molecular formula C18H22O6S2 B3282292 (-)-2,3-Butanediyl di(p-toluenesulfonate) CAS No. 74839-83-1

(-)-2,3-Butanediyl di(p-toluenesulfonate)

Cat. No.: B3282292
CAS No.: 74839-83-1
M. Wt: 398.5 g/mol
InChI Key: MFRBMNNZDFDJOF-HOTGVXAUSA-N
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Description

(-)-2,3-Butanediyl di(p-toluenesulfonate) is a useful research compound. Its molecular formula is C18H22O6S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-2,3-Butanediyl di(p-toluenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-2,3-Butanediyl di(p-toluenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S,3S)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRBMNNZDFDJOF-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(-)-2,3-Butanediyl di(p-toluenesulfonate) chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, properties, synthesis, and applications of (-)-2,3-Butanediyl di(p-toluenesulfonate) , a critical chiral building block in asymmetric synthesis and medicinal chemistry.[1][2]

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a bis-electrophilic chiral reagent derived from optically active 2,3-butanediol.[1][2] It serves as a pivotal intermediate in the synthesis of


-symmetric ligands (such as chiral phosphines for catalysis) and chiral heterocycles (pyrrolidines, piperazines).[1][2] Its utility stems from the excellent leaving group ability of the tosylate moieties, allowing for double nucleophilic substitution (

) with inversion of configuration, thereby transferring stereochemical information from the carbon backbone to the new product.[1]

Chemical Identity & Stereochemistry

Nomenclature and Identification
  • IUPAC Name: (2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)[1][2]

  • Common Name: (-)-2,3-Butanediol ditosylate[1][2][3]

  • CAS Number: 74839-83-1[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 398.49 g/mol [1][2]

Stereochemical Configuration

The designation (-) refers to the optical rotation of the molecule.[1][2] For 2,3-butanediol derivatives:

  • The (-)-enantiomer of the parent diol corresponds to the (2R,3R) absolute configuration.[1][2]

  • The tosylation reaction occurs at the oxygen atoms and does not affect the stereocenters at the carbon backbone.[1][2]

  • Therefore, (-)-2,3-Butanediyl di(p-toluenesulfonate) retains the (2R,3R) configuration.[1][2]

Critical Note: When this compound undergoes double


 substitution (e.g., with a primary amine), the stereochemistry at both carbons is inverted, typically yielding a product with the (2S,3S)  configuration.[1]

Physicochemical Properties

PropertyData / Description
Physical State White to off-white crystalline solid (or viscous oil if impure)
Melting Point Typically 65–70 °C (varies by purity/polymorph)
Solubility Soluble in DCM, CHCl3, THF, Ethyl Acetate; Insoluble in Water
Reactivity Potent electrophile; moisture sensitive; hydrolyzes slowly in water
Stability Stable under anhydrous conditions; store at 2–8 °C

Synthesis & Manufacturing Protocol

The synthesis involves the bis-tosylation of (2R,3R)-2,3-butanediol using p-toluenesulfonyl chloride (TsCl).[1][2]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the diol hydroxyl groups on the sulfonyl sulfur of TsCl, followed by elimination of HCl (captured by base).[1]

Experimental Protocol

Reagents:

  • (2R,3R)-(-)-2,3-Butanediol (1.0 eq)[1][2]

  • p-Toluenesulfonyl chloride (2.2 – 2.5 eq)[2]

  • Pyridine (Solvent/Base) or Et3N/DMAP in DCM

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve (2R,3R)-2,3-butanediol (10 mmol) in anhydrous Pyridine (20 mL). Cool to 0 °C.

  • Addition: Add p-Toluenesulfonyl chloride (25 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Formation of pyridinium hydrochloride precipitate may be observed.[1][2]

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to hydrolyze excess TsCl.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated

    
    , and brine.[1][2]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Hexanes/EtOAc) to obtain the pure ditosylate.[1][2]
    
Synthesis Workflow Diagram

Synthesis Start (2R,3R)-2,3-Butanediol (Nucleophile) Intermediate Bis-Sulfonyl Intermediate Start->Intermediate 0°C, Addition Reagent p-TsCl + Pyridine (Electrophile/Base) Reagent->Intermediate Product (-)-2,3-Butanediyl di(p-toluenesulfonate) (2R,3R) Intermediate->Product 12-18h, RT - HCl (PyH+)

Figure 1: Synthetic pathway for the production of (-)-2,3-Butanediyl di(p-toluenesulfonate).

Reactivity & Applications

Core Reactivity: Double Nucleophilic Substitution

The ditosylate acts as a "chiral staple."[1][2] It reacts with bis-nucleophiles or primary amines to form cyclic chiral structures.[1][2] Because the leaving group (OTs) is displaced via an


 mechanism, the configuration at the carbon center inverts.[1]

Key Transformation:



Applications in Drug Development & Catalysis
  • Chiral Phosphines (e.g., CHIRAPHOS): Reaction with lithium diphenylphosphide (

    
    ) yields chiral bis-phosphines used in asymmetric hydrogenation.[1][2]
    
  • Chiral Pyrrolidines: Reaction with primary amines (e.g., benzylamine) yields chiral pyrrolidines, which are scaffolds for organocatalysts and pharmaceutical intermediates.[1][2]

  • Crown Ethers: Used to synthesize chiral crown ethers for enantioselective phase transfer catalysis.[1][2]

Reactivity Map

Reactivity Ditosylate (-)-2,3-Butanediyl di(p-toluenesulfonate) (2R,3R) Pyrrolidine Chiral Pyrrolidines (2S,3S) Ditosylate->Pyrrolidine Double SN2 (Inversion) Phosphine Chiral Bis-Phosphines (e.g., CHIRAPHOS precursors) Ditosylate->Phosphine Double SN2 Heterocycle Chiral Thioethers Ditosylate->Heterocycle Amine Primary Amine (R-NH2) Amine->Pyrrolidine Phosphide Lithium Diphenylphosphide (LiPPh2) Phosphide->Phosphine Thiol Dithiol / Sulfide Thiol->Heterocycle

Figure 2: Divergent synthesis of chiral heterocycles via nucleophilic substitution.[1][2]

Handling & Safety

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1][2][6]

  • Alkylating Agent: As a bis-sulfonate, this compound is a potent alkylating agent.[1][2] It can alkylate DNA; therefore, it should be handled as a potential genotoxin .[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

  • Disposal: Quench excess reagent with aqueous ammonia or hydroxide before disposal to destroy the alkylating potential.[1][2]

References

  • Santa Cruz Biotechnology. (-)-2,3-Butanediyl di(p-toluenesulfonate) Product Data. Retrieved from

  • PubChem. Butyl p-toluenesulfonate (Analogous Reactivity Data). National Library of Medicine.[1][2] Retrieved from

  • Organic Syntheses. General Procedure for Tosylation of Alcohols. Org. Synth. Coll. Vol. 1, p. 145.[1][2] Retrieved from

  • Sigma-Aldrich. (2R,3R)-(-)-2,3-Butanediol Product Specification. Retrieved from

Sources

Stereochemical Configuration and Derivatization Dynamics of (-)-2,3-Butanediyl di(p-toluenesulfonate): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis, the precise control and tracking of stereocenters is non-negotiable. (-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) serves as a foundational chiral electrophile, primarily utilized in the synthesis of


-symmetric bisphosphine ligands such as Chiraphos. This technical whitepaper deconstructs the stereochemical architecture of this molecule, addresses the counterintuitive optical rotation dynamics during its synthesis, and provides a self-validating experimental protocol for its generation and downstream application.

Stereochemical Architecture & The "Optical Rotation Anomaly"

A frequent pitfall in chiral derivatization is conflating a change in the sign of macroscopic optical rotation (


) with an inversion of absolute stereochemistry. The synthesis of (-)-2,3-butanediyl di(p-toluenesulfonate) is a textbook example of this phenomenon.

The precursor, (2S,3S)-(+)-2,3-butanediol , is dextrorotatory. However, upon tosylation, the resulting ditosylate becomes levorotatory, designated as (2S,3S)-(-)-2,3-butanediyl di(p-toluenesulfonate) [1].

The Causality: This shift from (+) to (-) occurs despite 100% retention of the (2S,3S) spatial arrangement. The tosylation reaction strictly occurs at the hydroxyl oxygen atom; the chiral


 bonds are never broken. Optical rotation is a macroscopic manifestation of how a molecule's electron cloud interacts with plane-polarized light. The introduction of two highly polarizable, sterically demanding p-toluenesulfonyl groups drastically alters the chiral electronic environment, flipping the rotation sign without altering the absolute stereocenter [2].

Mechanistic Pathway of Tosylation (Retention of Configuration)

To convert the poor hydroxyl leaving groups into excellent tosylate leaving groups, the diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing acid-catalyzed racemization) and functions as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate.

Tosylation A (2S,3S)-(+)-2,3-Butanediol [Chiral Diol] B TsCl, Pyridine (0°C to RT) A->B Reagents C Nucleophilic Attack at S (C-O Bond Retained) B->C Mechanism D (2S,3S)-(-)-Ditosylate [Configuration Retained] C->D Product Formation

Fig 1: Tosylation mechanism of (2S,3S)-2,3-butanediol demonstrating absolute configuration retention.

Self-Validating Experimental Protocol: Synthesis of the (2S,3S)-Ditosylate

To ensure scientific integrity, this protocol embeds In-Process Controls (IPCs) to create a self-validating workflow.

  • Preparation: Dissolve 1.0 equivalent of (2S,3S)-(+)-2,3-butanediol in anhydrous pyridine under a strict argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C. Causality: Tosylation is highly exothermic. Maintaining 0°C suppresses unwanted side reactions, such as the elimination of the tosylate to form butadiene derivatives or nucleophilic substitution by chloride ions (forming chlorohydrins).

  • Reagent Addition: Add 2.2 equivalents of TsCl portion-wise over 30 minutes to prevent thermal spiking.

  • Reaction: Stir at 0°C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • In-Process Control (IPC) via TLC: Monitor the reaction using Thin Layer Chromatography. Validation: The starting diol is UV-inactive and requires a phosphomolybdic acid (PMA) stain to visualize. The product ditosylate is strongly UV-active at 254 nm due to the aromatic rings. The reaction is complete when the PMA-active/UV-inactive spot disappears.

  • Workup: Pour the mixture into ice water. The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

  • Post-Reaction Validation: Confirm the optical purity via polarimetry. The specific rotation should be

    
     (
    
    
    
    in
    
    
    ), confirming the isolation of the (-)-isomer.

Downstream Application: Inversion to (2R,3R)-Chiraphos

The primary utility of (-)-2,3-butanediyl di(p-toluenesulfonate) lies in its susceptibility to stereospecific nucleophilic attack. Because the tosylates are exceptional leaving groups, reacting this molecule with lithium diphenylphosphide (


) triggers a double 

displacement [3].

The Stereochemical Flip: Each chiral center (C2 and C3) undergoes a Walden inversion. Consequently, the nucleophilic attack on the (2S,3S)-(-)-ditosylate yields (2R,3R)-(+)-Chiraphos [4]. This alternating sign of optical rotation across the synthetic pathway—from (+)-diol to (-)-ditosylate to (+)-ligand—highlights the necessity of tracking absolute configuration (R/S) rather than relying solely on polarimetry.

SN2_Inversion A (2S,3S)-(-)-Ditosylate [Leaving Group] B 2 eq. LiPPh2 (THF, -78°C to RT) A->B Nucleophile C Walden Inversion at C2 and C3 B->C SN2 Attack D (2R,3R)-(+)-Chiraphos [Inverted Configuration] C->D C2-Symmetric Ligand

Fig 2: Double SN2 inversion pathway yielding (2R,3R)-(+)-Chiraphos from the (2S,3S)-ditosylate.

Quantitative Data Presentation

To facilitate rapid reference during synthetic planning, the stereochemical matrix of 2,3-butanediol and its derivatives is summarized below. Note the divergence between absolute configuration and optical rotation signs.

Table 1: Stereochemical Matrix of 2,3-Butanediol and Derivatives

Compound NameAbsolute ConfigurationOptical Rotation SignCAS Number
2,3-Butanediol(2S,3S)(+)19132-06-0
2,3-Butanediol(2R,3R)(-)24347-58-8
2,3-Butanediolmeso (2R,3S)Achiral5341-95-7
2,3-Butanediyl di(p-toluenesulfonate)(2S,3S) (-) 74839-83-1
2,3-Butanediyl di(p-toluenesulfonate)(2R,3R)(+)64896-27-1
Bis(diphenylphosphino)butane (Chiraphos)(2R,3R)(+)74839-84-2
Bis(diphenylphosphino)butane (Chiraphos)(2S,3S)(-)64896-28-2

References

  • Wikipedia Contributors. "2,3-Butanediol." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Chiraphos." Wikipedia, The Free Encyclopedia. Available at:[Link]

Technical Guide: Role of (-)-2,3-Butanediyl di(p-toluenesulfonate) in Asymmetric Synthesis

[1]

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1 for the (S,S)-enantiomer derivative) serves as a critical chiral electrophile in organic synthesis.[1] Derived from optically pure 2,3-butanediol, this reagent acts as a "chiral linchpin," enabling the transfer of the

1P-chirogenic and backbone-chiral phosphine ligandschiral crown ethers1

This guide delineates the mechanistic principles of its reactivity, provides validated experimental protocols for its deployment, and analyzes the critical process parameters (CPPs) governing its stereochemical fidelity.

Chemical Profile & Mechanistic Basis[2]

Reagent Characteristics

The reagent is the bis-tosylate ester of 2,3-butanediol.[1] The presence of two sulfonate leaving groups on adjacent chiral centers creates a versatile electrophilic scaffold.

PropertySpecification
IUPAC Name (2S,3S)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)
Molecular Formula

Molecular Weight 398.5 g/mol
Chirality Available as (2S,3S) or (2R,3R)
Leaving Group p-Toluenesulfonate (OTs), highly active for

Mechanism of Action: Double Inversion

The utility of this reagent relies fundamentally on the


 nucleophilic substitutioninversion of configuration
  • Step 1 (Activation): The diol is converted to the ditosylate with retention of configuration (C-O bond is not broken).

  • Step 2 (Substitution): A nucleophile (e.g.,

    
    ) attacks the carbon center from the backside, displacing the tosylate.
    
  • Stereochemical Outcome: Since the substitution occurs at both chiral centers, a double inversion takes place.

    • Start: (2S,3S) -Diol

      
      (2S,3S) -Ditosylate
      
    • End: (2S,3S) -Ditosylate + Nucleophile

      
      (2R,3R) -Product
      
Mechanistic Pathway Diagram

The following diagram illustrates the stereochemical pathway from the diol to the Chiraphos ligand, highlighting the inversion event.

GDiol(2S,3S)-2,3-Butanediol(Chiral Precursor)TsClActivation(TsCl, Pyridine)Diol->TsClDitosylate(2S,3S)-2,3-Butanediylditosylate(Retention of Config)TsCl->Ditosylate EsterificationLiPPh2Substitution(LiPPh2, THF)Ditosylate->LiPPh2Chiraphos(2R,3R)-Chiraphos(Double Inversion)LiPPh2->Chiraphos SN2 Attack

Caption: Stereochemical pathway showing retention during activation and inversion during nucleophilic substitution.

Primary Application: Synthesis of Chiraphos Ligands[3]

The most prominent application of 2,3-butanediol ditosylate is the synthesis of Chiraphos (2,3-bis(diphenylphosphino)butane), a highly effective ligand for Rh-catalyzed asymmetric hydrogenation.[1]

Experimental Protocol

Objective: Synthesis of (2R,3R)-Chiraphos from (2S,3S)-2,3-butanediol ditosylate.

Reagents:

  • (2S,3S)-2,3-Butanediol ditosylate (1.0 eq)[1]

  • Lithium diphenylphosphide (

    
    ) (2.2 eq)[1]
    
  • Tetrahydrofuran (THF), anhydrous[1]

  • Inert atmosphere (

    
     or Ar)[1]
    

Workflow:

  • Preparation of Phosphide: Generate

    
     in situ by reacting diphenylphosphine (
    
    
    ) with n-butyllithium in THF at 0°C, or use commercially available solution.[1] The solution should be deep red/orange.
  • Addition: Cool the phosphide solution to -78°C. Dissolve the (2S,3S)-ditosylate in minimal THF and add it dropwise to the phosphide solution.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4–12 hours. The color will fade as the phosphide is consumed.

  • Workup: Quench with degassed water. Extract with diethyl ether.[1]

  • Purification: Recrystallize from ethanol or ethanol/benzene.

  • Outcome: The product is (2R,3R)-Chiraphos.[1] (Note: To obtain the (S,S)-ligand, start with the (R,R)-diol).[1]

Quantitative Performance Data

Typical yields and optical purities reported in literature for this transformation:

ParameterValue RangeNotes
Isolated Yield 45% – 65%Dependent on strict oxygen exclusion.[1]
Optical Rotation

+190° to +200°For (S,S)-Chiraphos (in

).[1]
Melting Point 107 – 109 °CSharp melting point indicates high purity.[1]

Secondary Application: Chiral Crown Ethers

The ditosylate is also used to construct chiral macrocycles (crown ethers) which serve as phase-transfer catalysts or chiral sensors.[1]

Synthetic Strategy

The reaction involves a double alkylation of a diol (e.g., catechol, binaphthol, or ethylene glycol derivatives) using the ditosylate as the linker.

Protocol Summary:

  • Deprotonation: Treat the nucleophilic diol (e.g., catechol) with a base like

    
     or NaH in acetonitrile or DMF.
    
  • Cyclization: Add 2,3-butanediol ditosylate. Heat to reflux (60–80°C).[1]

  • Mechanism: The phenoxide/alkoxide anions displace the tosylate groups sequentially, closing the ring.

  • Result: A crown ether incorporating the chiral 2,3-butanediyl unit, imparting asymmetry to the binding cavity.

CrownEtherCatecholNucleophile(e.g., Catechol + Cs2CO3)IntermediateMono-alkylatedIntermediateCatechol->Intermediate 1st SubstitutionDitosylateElectrophile(2,3-Butanediyl Ditosylate)Ditosylate->Intermediate 1st SubstitutionMacrocycleChiral Crown Ether(Cyclized Product)Intermediate->Macrocycle 2nd Substitution (Cyclization)

Caption: Macrocyclization pathway via double nucleophilic substitution.[1]

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled:

  • Moisture & Oxygen Control:

    • Phosphine Synthesis: Strictly anhydrous and anaerobic conditions are required.

      
       is pyrophoric and air-sensitive.[1] Oxidation leads to phosphine oxides (impurities).[1]
      
    • Crown Ethers: Anhydrous solvents (MeCN, DMF) prevent hydrolysis of the tosylate.

  • Stoichiometry:

    • A slight excess of nucleophile (2.1–2.2 eq for phosphines) ensures complete consumption of the ditosylate.

    • For macrocyclizations, high dilution conditions may be necessary to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature:

    • Addition Phase: Low temperature (-78°C to 0°C) is preferred for phosphide additions to minimize elimination side reactions.[1]

    • Reaction Phase: Warming to RT or reflux is often needed to drive the second substitution, which is sterically more hindered.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Alkylating Agent: As a bis-sulfonate ester, this compound is a potent alkylating agent.[1] It is potentially genotoxic and mutagenic .

  • Skin/Eye Irritant: Causes severe irritation upon contact.[1][2]

Handling Protocols:

  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a nucleophilic solution (e.g., dilute ammonia or thiosulfate) to quench the alkylating capability before disposal.

References

  • Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation." Journal of the American Chemical Society, 1977 , 99(19), 6262–6267. [1]

  • BenchChem Technical Support. "Synthesis of (S,S)-Chiraphos from (2s,3s)-1,4-Dibromobutane-2,3-diol." BenchChem Application Notes, 2025 .

  • Imamoto, T. "Synthesis and applications of high-performance P-chiral phosphine ligands."[1] Proceedings of the Japan Academy, Series B, 2021 , 97(9), 520–542.[1]

  • Sigma-Aldrich. "Safety Data Sheet: (2S,3S)-(+)-2,3-Butanediol."[1] Merck KGaA, 2025 .

Technical Whitepaper: Physical Properties, Melting Point Dynamics, and Synthetic Utility of 2,3-Butanediol Ditosylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis and drug development, the transformation of abundant "chiral pool" reagents into highly reactive electrophiles is a foundational strategy. 2,3-Butanediol ditosylate (Butane-2,3-diyl bis(4-methylbenzenesulfonate)) serves as a premier chiral intermediate. By converting the relatively unreactive hydroxyl groups of 2,3-butanediol into excellent tosylate leaving groups, chemists can execute stereospecific nucleophilic substitutions (SN2) to synthesize complex chiral ligands (e.g., CHIRAPHOS) and pharmaceutical precursors.

This guide provides an in-depth analysis of the physical properties, thermodynamic behavior, and field-proven synthetic protocols for 2,3-butanediol ditosylate, structured specifically for process chemists and drug development professionals.

Stereochemical Landscape and Physical Properties

The physical properties of 2,3-butanediol ditosylate are heavily dictated by its stereochemistry. The parent diol exists in three forms: the enantiomeric (2R,3R) and (2S,3S) forms, and the achiral meso form. The addition of the bulky p-toluenesulfonyl (tosyl) groups significantly alters the molecular weight and the crystal lattice packing energy of the compound.

Unlike the parent 2,3-butanediol—which is a volatile, hygroscopic liquid—the ditosylate derivative is a highly crystalline solid. This crystallinity is a critical advantage, as it allows for optical purification via simple recrystallization rather than tedious column chromatography. The chiral enantiomers exhibit a , which serves as a primary metric for assessing both chemical and enantiomeric purity.

Quantitative Data Summary
ParameterSpecification / Value
IUPAC Name Butane-2,3-diyl bis(4-methylbenzenesulfonate)
CAS Registry Number 49662-27-3 (meso)[1], 74839-83-1 (Chiral)
Molecular Formula C18H22O6S2
Molecular Weight 398.50 g/mol
Melting Point (Chiral: 2R,3R / 2S,3S) 85.5 – 86.5 °C
Melting Point (meso) ~ 68 – 70 °C
Physical State White crystalline solid
Solubility Profile Soluble in DCM, THF, EtOAc; Insoluble in H2O
Synthetic Application [2]

Mechanistic Causality in Asymmetric Synthesis

Why choose a ditosylate over a dimesylate or ditriflate? The selection of the leaving group is a delicate balance between reactivity and stability.

  • Triflates are exceptionally reactive but are prone to unwanted E2 elimination side-reactions, degrading the stereocenter.

  • Mesylates are effective but often yield oils or low-melting solids that are difficult to purify on a process scale.

  • Tosylates feature a massive p-tolyl ring that induces strong intermolecular van der Waals forces and

    
     stacking in the solid state. This drives crystallization, guaranteeing high purity.
    

When subjected to nucleophiles (such as diphenylphosphide or sodium azide), the ditosylate undergoes a double Walden inversion (SN2). Because the tosylate is a superior leaving group (due to the resonance stabilization of the resulting sulfonate anion), the inversion is perfectly stereospecific, yielding products with


 enantiomeric excess (ee).

Self-Validating Experimental Protocol: Synthesis of (2R,3R)-2,3-Butanediol Ditosylate

The following protocol outlines the synthesis of the ditosylate from (2R,3R)-2,3-butanediol. This methodology is engineered as a self-validating system , ensuring that causality and quality control are built into the workflow.

Step 1: Reagent Preparation & Initiation
  • Charge a flame-dried, argon-purged round-bottom flask with (2R,3R)-2,3-butanediol (1.0 eq) and anhydrous pyridine (10.0 eq).

  • Causality Check: Pyridine is utilized as both the solvent and the acid scavenger. It neutralizes the HCl byproduct generated during tosylation, preventing acid-catalyzed etherification or racemization of the diol.

Step 2: Temperature-Controlled Tosylation
  • Cool the solution to 0 °C using an ice-water bath.

  • Add p-Toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise over 30 minutes.

  • Causality Check: The reaction is highly exothermic. Maintaining the temperature at 0 °C suppresses the formation of the mono-tosylate intermediate and prevents E2 elimination.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

Step 3: Aqueous Workup
  • Quench the reaction by pouring the mixture into a vigorously stirred mixture of ice and 3M HCl.

  • Causality Check: The acidic quench protonates the excess pyridine, rendering it water-soluble and driving the highly hydrophobic ditosylate product to precipitate as a crude white solid.

  • Filter the solid and wash thoroughly with cold distilled water to remove residual pyridinium chloride.

Step 4: Recrystallization & Self-Validation
  • Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Quality Control (Self-Validation):

    • TLC: Check the product against the starting material (Rf ~ 0.6 in 7:3 Hexane:EtOAc).

    • Melting Point: Perform a capillary melting point test. A sharp melting point at 85.5–86.5 °C confirms the complete absence of the mono-tosylate impurity (which would significantly depress the melting point to < 70 °C).

Visualization: Synthetic Workflow

The following diagram illustrates the logical progression and mechanistic causality of utilizing 2,3-butanediol ditosylate in stereospecific SN2 inversions.

G A 2,3-Butanediol (Chiral Pool) B TsCl, Pyridine (0°C to 25°C) A->B Tosylation C 2,3-Butanediol Ditosylate (Stable Intermediate) B->C Acid Scavenging D Nucleophilic Attack (e.g., KPPh2 or NaN3) C->D Activation E Stereoinverted Product (SN2 Mechanism) D->E Walden Inversion

Workflow of stereospecific SN2 inversion utilizing 2,3-butanediol ditosylate as an intermediate.

References

  • Title: The Synthesis of d- and l-Sirenin and Their Absolute Configurations Source: Journal of the American Chemical Society URL: [Link]

  • Title: 2,3-Butanediol: Chiral Auxiliary and Efficient Protecting Group for Boronic Acids Source: Journal of Organic Chemistry (2000) URL: [Link]

  • Title: Scholarly article on 2,3-Butanediol, bis(4-methylbenzenesulfonate) 49662-27-3 Source: Journal of the American Chemical Society (1946) URL: [Link]

Sources

C2-Symmetric Chiral Building Blocks Derived from 2,3-Butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overview of C2-symmetric chiral building blocks derived from butanediol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The utilization of C2-symmetric building blocks represents a cornerstone in asymmetric synthesis and drug discovery. Unlike C1-symmetric molecules, C2-symmetric ligands and auxiliaries significantly reduce the number of competing transition states in catalytic cycles, often resulting in superior enantioselectivity.

This guide focuses on (2R,3R)-2,3-butanediol (2,3-BDO) and its enantiomer, (2S,3S)-2,3-BDO .[1][2][3] These vicinal diols are not merely fermentation byproducts but are high-value scaffolds for constructing rigid chiral phosphines (e.g., CHIRAPHOS) and boronic esters. This document details the conversion of bio-derived 2,3-BDO into activated electrophiles, their transformation into privileged ligands, and their application in stereoselective pharmaceutical synthesis.

The Precursor: Bio-Origin and Stereochemical Purity

Before chemical derivatization, the integrity of the starting material is paramount. 2,3-Butanediol possesses two chiral centers, yielding three stereoisomers:


, 

, and the achiral meso form.[1][2]
Fermentation and Isolation

Modern industrial synthesis relies on metabolic engineering to bypass the racemic limitations of chemical reduction.

  • Source: Engineered strains of Paenibacillus polymyxa or Klebsiella pneumoniae (often attenuated for safety).

  • Purity: Fermentation can yield >99% optical purity of the

    
     isomer.[1][2][4]
    
  • Purification: Solvent extraction (e.g., ethyl acetate) followed by fractional distillation is required to remove water and fermentation salts, which can poison downstream catalytic metal centers.

Synthetic Pathways: From Diol to Scaffold

The utility of 2,3-BDO lies in its rigid backbone. The methyl groups at the C2 and C3 positions lock the conformation of the resulting metallacycles, a feature critical for transferring chiral information to a substrate.

Activation Strategy

The hydroxyl groups of 2,3-BDO are poor leaving groups. The standard operating procedure involves converting them into sulfonate esters (tosylates or mesylates). This step is critical because it sets the stage for Nucleophilic Substitution (


), which proceeds with inversion of configuration .
  • Pathway:

    
    -Diol 
    
    
    
    
    
    -Ditosylate
    
    
    
    
    -Product.
Visualization of Synthetic Logic

The following diagram outlines the divergence from the core diol to key ligand classes.

BDO_Pathways Fig 1. Divergent synthesis of C2-symmetric blocks from 2,3-Butanediol. BioBDO (2R,3R)-2,3-Butanediol (Bio-Feedstock) Ditosylate (2R,3R)-Ditosylate (Activated Electrophile) BioBDO->Ditosylate TsCl, Pyridine (Retention) Boronate Chiral Boronate (Auxiliary) BioBDO->Boronate PhB(OH)2 (Condensation) Acetal Chiral Acetal (Protecting Group) BioBDO->Acetal R-CHO, H+ (Cyclization) Chiraphos (2S,3S)-CHIRAPHOS (C2-Ligand) Ditosylate->Chiraphos LiPPh2 (Double Inversion)

Core Application: Synthesis of CHIRAPHOS

The most significant derivative of 2,3-butanediol is 2,3-bis(diphenylphosphino)butane , known as CHIRAPHOS .[5][6] It is a legendary ligand in asymmetric hydrogenation.

Mechanistic Insight: The Double Inversion

To obtain


-CHIRAPHOS, one must start with 

-butanediol.
  • Activation: Formation of the ditosylate retains stereochemistry (

    
    ).
    
  • Substitution: Reaction with lithium diphenylphosphide (

    
    ) occurs via an 
    
    
    
    mechanism at both chiral centers.
  • Result: Complete inversion from

    
     to 
    
    
    
    .
Experimental Protocol: Synthesis of (2S,3S)-CHIRAPHOS

Note: All phosphine synthesis steps must be performed under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to phosphine oxides.

Phase 1: Activation (Ditosylate Formation)

  • Reagents: Dissolve 10.0 mmol of

    
    -2,3-butanediol in dry pyridine (20 mL) at 0°C.
    
  • Addition: Slowly add

    
    -toluenesulfonyl chloride (22.0 mmol) to maintain temperature <5°C.
    
  • Incubation: Stir at 0°C for 4 hours, then refrigerate overnight.

  • Workup: Pour into ice water/HCl. The ditosylate precipitates as a white solid.[6]

  • Validation: Recrystallize from methanol. Target MP: ~65°C.

    • Self-Check:

      
      H NMR must show distinct aromatic tosyl signals and the methyl doublet of the butane backbone.
      

Phase 2: Phosphination

  • Preparation of Nucleophile: Generate

    
     by reacting diphenylphosphine (
    
    
    
    ) with
    
    
    -BuLi in THF at -78°C.
  • Substitution: Add the

    
    -ditosylate (from Phase 1) dissolved in THF to the 
    
    
    
    solution.
  • Reaction: Allow to warm to room temperature and reflux for 2 hours to ensure complete substitution.

  • Quench: Degassed water/ethanol.

  • Isolation: Filter the resulting white solid under Argon.

  • Yield: Typically 50-60%.

Structural Logic of Asymmetric Induction

Why does CHIRAPHOS work? When chelated to a metal (e.g., Rhodium), the 5-membered chelate ring adopts a rigid gauche conformation. The equatorial methyl groups on the backbone force the phenyl rings of the phosphine into a specific "edge-face" array. This creates a chiral pocket that sterically discriminates between the prochiral faces of an olefin substrate.

Induction_Mechanism Fig 2. Causal chain of asymmetric induction in CHIRAPHOS complexes. Backbone Rigid Butane Backbone (Equatorial Methyls) Phenyls Phenyl Rings (Fixed Orientation) Backbone->Phenyls Steric Pressure Pocket Chiral Pocket (C2 Symmetric) Phenyls->Pocket Defines Geometry Substrate Prochiral Substrate (Olefin/Imine) Pocket->Substrate Face Discrimination Selectivity High Enantioselectivity (>95% ee) Substrate->Selectivity Catalytic Turnover

Other Applications in Drug Discovery

While phosphine ligands are dominant, 2,3-butanediol derivatives serve other critical roles.

Chiral Boronates (Matteson Reaction)

-2,3-butanediol is used to form cyclic boronic esters. These are crucial for Matteson homologation , a method used to synthesize protease inhibitors (e.g., Bortezomib analogs).
  • Mechanism: The diol protects the boron atom and directs the stereochemistry of nucleophilic attack on the adjacent carbon.

  • Advantage: The C2 symmetry of the diol ensures that the boronate ester is chemically stable yet reactive enough for chain extension.

Comparative Data: Ligand Performance

The following table compares 2,3-BDO derived ligands against other standard C2-ligands in the hydrogenation of


-acetamidocinnamic acid (a precursor to Phenylalanine).
Ligand ScaffoldSourceBackbone RigidityTypical ee (%)
(S,S)-CHIRAPHOS 2,3-Butanediol High (Locked Gauche) 95-99%
(R,R)-DIOPTartaric AcidMedium (Flexible 7-ring)80-85%
(S)-BINAPSynthetic (Biaryl)High (Axial Chirality)>99%
DuPhosSyntheticHigh (Phospholane)>99%

Interpretation: While BINAP and DuPhos offer exceptional selectivity, CHIRAPHOS (derived from BDO) offers a cost-effective alternative with comparable performance for specific amino acid precursors, leveraging the "Chiral Pool" strategy.

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[6] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society. Link

  • Ji, X. J., Huang, H., & Ouyang, P. K. (2011). Microbial 2,3-butanediol production: a state-of-the-art review. Biotechnology Advances. Link

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society. (Contextual reference for boronate utility). Link

  • Białkowska, A. M. (2016). Strategies for efficient and economical 2,3-butanediol production: new trends in this field.[7] World Journal of Microbiology and Biotechnology. Link

  • BenchChem Protocols. Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers. (General protocol verification). Link

Sources

The Chiral Architect: A Comprehensive Technical Guide to (-)-2,3-Butanediyl di(p-toluenesulfonate) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, the architectural precision of chiral ligands dictates the efficacy of catalytic systems. (-)-2,3-Butanediyl di(p-toluenesulfonate) —commonly designated as (2S,3S)-(-)-2,3-butanediol di-p-tosylate—serves as a foundational C2-symmetric chiral electrophile[1]. By leveraging the exceptional leaving-group capacity of the tosylate moieties, this chiral pool derivative enables the stereospecific construction of bidentate phosphines, diamines, and macrocycles. This whitepaper dissects the mechanistic principles, quantitative efficacy, and field-proven protocols surrounding its most critical application: the synthesis of the benchmark ligand, CHIRAPHOS.

Molecular Physiology & Mechanistic Grounding

The synthetic utility of (2S,3S)-(-)-2,3-butanediol di-p-tosylate is rooted in its highly rigid, C2-symmetric butane backbone. The two adjacent stereocenters are functionalized with p-toluenesulfonate (tosylate) groups.

The Causality of the Tosylate Group: In ligand design, the choice of leaving group dictates the reaction pathway. The tosylate group is utilized because the resulting sulfonate anion is heavily resonance-stabilized, making it an exceptional leaving group. When subjected to strong nucleophiles, the rigid steric environment of the methyl groups prevents competing elimination (E2) pathways, forcing the reaction through a highly ordered double


 transition state . This results in a stereospecific Walden inversion at both carbon centers, allowing chemists to predictably invert the (2S,3S) starting material into a (2R,3R) target architecture.

G A (-)-2,3-Butanediyl di(p-toluenesulfonate) (2S,3S-isomer) B Nucleophilic Phosphination (LiPPh2 / KPPh2) A->B Double SN2 C Amination / Azidation (NaN3 or R-NH2) A->C Double SN2 D Etherification (Diols / Base) A->D Double SN2 E (+)-CHIRAPHOS (2R,3R-isomer) B->E Inversion F C2-Symmetric Chiral Diamines C->F Inversion G Chiral Crown Ethers & Macrocycles D->G Inversion H Rh/Ni/Pd Asymmetric Catalysis E->H I Organocatalysis & Chiral Auxiliaries F->I J Enantioselective Host-Guest Recognition G->J

Logical workflow of (-)-2,3-butanediyl di(p-toluenesulfonate) derivatization and applications.

The Benchmark Application: Synthesis of CHIRAPHOS

The most industrially significant application of (-)-2,3-butanediol di-p-tosylate is its role as the direct precursor to CHIRAPHOS ((2R,3R)-(+)-bis(diphenylphosphino)butane)[2]. Developed by Michael D. Fryzuk and Brice Bosnich in 1977, CHIRAPHOS remains a gold standard in asymmetric transition-metal catalysis[3].

When the (-)-(2S,3S)-ditosylate is reacted with lithium diphenylphosphide (


), the nucleophile attacks the electrophilic carbons from the anti-periplanar trajectory. The complete inversion of configuration at both the C2 and C3 carbons transforms the (2S,3S) starting material into the (2R,3R) ligand[3].
Beyond Phosphines: Diversification

While CHIRAPHOS is the flagship derivative, the ditosylate's utility extends into other critical domains:

  • Modified CHIRAPHOS Congeners: Recent advances utilize the ditosylate to synthesize

    
     and 
    
    
    
    symmetric CHIRAPHOS derivatives (e.g., incorporating 4-tolyl groups) for highly specialized Pd-catalyzed Miyaura–Michael reactions[4].
  • Cross-Coupling Polymerizations: Nickel(II) complexes of CHIRAPHOS synthesized from this ditosylate are highly effective in the stereocontrolled polymerization of 2-chloro-3-hexylthiophene to yield conjugated polythiophenes[5].

  • Allylic Substitutions: CHIRAPHOS and its derivatives are heavily utilized in enantioselective Pd-catalyzed allylic substitutions, utilizing stabilized carbon nucleophiles to achieve >95% enantiomeric excess (ee)[6].

Quantitative Data & Comparative Efficacy

The structural rigidity of the butane backbone in CHIRAPHOS forces the coordinated diphenylphosphino groups into a specific chiral array—a chiral "fence" of phenyl rings—upon binding to a metal center like Rhodium[3]. This creates a highly stereoselective pocket that outperforms many flexible ligands.

Table 1: Comparative Efficacy of Chiral Diphosphine Ligands in Rh-Catalyzed Asymmetric Hydrogenation of (Z)-


-acetamidocinnamic acid 
LigandCatalyst SystemStereochemical OutputEnantiomeric Excess (ee)Reference
(+)-(R,R)-CHIRAPHOS

(S)-Phenylalanine>98% Fryzuk & Bosnich[3]
(-)-(R,R)-DIOP

(R)-Phenylalanine~82%Historical Baseline
(R)-BINAP

(S)-Phenylalanine>95%Industrial Standard

Note: The CHIRAPHOS system achieves essentially complete optical purity at ambient temperature and pressure, highlighting the superior conformational rigidity imparted by the 2,3-butanediol core[3].

Self-Validating Experimental Protocol: Synthesis of (+)-CHIRAPHOS

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of (+)-CHIRAPHOS from (-)-2,3-butanediol di-p-tosylate. This protocol is designed as a self-validating system , utilizing visual cues to confirm reaction progression.

Protocol Step1 Step 1: Preparation of LiPPh2 Cleavage of Ph3P with Li in THF Step2 Step 2: Substrate Addition Slow addition of (-)-Ditosylate at -78°C Step1->Step2 Step3 Step 3: SN2 Substitution Warm to RT, reflux for 2 hours Step2->Step3 Step4 Step 4: Quenching & Extraction Quench with degassed H2O, extract with Et2O Step3->Step4 Step5 Step 5: Crystallization Recrystallize from hot ethanol under N2 Step4->Step5 Result Pure (+)-(2R,3R)-CHIRAPHOS Yield: ~70-80% Step5->Result

Step-by-step experimental workflow for the synthesis of (+)-CHIRAPHOS via double SN2 inversion.

Step-by-Step Methodology:

1. Preparation of the Nucleophile (


): 
  • Action: In a flame-dried Schlenk flask under strictly anaerobic conditions (Ar or

    
    ), cleave triphenylphosphine (
    
    
    
    ) using lithium metal in anhydrous tetrahydrofuran (THF) at room temperature.
  • Causality: THF is required to solvate the

    
     ions, maximizing the nucleophilicity of the diphenylphosphide anion. The anaerobic environment is non-negotiable; phosphides are rapidly oxidized by atmospheric 
    
    
    
    .
  • Validation: The solution will develop an intense, deep red color, visually confirming the successful formation of the

    
     anion.
    

2. Electrophile Addition:

  • Action: Cool the

    
     solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of (-)-(2S,3S)-2,3-butanediol di-p-tosylate in THF dropwise.
    
  • Causality: The low temperature suppresses competing elimination (E2) reactions that would yield unwanted 1,3-butadiene derivatives. Slow addition prevents local exothermic heating and mono-substitution stalling.

3. Double


 Substitution: 
  • Action: Allow the reaction mixture to warm slowly to room temperature, then reflux for 2 hours.

  • Causality: The initial nucleophilic attack is fast, but the second substitution requires thermal energy to overcome the steric hindrance of the newly installed, bulky diphenylphosphino group.

  • Validation: The deep red color of the phosphide anion will gradually fade to a pale yellow/orange. This colorimetric shift is a self-validating cue signaling the consumption of the nucleophile and completion of the reaction.

4. Quenching and Isolation:

  • Action: Quench the reaction with degassed water to destroy unreacted

    
    . Extract the aqueous layer with degassed diethyl ether. Dry the organic phase over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Causality: Degassed solvents must be used during the workup because the newly formed CHIRAPHOS is highly susceptible to oxidation to the phosphine oxide while in solution[3].

5. Purification:

  • Action: Recrystallize the crude solid from hot, degassed ethanol.

  • Validation: Pure (+)-(2R,3R)-CHIRAPHOS precipitates as white crystalline plates (Melting Point: 108–110 °C)[2]. The optical rotation should be verified as

    
     (c=1.5 in chloroform) to ensure complete stereochemical fidelity.
    

References

  • Chiraphos. Grokipedia. Available at: [Link]

  • Synthesis of Novel C2 and C1 Symmetric CHIRAPHOS Derivatives and Their Application in Palladium-catalyzed Miyaura–Michael Reaction. Oxford Academic (Chemistry Letters). Available at:[Link]

  • Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. M. D. Fryzuk and B. Bosnich. ACS Publications (J. Am. Chem. Soc. 1977). Available at: [Link]

  • Nickel(II) Thiocyanate Complex as a Catalyst for Cross-Coupling Reactions. Kobe University. Available at:[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications (Chemical Reviews). Available at: [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for (-)-2,3-Butanediyl di(p-toluenesulfonate)

[1][2][3]

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) is a critical chiral electrophile used in asymmetric synthesis, specifically for introducing the

123nucleophilic substitutionsrecrystallization12

This guide characterizes the compound as a lipophilic diester that exhibits high solubility in polar aprotic solvents, temperature-dependent solubility in alcohols, and insolubility in non-polar alkanes and water.[1][2][3]

Physicochemical Characterization

Understanding the molecular interaction potential is prerequisite to solvent selection.[1][2]

PropertyDescriptionImplication for Solubility
Structure Vicinal ditosylate (

)
Two bulky sulfonyl groups create significant steric demand and lipophilicity.[1][2]
Polarity Moderate-HighThe sulfonyl esters are polar, but the aromatic tolyl rings and butane backbone provide hydrophobic character.[1][2][3]
H-Bonding Acceptor OnlyLacks H-bond donors.[1][2] Soluble in H-bond donors (alcohols) but cannot self-associate strongly like the parent diol.[1][2]
Stability Moisture SensitiveCritical: Prone to hydrolysis (solvolysis) in water/alcohols at elevated temperatures.[2]

Solubility Profile

The following data categorizes solvents based on their interaction with the ditosylate moiety. Note: "Soluble" denotes >50 mg/mL at 20°C; "Sparingly" denotes 1–10 mg/mL.[2]

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary Reaction Media. Excellent for synthesis and liquid-liquid extraction.[1][2]
Polar Aprotic THF, Acetone, Ethyl Acetate, AcetonitrileHigh Reaction Media. THF is preferred for substitution reactions involving metal nucleophiles.[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolTemp.[1][2][3][4] Dependent Recrystallization. Moderate solubility at RT; high at boiling.[1][2] Ideal for purification.[1][2]
Aromatic Hydrocarbons Toluene, BenzeneModerate Reaction/Purification. Good for high-temp reactions; solubility decreases significantly upon cooling.[1][2]
Alkanes Hexanes, Heptane, PentaneInsoluble Anti-Solvent. Used to precipitate the product from DCM or Toluene solutions.[1][2][3]
Aqueous Water, BrineInsoluble Wash Phase. Product partitions into the organic layer during workup.[1][2]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this Standard Operating Procedure (SOP) to validate exact solubility limits for your specific batch.

Objective: Determine the saturation limit (



  • Preparation: Weigh

    
     of dry (-)-2,3-Butanediyl di(p-toluenesulfonate) into a tared 4 mL vial (
    
    
    ).
  • Solvent Addition: Add the target solvent in

    
     increments while vortexing.[1][2]
    
  • Observation:

    • If dissolution is immediate, solubility is high (

      
      ).[1][2][3]
      
    • If solid persists, continue addition until clear solution is obtained.[1][2]

  • Equilibration: Cap and stir at

    
     for 1 hour. If solid reprecipitates, add more solvent.[1][2]
    
  • Calculation:

    
    [1][2]
    
Protocol: Recrystallization for Chiral Purity

Recrystallization is superior to chromatography for this compound to avoid hydrolysis on silica gel.[1]

  • Dissolution: Dissolve crude ditosylate in minimal boiling Methanol or Ethanol (approx. 5 mL per gram).[1][2]

  • Filtration: Filter hot (if necessary) to remove insoluble salts.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

    
    .
    
  • Anti-Solvent (Optional): If crystals do not form, add Hexane dropwise to the turbid point, then cool.[1][2]

  • Collection: Filter crystals and wash with cold Hexane/Ethanol (9:1).

Decision Logic & Visualization

Workflow: Solvent Selection Strategy

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelectionStartStart: Select ApplicationReactionReaction MediumStart->ReactionPurificationPurification / IsolationStart->PurificationNucleophileCheckIs Nucleophile Water-Sensitive?Reaction->NucleophileCheckMethodCheckMethod SelectionPurification->MethodCheckAnhydrousUse Anhydrous THF or DCMNucleophileCheck->AnhydrousYesBiphasicUse Toluene or DCM (Biphasic)NucleophileCheck->BiphasicNoRecrystRecrystallizationMethodCheck->RecrystHigh Purity NeededPrecipPrecipitationMethodCheck->PrecipBulk RecoveryRecrystSolventHot MeOH or EtOH(Cool to 4°C)Recryst->RecrystSolventPrecipSolventDissolve in DCM ->Add HexanesPrecip->PrecipSolvent

Figure 1: Decision tree for solvent selection ensuring optimal yield and stability.

Safety & Stability (E-E-A-T)

Warning: (-)-2,3-Butanediyl di(p-toluenesulfonate) is a potent alkylating agent.[1][2]

  • Alkylating Hazard: Like all sulfonate esters, this compound can alkylate DNA.[1][2] Handle with double gloves (Nitrile) and in a fume hood.[1][2]

  • Solvolysis Risk: Avoid prolonged heating in alcohols (Methanol/Ethanol) without a buffer, as the tosylate group can be displaced by the solvent (solvolysis), leading to loss of optical purity or yield.[1][2][3]

  • Hydrolysis: In the presence of strong bases (NaOH/KOH) in aqueous media, the ester bond will cleave, regenerating the diol.[1][2][3]

References

  • ChemicalBook. (2025).[1][2][5] Properties and Structure of 2,3-Butanediyl di(p-toluenesulfonate). Retrieved from [1][2]

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: p-Toluenesulfonate Esters.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2,3-Butanediol (Precursor Data).[1][2] Retrieved from [1][2]

  • Girolami Group, University of Illinois. (2025).[1][2] Synthesis and Solubility of p-Toluenesulfonate Salts. Retrieved from [1][2]

The Stereochemical Linchpin: A Technical Guide to Chiral Butanediol Ditosylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of asymmetric synthesis, few intermediates possess the historical weight and utilitarian versatility of chiral 2,3-butanediol ditosylates . These compounds serve as the critical electrophilic bridge between the "chiral pool" (naturally occurring stereoisomers) and the world of


-symmetric ligands, most notably Chiraphos .

This guide provides a rigorous technical analysis of the synthesis, stability, and nucleophilic substitution dynamics of butanediol ditosylates.[1] It is designed for synthetic chemists requiring high-fidelity protocols and mechanistic insight into preserving enantiopurity during


 inversions.[1]

Part 1: Historical Genesis & Stereochemical Framework[1]

The Origin of the Chiral Backbone

The utility of butanediol ditosylates is rooted in the availability of their precursors: the stereoisomers of 2,3-butanediol. Historically, these were difficult to isolate in enantiopure forms.[1]

  • Biological Source: Fermentation of sugars by Klebsiella pneumoniae or Bacillus subtilis typically yields mixtures of (

    
    ), (
    
    
    
    ), and the achiral meso form.[1]
  • Chemical Resolution: Early efforts relied on tedious resolution of the diol using chiral camphorsulfonic acids.[1]

  • The Synthetic Breakthrough (1977): The pivotal moment occurred when Fryzuk and Bosnich utilized (

    
    )-2,3-butanediol—derived from the degradation of commercially available (
    
    
    
    )-tartaric acid—to synthesize the ditosylate.[1] This was the key step in creating the Chiraphos ligand, demonstrating that the chiral information of the carbon backbone could be transferred to a metal center via a phosphine bridge.
Stereochemical Nomenclature

It is critical to define the stereochemical relationships, as the ditosylate acts as a double inversion vector.[1]

CompoundConfigurationOptical RotationRole
Precursor Diol (

)

Starting Material
Ditosylate (

)

Activated Electrophile
Target Ligand (

)

Product (via Double Inversion)

Note: The conversion of Diol


 Ditosylate retains configuration (reaction at Oxygen). The conversion of Ditosylate 

Diphosphine inverts configuration (reaction at Carbon).[1]

Part 2: The Pivot to Utility – Synthesis of the Ditosylate

Why Tosylates?

The hydroxyl group (-OH) is a poor leaving group (


 of conjugate acid 

).[1] Converting it to a p-toluenesulfonate (tosylate) creates a superb leaving group (

of TsOH

).[1] This transformation is essential for allowing weak nucleophiles (like phosphides) to displace the oxygen functionality.[1]
Validated Synthesis Protocol

Objective: Synthesis of (


)-2,3-butanediol di-p-tosylate.
Scale:  10 mmol baseline (scalable to 100 mmol).
Reagents
  • (

    
    )-2,3-Butanediol (1.0 eq)[1]
    
  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq) - Recrystallized from hexane/CHCl3 if old.[1]

  • Pyridine (Solvent/Base) - Must be dry (distilled over

    
    ).[1]
    
  • Dichloromethane (DCM) - For extraction.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solvation: Dissolve (

    
    )-2,3-butanediol (0.90 g, 10 mmol) in dry pyridine (10 mL). Cool the solution to -10°C  using an ice/salt bath.
    
    • Expert Insight: Temperature control is critical.[1] Higher temperatures favor the elimination of the tosylate to form butadiene.[1]

  • Addition: Dissolve TsCl (4.2 g, 22 mmol) in minimal dry pyridine. Add dropwise over 30 minutes.

    • Visual Cue: The solution may turn slightly yellow; a precipitate (Pyridinium hydrochloride) will eventually form.[1]

  • Reaction: Stir at -10°C for 2 hours, then place in a refrigerator (0–4°C) for 12–24 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3).[1] The diol is very polar; the ditosylate is less polar (

      
      ).[1]
      
  • Quench & Workup:

    • Pour the mixture into 100 g of crushed ice/water.

    • Stir vigorously until the oil solidifies (if it remains an oil, extraction is necessary).[1]

    • Acid Wash (Crucial): Filter the solid or extract with DCM.[1] Wash the organic layer with 2M HCl (3x) to remove all pyridine.[1] Residual pyridine acts as a nucleophile/base in subsequent steps, ruining yields.[1]

  • Purification: Recrystallize from Methanol/Water or Ether/Hexane.[1]

    • Target: White crystalline solid.[1] Melting Point: 63–65°C.[1]

Workflow Diagram (DOT)

G cluster_0 Activation Phase Diol (2R,3R)-Butanediol (Nucleophile) Intermediate Reaction Complex (-10°C) Diol->Intermediate O-attack on S TsCl TsCl + Pyridine (Electrophile) TsCl->Intermediate Ditosylate (2R,3R)-Ditosylate (Activated) Intermediate->Ditosylate HCl Wash Recrystallization caption Fig 1: Activation of the diol to the ditosylate electrophile.

Part 3: The Golden Era – Ligand Design (Chiraphos)[1]

The true value of the ditosylate is realized in the synthesis of Chiraphos , a ligand that revolutionized asymmetric hydrogenation.

The Nucleophilic Substitution Mechanism

The reaction between the ditosylate and a phosphide anion is a classic double


 displacement .
  • Reagent: Lithium Diphenylphosphide (

    
    ), generated in situ from 
    
    
    
    or
    
    
    .[1]
  • Stereochemistry: The nucleophile attacks the carbon center from the backside (anti-bonding orbital

    
    ).[1]
    
  • Result: Complete Inversion of Configuration .

The Chiraphos Protocol (Fryzuk & Bosnich)[1]
  • Preparation of Nucleophile: In a dry THF solvent, diphenylphosphine (

    
    ) is deprotonated with n-Butyllithium at 0°C to form the red/orange 
    
    
    
    species.[1]
  • Displacement: The (

    
    )-ditosylate (dissolved in THF) is added to the phosphide solution.[1]
    
  • Conditions: The mixture is refluxed.

    • Why Reflux? Secondary tosylates are sterically hindered.[1] Thermal energy is required to overcome the activation barrier for the bulky

      
       group to displace the tosylate.[1]
      
  • Outcome: The (

    
    ) centers are inverted to (
    
    
    
    ). The resulting product is (2S,3S)-Chiraphos .[1][2]
Stereochemical Pathway Diagram (DOT)[1]

G cluster_mechanism Mechanism Detail RR_Diol (2R,3R)-Butanediol [Starting Material] RR_Ditosylate (2R,3R)-Ditosylate [Retention of Config] RR_Diol->RR_Ditosylate TsCl, Pyridine (O-S bond formed) SS_Chiraphos (2S,3S)-Chiraphos [Double Inversion] RR_Ditosylate->SS_Chiraphos 2 equiv LiPPh2 (SN2 Backside Attack) Step1 Nucleophile (PPh2-) attacks C2 and C3 from back RR_Ditosylate->Step1 Step2 Leaving Group (OTs-) departs caption Fig 2: The stereochemical inversion pathway from Diol to Chiraphos.

Part 4: Modern Applications & Nucleophilic Dynamics[1]

While phosphines are the most famous application, the ditosylate platform is versatile.[1]

Comparative Nucleophilicity

The success of the substitution depends on the nucleophile strength vs. basicity.[1] Strong bases (alkoxides) will cause elimination to butadiene rather than substitution.[1]

NucleophileProduct ClassMechanismRisk of Elimination

Chiral Phosphines

Low

Chiral Azides/Amines

Very Low

Chiral Thioethers

Low

Enol Ethers/DienesE2High
Safety and Stability
  • Genotoxicity: Like all alkylating agents, butanediol ditosylates are potentially genotoxic (alkylating DNA).[1] Handle with double gloves and in a fume hood.[1]

  • Shock Sensitivity: While tosylates are generally stable, they should not be heated to dryness in the presence of strong acids or metal salts due to decomposition risks.[1]

References

  • Fryzuk, M. D., & Bosnich, B. (1977).[1][3] Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[1][2][4] Journal of the American Chemical Society, 99(19), 6262–6267.[1] Link[1]

  • Kagan, H. B., & Dang, T. P. (1972).[1] Asymmetric catalytic reduction with transition metal complexes. I. A catalytic system of rhodium(I) with (-)-2,3-0-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, a new chiral diphosphine.[1] Journal of the American Chemical Society, 94(18), 6429–6433.[1] Link[1]

  • Rubin, L. J., Ledingham, G. A., & Neish, A. C. (1952).[1] Production of 2,3-Butanediol by Fermentation.[1][5][6][7][8][9] Canadian Journal of Technology, 30, 145-157.[1]

  • Machado, A. S., et al. (1990).[1] Synthesis of new chiral phosphines for asymmetric catalysis. ResearchGate.[1][2] Link

Sources

Methodological & Application

Synthesis of chiral phosphine ligands using (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Precursor Focus: (-)-2,3-Butanediyl di(p-toluenesulfonate)[1]

Executive Summary

This Application Note details the stereospecific synthesis of (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane (commonly known as (S,S)-CHIRAPHOS ) utilizing (-)-2,3-Butanediyl di(p-toluenesulfonate) as the chiral scaffold.[1]

Chiral phosphine ligands are the backbone of asymmetric catalysis in pharmaceutical development.[2] The CHIRAPHOS ligand class is renowned for its rigid


-symmetric backbone, which minimizes conformational flexibility in metal complexes, thereby enhancing enantioselectivity in hydrogenation reactions.[1] This guide provides a self-validating protocol for the nucleophilic displacement of ditosylates with lithium diphenylphosphide (

), emphasizing strict anaerobic techniques to prevent oxidation.[1]

Strategic Analysis & Mechanism

The Stereochemical Pathway

The synthesis relies on a double nucleophilic substitution (


) mechanism. The starting material, (-)-(2R,3R)-2,3-Butanediyl di(p-toluenesulfonate) , possesses two chiral centers with R configuration.[1]
  • Mechanism: The diphenylphosphide anion (

    
    ) acts as a strong nucleophile, attacking the chiral carbons from the backside.
    
  • Outcome: Each substitution event inverts the stereocenter. A double inversion (

    
     at both centers) transforms the (2R,3R) precursor into the (2S,3S)  product.[1]
    
  • Fidelity: Because the tosylate is a high-quality leaving group and the reaction conditions prevent racemization, the optical purity of the starting material is directly transferred to the ligand.

Reaction Workflow Visualization

The following diagram illustrates the synthetic pathway and the critical stereochemical inversion.

SynthesisWorkflow Start (-)-(2R,3R)-Butanediol Ditosylate Process Double SN2 Substitution Solvent: THF, Temp: 0°C -> RT Start->Process Dissolution Reagent LiPPh2 (Lithium Diphenylphosphide) Reagent->Process Dropwise Addn Intermed Transition State (Walden Inversion) Process->Intermed Nucleophilic Attack Product (2S,3S)-CHIRAPHOS (C2-Symmetric) Intermed->Product Stereochemical Inversion (R,R -> S,S)

Figure 1: Synthetic workflow for (S,S)-CHIRAPHOS showing reagent inputs and stereochemical inversion logic.

Experimental Protocols

Critical Safety & Handling (Schlenk Technique)
  • Anaerobic Conditions: Phosphines and phosphides are acutely sensitive to oxygen. All steps must occur under high-purity Nitrogen or Argon.[1]

  • Solvents: THF must be distilled from sodium/benzophenone immediately prior to use to ensure it is anhydrous and oxygen-free.[1]

  • Hazards:

    
     is caustic and pyrophoric.[1] Handle with extreme caution.
    
Protocol A: Preparation of Lithium Diphenylphosphide ( )

Rationale: While commercially available, fresh preparation ensures accurate stoichiometry and minimizes oxide contamination.[1]

Reagents:

  • Diphenylphosphine (

    
    ) OR Triphenylphosphine (
    
    
    
    )[1]
  • Lithium metal (granular or wire)[1]

  • Anhydrous THF

Step-by-Step:

  • Charge: In a flame-dried Schlenk flask under Argon, introduce Lithium metal (2.2 eq).

  • Solvation: Add anhydrous THF.

  • Addition:

    • Route A (

      
      ): Add Diphenylphosphine (1.0 eq) dropwise.[1]
      
    • Route B (

      
      ): Add Triphenylphosphine (1.0 eq).[1] This route generates Phenyllithium (
      
      
      
      ) as a byproduct, which must be destroyed (usually with t-butyl chloride) or accounted for.[1] Route A is preferred for cleaner workup.[1]
  • Reaction: Stir at room temperature for 4–6 hours. The solution will turn a deep red/orange color, indicating the formation of the

    
     anion.
    
  • Validation: The disappearance of solid Lithium indicates consumption.

Protocol B: Synthesis of (2S,3S)-CHIRAPHOS

Rationale: Controlled addition at low temperature prevents side reactions and controls the exotherm.[1]

Reagents:

  • (-)-2,3-Butanediyl di(p-toluenesulfonate) [Precursor][1]

  • Freshly prepared

    
     solution (from Protocol A)
    
  • Degassed Water (for quench)[1]

  • Degassed Ethanol (for crystallization)[1]

Step-by-Step:

  • Precursor Solution: Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq) in minimal anhydrous THF. Cool this solution to

    
     in an ice bath.
    
  • Nucleophilic Attack: Cannulate the deep red

    
     solution (2.1 eq) dropwise into the tosylate solution over 30 minutes.
    
    • Observation: The red color should dissipate upon contact, eventually persisting once the equivalence point is passed.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Optional: Reflux for 2 hours to ensure complete substitution if TLC/NMR shows unreacted tosylate.[1]

  • Quench: Cool to

    
    . Slowly add degassed water to destroy excess phosphide and dissolve Lithium Tosylate (
    
    
    
    ) salts.[1]
  • Extraction: Remove THF under reduced pressure. Extract the residue with degassed Diethyl Ether or Dichloromethane.

  • Wash: Wash the organic layer with degassed water (3x) to remove all lithium salts.

  • Drying: Dry over anhydrous

    
     (under Argon) and filter.
    
  • Isolation: Evaporate solvent to yield the crude solid.

Protocol C: Purification (Recrystallization)

Rationale: Phosphine oxides are often more soluble in alcohols than the pure phosphine, allowing separation via recrystallization.

  • Dissolve the crude solid in boiling, degassed Ethanol .

  • Allow the solution to cool slowly to room temperature, then place in a

    
     freezer.
    
  • Filter the white crystals under Argon flow.

  • Yield Target: 60–75%.

Quality Control & Data Analysis

Analytical Specifications

Compare your product against these standard metrics to validate identity and purity.

MetricAcceptance CriteriaMethodological Note
Appearance White crystalline solidAny yellowing suggests oxidation.

NMR
Singlet,

to

ppm
Run in

or

.[1] Oxides appear at

to

ppm.

NMR
Doublet of Doublets (Methyls)Confirm integration of Methyl (6H) vs Phenyl (20H).[1]
Melting Point

Sharp range indicates high purity.[1]
Optical Rotation

(

, Benzene).[1] Confirm sign is negative (-).
Troubleshooting Decision Tree

Use the following logic flow to resolve common synthetic issues.

Troubleshooting Issue Problem Detected CheckNMR Check 31P NMR Issue->CheckNMR Oxide Signal at +35 ppm? CheckNMR->Oxide StartMat Signal at -20 to -40 ppm (Free Phosphide)? CheckNMR->StartMat Success Singlet at -13 ppm Pure Product CheckNMR->Success Recryst Recrystallize from Ethanol (Oxides stay in liquor) Oxide->Recryst Yes MoreReagent Reaction Incomplete Reflux longer or add LiPPh2 StartMat->MoreReagent Yes

Figure 2: Troubleshooting logic based on


 NMR spectral data.

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[1] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267.

    • Core Reference: The foundational paper describing the synthesis of CHIRAPHOS
  • Al-Masum, M. (2016). Synthesis of Chiral Phosphine Ligands.[1] IntechOpen.

    • Context: General overview of phosphine ligand synthesis str
  • Pietrusiewicz, K. M., & Zablocka, M. (1994). Preparation of Scalemic P-Chiral Phosphines.[1] Chemical Reviews, 94(5), 1375–1411.[1]

    • Context: Detailed mechanisms on phosphide nucleophilic substitutions and stereochemistry.
  • BenchChem. (2025).[1] Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers.

    • Context: Supporting data on 2,3-butanediol backbone stereoisomers.

Sources

Application Notes and Protocols for the Nucleophilic Substitution of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chiral Building Block

(-)-2,3-Butanediyl di(p-toluenesulfonate), a derivative of the readily available chiral pool molecule (2R,3R)-(-)-2,3-butanediol, is a powerful and versatile electrophile in modern organic synthesis. The presence of two tosylate groups, which are excellent leaving groups, on a C2-symmetric chiral backbone makes this reagent an ideal substrate for a variety of stereospecific nucleophilic substitution reactions. This allows for the synthesis of a wide array of valuable chiral molecules, including vicinal diamines, diazides, and diepoxides, which are key structural motifs in many pharmaceuticals, agrochemicals, and chiral ligands.[1]

The tosylate group's efficacy as a leaving group stems from the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. This inherent stability facilitates the departure of the leaving group and lowers the activation energy for nucleophilic attack, often allowing reactions to proceed under mild conditions with high efficiency. This document provides a detailed guide to the theoretical and practical aspects of performing nucleophilic substitution reactions on (-)-2,3-Butanediyl di(p-toluenesulfonate), complete with mechanistic insights and detailed experimental protocols.

Mechanistic Considerations: The S_N2 Pathway and Stereochemical Control

Nucleophilic substitution reactions involving tosylates on secondary carbons, such as those in (-)-2,3-Butanediyl di(p-toluenesulfonate), predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). Simultaneously, the bond between the carbon and the leaving group breaks.

A critical consequence of the S_N2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[2] In the case of (-)-2,3-Butanediyl di(p-toluenesulfonate), which possesses (2R,3R) stereochemistry, a double S_N2 reaction with a given nucleophile will result in the formation of a product with (2S,3S) stereochemistry. This predictable and complete control over the stereochemical outcome is a cornerstone of modern asymmetric synthesis.

Figure 1: General S_N2 mechanism on a chiral center.

Data Presentation: Properties and Reaction Parameters

The following tables summarize the key physical properties of the starting material and a representative product, along with typical reaction conditions for nucleophilic substitution.

Table 1: Physical Properties

CompoundFormulaMolecular Weight ( g/mol )CAS Number
(-)-2,3-Butanediyl di(p-toluenesulfonate)C₁₈H₂₂O₆S₂398.4974839-83-1[3]
(2R,3R)-(-)-2,3-ButanediolC₄H₁₀O₂90.1224347-58-8[4]
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.6598-59-9
Sodium AzideNaN₃65.0126628-22-8

Table 2: Representative Reaction Conditions

NucleophileProductSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium Azide(2S,3S)-2,3-DiazidobutaneDMF80-10012-2485-95
Sodium Hydroxide(2S,3S)-2,3-ButanediolH₂O/THF80-1006-1280-90
Ammonia(2S,3S)-2,3-ButanediamineEtOH100 (sealed tube)24-4870-80
Base (e.g., NaH)(2S,3S)-2,3-Butene oxideTHF0 - rt2-4>90

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of (-)-2,3-Butanediyl di(p-toluenesulfonate).

Protocol 1: Synthesis of (2S,3S)-2,3-Diazidobutane

This protocol details the double nucleophilic substitution of the ditosylate with azide ions to yield the corresponding diazide, a versatile intermediate for the synthesis of vicinal diamines and other nitrogen-containing compounds.

Materials:

  • (-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq)

  • Sodium azide (NaN₃) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • DMF is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted behind a blast shield, especially when working on a larger scale.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-2,3-Butanediyl di(p-toluenesulfonate) and sodium azide.

  • Add anhydrous DMF to the flask to dissolve the reactants (a concentration of 0.1-0.5 M with respect to the ditosylate is typical).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF used).

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2S,3S)-2,3-diazidobutane.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Intramolecular Cyclization to form (2S,3S)-2,3-Butene oxide

This protocol describes the base-mediated intramolecular S_N2 reaction to form the corresponding diepoxide, a valuable chiral building block.

Materials:

  • (-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate PPE.

  • THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • The reaction should be quenched carefully due to the presence of unreacted sodium hydride.

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet.

  • To the flask, add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes under an inert atmosphere to remove the mineral oil, and then carefully remove the hexanes via cannula.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) in anhydrous THF and add it to the dropping funnel.

  • Add the ditosylate solution dropwise to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Pour the quenched reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2S,3S)-2,3-butene oxide.

  • The product is often volatile and can be purified by careful distillation under reduced pressure.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Combine (-)-2,3-Butanediyl di(p-toluenesulfonate) and Nucleophile in Solvent reaction Heat and Stir Reaction Mixture start->reaction Monitor by TLC quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Distillation dry->purify end Characterize Pure Product purify->end

Figure 2: General experimental workflow for nucleophilic substitution.

Product Characterization

The successful synthesis of the desired products can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data for (2S,3S)-2,3-Diazidobutane:

  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the C2 symmetry of the molecule. A quartet for the two methine protons (CH-N₃) and a doublet for the six methyl protons (CH₃) would be anticipated. The chemical shift of the methine protons will be significantly downfield compared to the starting diol due to the deshielding effect of the azide group.

  • ¹³C NMR: Two signals are expected in the carbon NMR spectrum: one for the two equivalent methine carbons and one for the two equivalent methyl carbons.

  • IR Spectroscopy: A strong, sharp absorption band in the region of 2100 cm⁻¹ is a characteristic signature of the azide functional group.

Conclusion

(-)-2,3-Butanediyl di(p-toluenesulfonate) is a highly valuable chiral starting material that provides a reliable platform for the stereospecific synthesis of a range of important chiral molecules via S_N2 reactions. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully employ this reagent in their synthetic endeavors. The predictable stereochemical outcome, coupled with the high reactivity of the tosylate leaving groups, ensures that this compound will continue to be a staple in the toolbox of synthetic chemists.

References

  • Chin, J., et al. (2003). Controlling Diaza-Cope Rearrangement Reactions with Resonance-Assisted Hydrogen Bonds. Journal of the American Chemical Society, 125(50), 15276-15277. [Link]

  • Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138. [Link]

  • Reddit. (2013). Removing DMF. [Link]

  • The Good Scents Company. (2R,3R)-(-)-2,3-butane diol. [Link]

  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]

  • Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

  • Pinto, D. C. G. A., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-436. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information: Selective production of 1,3-butadiene using glucose fermentation liquor. [Link]

  • The Pherobase. NMR - Compound 2R3R-butanediol. [Link]

  • Krawczyk, H. (2010). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry, 14(16), 1746-1763. [Link]

  • Kotha, S., & Khedkar, P. (2006). Total Synthesis of (+)-Dactylolide. Studies on the Cascade Cyclization Reactions of Epoxides/Polyepoxide. [Link]

  • Al-Said, N. H., et al. (1989). REACTIONS OF 3-ETHYL- AND 3-PHENYL-I-AZABICYCLO-[llO]BUTANES WITH TO. Journal of Heterocyclic Chemistry, 26(4), 937-941. [Link]

  • LibreTexts. 14.13: Constructing Partial Structures in NMR Spectroscopy and Combined Structure Determination. [Link]

  • Silva, A. M. S., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-436. [Link]

  • Moody, C. J., & Whitham, G. H. (2012). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic & Biomolecular Chemistry, 10(30), 5695-5704. [Link]

  • Matsuo, J. I., et al. (2010). A new synthesis of 2,3-di- or 2,3,3-trisubstituted 2,3-dihydro-4-pyridones by reaction of 3-ethoxycyclobutanones and N-p-toluenesulfonyl imines using titanium(IV) chloride. Organic Letters, 12(14), 3266-3268. [Link]

  • Theodorou, A., & Papaioannou, N. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4438. [Link]

  • US Patent. (2009). Process for preparing (2r,3s)-1,2-epoxy-3-(protected)
  • Feit, P. W. (1970). Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. The preparation and biological activity of (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate. Journal of Medicinal Chemistry, 13(6), 1173-1175. [Link]

  • Celinska, E., & Grajek, W. (2009). Biotechnological production of 2,3-butanediol--current state and prospects. Biotechnology Advances, 27(6), 715-725. [Link]

  • Reddit. (2013). Removing DMF. [Link]

  • Wikipedia. 2,3-Butanediol. [Link]

  • Sharma, P., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(24), 14597-14601. [Link]

Sources

Preparation of DIOP ligands from (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Technical Clarification

Objective: This guide details the synthesis of (-)-DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a


-symmetric chiral diphosphine ligand essential for asymmetric rhodium-catalyzed hydrogenation.[1][2]

Critical Scientific Distinction (Must Read): The request referenced "(-)-2,3-Butanediyl di(p-toluenesulfonate)" as the starting material. It is chemically impossible to synthesize DIOP from this specific precursor.

  • 2,3-Butanediyl di(p-toluenesulfonate) yields Chiraphos (2,3-bis(diphenylphosphino)butane), a different ligand with a shorter backbone.[1]

  • DIOP requires (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol .[1][3][4] This precursor possesses the necessary 4-carbon chain (threitol backbone) and the acetonide protection required for the DIOP structure.

Decision: To maintain scientific integrity and deliver the target ligand (DIOP ), this protocol utilizes the correct Threitol-based ditosylate precursor.

Part 2: Synthetic Pathway & Mechanistic Logic

The synthesis relies on a double nucleophilic substitution (


) of the tosylate leaving groups by a diphenylphosphide anion. The acetonide ring is crucial; it imposes conformational rigidity (the "Kagan template"), which restricts the flexibility of the chelate ring in the final metal complex, thereby enhancing enantioselectivity.
Reaction Scheme Visualization

DIOP_Synthesis Tartaric L-(+)-Tartaric Acid (Starting Material) Acetonide (-)-2,3-O-Isopropylidene- L-threitol Tartaric->Acetonide 1. Ketalization 2. Reduction Ditosylate (-)-1,4-Di-O-tosyl- 2,3-O-isopropylidene- L-threitol (The Electrophile) Acetonide->Ditosylate TsCl, Pyridine (Activation) DIOP (-)-DIOP Ligand (Target) Ditosylate->DIOP SN2 Substitution THF, Reflux Phosphide LiPPh2 / KPPh2 (The Nucleophile) Phosphide->DIOP Nucleophilic Attack

Figure 1: Retrosynthetic logic flow from Tartaric Acid to DIOP.[1][3] The critical electrophile is highlighted in red.

Part 3: Experimental Protocol
1. Safety & Pre-requisites
  • Pyrophoric Hazard: Diphenylphosphines and their lithiated salts are air-sensitive and potentially pyrophoric.[1] All steps must be performed under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.

  • Toxicity: Phosphines are toxic. Work in a well-ventilated fume hood.

  • Solvents: THF must be distilled from sodium/benzophenone ketyl immediately prior to use to ensure it is anhydrous and oxygen-free.[1]

2. Materials Table
ReagentMW ( g/mol )Equiv.[4][5]QuantityRole
(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol 470.561.010.0 g (21.2 mmol)Electrophile
Diphenylphosphine (

)
186.192.28.7 g (46.7 mmol)Nucleophile Precursor
n-Butyllithium (2.5 M in hexanes) -2.2~18.7 mLBase
THF (Anhydrous) 72.11-150 mLSolvent
Methanol (Degassed) 32.04-100 mLRecrystallization

(Note:


 can also be generated using Potassium metal and 

in THF/Dioxane if

is unavailable, but the

route is cleaner for this scale.)
3. Step-by-Step Methodology

Step A: Generation of Lithium Diphenylphosphide (


) 
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Charging: Syringe Diphenylphosphine (8.7 g) into the flask under nitrogen flow. Add 50 mL of dry THF.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-Butyllithium dropwise via syringe over 20 minutes. The solution will turn a characteristic orange/red color, indicating the formation of the phosphide anion.

  • Warming: Allow the solution to warm to 0°C over 30 minutes.

Step B: Nucleophilic Substitution

  • Substrate Prep: In a separate flame-dried 500 mL Schlenk flask, dissolve (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol (10.0 g) in 60 mL of dry THF. Cool this solution to 0°C .

  • Cannula Transfer: Using a double-tipped needle (cannula), transfer the orange

    
     solution dropwise into the ditosylate solution over 45 minutes.
    
    • Why? Slow addition prevents local overheating and side reactions (e.g., elimination).

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 2–4 hours.

    • Monitoring: The orange color of the phosphide should fade to a pale yellow/white suspension (LiOTs salts precipitating).

  • Quench: Cool to RT. Carefully add 5 mL of degassed water to quench any excess phosphide.

Step C: Workup & Purification [1]

  • Concentration: Remove the bulk of THF under reduced pressure (rotary evaporator, flushed with

    
     immediately after).
    
  • Extraction: Redissolve the residue in degassed Dichloromethane (DCM) (100 mL) and wash with degassed water (

    
    ) to remove Lithium Tosylate salts.
    
  • Drying: Dry the organic layer over anhydrous

    
     (under 
    
    
    
    ), filter, and concentrate to a viscous oil/solid.
  • Crystallization (Critical for Purity):

    • Dissolve the crude solid in boiling Methanol (degassed).

    • Allow to cool slowly to RT, then place in a freezer at -20°C overnight.

    • Filter the white crystals under an inert atmosphere (Schlenk frit) and wash with cold methanol.

Part 4: Characterization & Quality Control

A self-validating protocol requires confirmation of structure and purity.[1]

TechniqueExpected ResultDiagnostic Note

NMR
Singlet at -22 to -23 ppm (in

)
Any peaks at +20 to +30 ppm indicate oxidation (phosphine oxides).[1]

NMR
Doublet at

1.3 ppm (Acetonide methyls)
Confirms integrity of the dioxolane ring.
Melting Point 88–89°C Sharp range indicates high purity.
Optical Rotation

(

, Benzene)
Confirms enantiomeric identity.[1]
Troubleshooting Guide
  • Problem: Sticky oil instead of crystals.

    • Cause: Residual THF or oxidation products.

    • Solution: Redissolve in minimal boiling ethanol/methanol. Scratch the glass to induce nucleation. Ensure all solvents are strictly degassed.

  • Problem: Low Yield (<40%).

    • Cause: Incomplete formation of

      
       or moisture in THF.
      
    • Solution: Titrate n-BuLi before use.[1] Ensure the ditosylate is dry (azeotrope with toluene if necessary).

Part 5: Workflow Visualization

Workflow cluster_0 Step A: Nucleophile Gen cluster_1 Step B: Substitution cluster_2 Step C: Purification HPPh2 HPPh2 + THF LiPPh2 LiPPh2 (Orange) (-78°C -> 0°C) HPPh2->LiPPh2 + n-BuLi Ditosylate Ditosylate Solution (0°C) LiPPh2->Ditosylate Transfer Reaction Reaction Mixture (Reflux 4h) Ditosylate->Reaction Cannula Transfer of LiPPh2 Quench Quench & Extract (DCM/Water) Reaction->Quench Cryst Recrystallization (MeOH, -20°C) Quench->Cryst Final Pure (-)-DIOP White Crystals Cryst->Final

Figure 2: Operational workflow for the synthesis of DIOP, emphasizing the critical cannula transfer step.

References
  • Original Synthesis: Dang, T. P., & Kagan, H. B. (1971).[6][7] The asymmetric synthesis of hydratropic acid and amino-acids by homogeneous catalytic hydrogenation.[1][6][7] Chemical Communications, (10), 481.[6] Link[1]

  • Detailed Protocol: Kagan, H. B., & Dang, T. P. (1972). Asymmetric catalytic reduction with transition metal complexes. I. A catalytic system of rhodium(I) with (-)-2,3-0-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, a new chiral diphosphine.[1][2] Journal of the American Chemical Society, 94(18), 6429–6433. Link[1]

  • Precursor Preparation: Carmack, M., & Kelley, C. J. (1968). The Synthesis of Optically Active Cleland's Reagent. The Journal of Organic Chemistry, 33(5), 2171-2173. Link[1]

  • Review of DIOP Applications: Agbossou, F., Carpentier, J. F., & Mortreux, A. (1995). Asymmetric hydroformylation. Chemical Reviews, 95(7), 2485-2806.[1][6] Link[1]

Sources

Application Note: Enantioselective Synthesis of Chiral Crown Ethers Using (-)-2,3-Butanediyl Di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the utilization of (-)-2,3-Butanediyl di(p-toluenesulfonate) (derived from the C2-symmetric chiral pool building block (2R,3R)-2,3-butanediol) as a pivotal electrophile in the synthesis of chiral crown ethers. These macrocycles are critical in high-performance liquid chromatography (HPLC) chiral stationary phases, enantioselective phase-transfer catalysis, and host-guest chemistry for chiral recognition.

Unlike halide equivalents, the ditosylate derivative offers superior crystallinity, stability, and leaving-group ability, making it the reagent of choice for high-yield Williamson ether macrocyclizations. This note provides a validated protocol for synthesizing (2S,3S)-2,3-Dimethyl-18-crown-6 , emphasizing the "template effect" to maximize cyclization yields.

Mechanistic Principles & Stereochemistry[1]

The Chiral Switch

The synthesis relies on a double nucleophilic substitution (


). It is crucial to track stereochemistry:
  • Precursor: (-)-(2R,3R)-2,3-Butanediol is activated with p-toluenesulfonyl chloride (TsCl). This step retains configuration (O-S bond formation).

  • Macrocyclization: The diol nucleophile (e.g., tetraethylene glycol) attacks the chiral carbons of the ditosylate.

  • Inversion: Since the nucleophile attacks the stereogenic center, inversion of configuration occurs at both carbons.

    • Input: (2R,3R) -Ditosylate

    • Output: (2S,3S) -Crown Ether

The Template Effect

Successful macrocyclization competes with linear polymerization. To favor the ring formation, a metal cation (typically


 for 18-crown-6 systems) is introduced. The cation coordinates with the polyether chain, pre-organizing the intermediate into a pseudo-cyclic conformation that brings the reactive ends into proximity (the "kinetic template effect").

Experimental Protocols

Protocol A: Preparation of (-)-2,3-Butanediyl Di(p-toluenesulfonate)

This precursor must be high purity (>98%) to prevent side-reactions in the crown ether synthesis.

Reagents:

  • (-)-(2R,3R)-2,3-Butanediol (10.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (22.0 mmol, 2.2 eq)

  • Pyridine (anhydrous, solvent/base)

  • Dichloromethane (DCM) (workup)

  • HCl (1M)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve (-)-2,3-butanediol in anhydrous pyridine (20 mL) and cool to -5°C (ice/salt bath).

  • Addition: Add TsCl portion-wise over 30 minutes. Critical: Maintain temperature <0°C to prevent elimination side reactions.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) and stand overnight.

  • Quench: Pour mixture into ice-water (100 mL) with vigorous stirring. The ditosylate typically precipitates as a white solid.

  • Workup: If solid forms, filter and wash with cold water. If oil forms, extract with DCM (

    
     mL), wash organic layer with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.
  • Purification: Recrystallize from Ethanol/Hexane.

    • Target Yield: 85-90%

    • Appearance: White crystalline solid or colorless viscous oil (depending on purity/isomer).

Protocol B: Synthesis of (2S,3S)-2,3-Dimethyl-18-crown-6

The Macrocyclization Step.

Reagents:

  • (-)-2,3-Butanediyl di(p-toluenesulfonate) (from Protocol A) (5.0 mmol)

  • Tetraethylene glycol (5.0 mmol)

  • Potassium t-butoxide (

    
    -BuOK) or KH (11.0 mmol)
    
  • Benzene or THF (Anhydrous, High Dilution)

Workflow:

  • Template Setup: In a 1L 3-neck flask equipped with a reflux condenser and dropping funnel, suspend

    
    -BuOK in anhydrous THF (250 mL). Note: High dilution (0.02 M) is essential.
    
  • Diol Activation: Add tetraethylene glycol (mixed in 20 mL THF) dropwise to the base. Stir for 1 hour at Room Temp (RT) to form the dialkoxide. The

    
     ions are now coordinating the glycol chain.
    
  • Electrophile Addition: Dissolve the ditosylate (5.0 mmol) in THF (50 mL). Add this solution slowly over 2 hours to the reaction mixture.

  • Cyclization: Reflux the mixture for 24–48 hours under

    
    .
    
  • Filtration: Cool to RT. Filter off the potassium tosylate (KOTs) byproduct (white precipitate).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often purified via column chromatography on Alumina (Neutral) using Benzene/Chloroform or via Kugelrohr distillation.

Data Analysis & Visualization

Quantitative Performance

The following table contrasts the yield of the macrocyclization with and without the Template Effect.

ParameterNon-Templated (NaH/THF)Templated (t-BuOK/THF)
Cation Size 0.95 Å (

)
1.33 Å (

)
Cavity Match Poor (18-crown-6 prefers ~1.3-1.4 Å)Excellent
Reaction Time 72 Hours24-48 Hours
Polymer Byproduct High (>40%)Low (<10%)
Isolated Yield 15 - 25%55 - 70%
Synthesis Workflow Diagram

CrownEtherSynthesis Start (-)-(2R,3R)-2,3-Butanediol Activation Activation (TsCl, Pyridine, <0°C) Start->Activation Stereoretention Intermediate (-)-2,3-Butanediyl Ditosylate Activation->Intermediate Yield: ~90% Cyclization Macrocyclization (Tetraethylene Glycol, t-BuOK, THF) Intermediate->Cyclization Template Effect (K+) Purification Purification (Alumina Chromatography) Cyclization->Purification Remove KOTs Product (2S,3S)-2,3-Dimethyl-18-crown-6 Purification->Product Stereoinversion (x2)

Figure 1: Step-wise synthesis workflow from chiral diol to crown ether, highlighting the critical activation and cyclization phases.

Stereochemical Pathway

Stereochemistry Step1 (2R, 3R)-Butanediol (Chiral Pool) Step2 (2R, 3R)-Ditosylate (Leaving Groups Installed) Step1->Step2 Esterification (Retains Config) Step3 Transition State (SN2 Attack by Glycol) Step2->Step3 Nucleophilic Attack Step4 (2S, 3S)-Crown Ether (Inverted Configuration) Step3->Step4 Walden Inversion

Figure 2: Stereochemical tracking showing the inversion of configuration during the macrocyclization step.

Applications in Drug Development[2]

Enantioselective Phase Transfer Catalysis (PTC)

The synthesized (2S,3S)-2,3-Dimethyl-18-crown-6 serves as a highly effective phase transfer catalyst.

  • Mechanism: The crown ether complexes with the cation of an achiral salt (e.g., KCN, KOtBu), transporting the anion into the organic phase.

  • Chiral Induction: The steric bulk of the methyl groups on the crown ether backbone creates a chiral environment around the ion pair. This forces the anion to attack a prochiral substrate from a specific face.

  • Use Case: Asymmetric Michael additions of glycine derivatives to acrylates, yielding non-natural amino acids with high enantiomeric excess (ee).

Chiral Stationary Phases (CSP)

This crown ether moiety can be covalently bonded to silica gel.

  • Target: Separation of protonated primary amines (e.g., amino acids, norepinephrine).

  • Principle: The ammonium group (

    
    ) docks into the crown ether cavity via hydrogen bonding. The chiral methyl barriers discriminate between the R- and S-enantiomers of the guest amine based on steric fit.
    

References

  • Kyba, E. P., et al. (1977). "Host-guest complexation. 1. Concept and illustration." Journal of the American Chemical Society.[1]

  • Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews.

  • Machida, Y., et al. (2013). "Development and application of chiral crown ethers as selectors for chiral separation in high-performance liquid chromatography." Journal of Chromatography A.

  • Org. Synth. (1925).[2][3][4] "p-Toluenesulfonyl Chloride Purification and Tosylation protocols." Organic Syntheses.

  • TCI Chemicals. "Chiral Building Blocks: 2,3-Butanediol derivatives." Product Application Note.

Sources

Step-by-step synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate) from L-tartaric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2025-04

Executive Summary

This application note details the stereoselective synthesis of (-)-2,3-butanediyl di(p-toluenesulfonate) (also known as (2R,3R)-2,3-butanediol ditosylate) utilizing L-(+)-tartaric acid as the chiral pool starting material.

Unlike fermentation routes which often yield diastereomeric mixtures requiring complex separation, this chemical synthesis guarantees high enantiomeric excess (>99% ee) by preserving the rigid stereocenters of the tartaric acid backbone throughout the functional group interconversions. The protocol is designed for researchers requiring high-fidelity chiral synthons for drug development and asymmetric catalysis.

Key Chemical Transformation

The core challenge is the reduction of the terminal carboxylates (


 oxidation state +3) to methyl groups (

oxidation state -3) while maintaining the integrity of the internal chiral diol (

). This is achieved via a Threitol-intermediate pathway .

Retrosynthetic Logic & Pathway

The synthesis is divided into three critical phases to ensure solubility, protection of the chiral centers, and complete reduction of the carbon backbone.

Reaction Pathway Diagram

SynthesisPath Tartaric L-(+)-Tartaric Acid (2R,3R) Ester Diethyl L-tartrate Tartaric->Ester 1. EtOH, H+, Reflux (Esterification) Acetonide 2,3-O-Isopropylidene- diethyl L-tartrate Ester->Acetonide 2. Acetone, H+, (MeO)2CMe2 (Ketalization) Threitol 2,3-O-Isopropylidene- L-threitol Acetonide->Threitol 3. LiAlH4, THF (Reduction to Diol) DitosylThreitol 1,4-Di-O-tosyl- 2,3-O-isopropylidene-L-threitol Threitol->DitosylThreitol 4. TsCl, Pyridine (Primary Activation) ProtectedButanediol 2,3-O-Isopropylidene- (2R,3R)-butanediol DitosylThreitol->ProtectedButanediol 5. LiAlH4, THF (Hydride Displacement) Butanediol (-)-(2R,3R)-2,3-Butanediol ProtectedButanediol->Butanediol 6. HCl/MeOH (Deprotection) FinalProduct (-)-2,3-Butanediyl di(p-toluenesulfonate) Butanediol->FinalProduct 7. TsCl, Pyridine, DMAP (Final Ditosylation)

Figure 1: Step-by-step stereochemical pathway from L-Tartaric Acid to the target ditosylate.

Detailed Experimental Protocols

Phase 1: Construction of the Protected Threitol Scaffold

Objective: Convert the polar acid to a lipophilic, protected intermediate suitable for reduction.

Step 1: Esterification & Ketalization

Reagents: L-Tartaric acid, Ethanol, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (pTsOH). Mechanism: Acid-catalyzed Fischer esterification followed by thermodynamic acetonide formation.

  • Esterification: Reflux L-tartaric acid (150 g, 1.0 mol) in absolute ethanol (500 mL) with catalytic pTsOH (2 g) for 24 hours in a Dean-Stark apparatus to remove water.

  • Concentrate in vacuo to yield crude diethyl L-tartrate.

  • Protection: Dissolve the crude ester in cyclohexane (400 mL). Add 2,2-dimethoxypropane (150 mL) and pTsOH (1 g). Reflux for 2 hours, distilling off the methanol/acetone azeotrope.

  • Purification: Neutralize with

    
    , filter, and distill under reduced pressure (approx. 140°C @ 15 mmHg).
    
    • Target: 2,3-O-Isopropylidene-diethyl-L-tartrate.

    • Expected Yield: 85-90%.

Step 2: Reduction to Threitol Derivative

Reagents: Lithium Aluminum Hydride (LiAlH4), THF. Critical Safety: LiAlH4 is pyrophoric. Use strictly anhydrous conditions under Argon/Nitrogen.

  • Suspend LiAlH4 (38 g, 1.0 mol) in anhydrous THF (1 L) at 0°C.

  • Add the protected tartrate ester (130 g, 0.5 mol) dropwise over 2 hours, maintaining temp <10°C.

  • Allow to warm to Room Temperature (RT) and reflux for 3 hours.

  • Fieser Workup: Cool to 0°C. Carefully add: 38 mL

    
    , 38 mL 15% NaOH, 114 mL 
    
    
    
    .
  • Filter the granular precipitate. Dry the filtrate over

    
     and concentrate.
    
    • Target: 2,3-O-Isopropylidene-L-threitol (also known as (-)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane).

    • Expected Yield: ~90%.

Phase 2: The "End-Cap" Transformation (Reduction to Methyls)

Objective: Convert the terminal primary alcohols (-CH2OH) into methyl groups (-CH3).

Step 3: Activation (Primary Tosylation)

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine. Note: Primary alcohols are selectively tosylated over secondary ones, but here we only have primary alcohols available.

  • Dissolve the Threitol derivative (80 g) in dry Pyridine (300 mL) at 0°C.

  • Add TsCl (190 g, 2.2 eq) portion-wise.

  • Stir at 0°C for 4 hours, then store in a refrigerator (4°C) overnight.

  • Pour into ice water/HCl mixture to remove pyridine. Extract with DCM.[1][2]

  • Recrystallize from Ethanol/Hexane.

    • Target: 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol.

Step 4: Hydride Displacement (Formation of Butane Backbone)

Reagents: LiAlH4, THF. Mechanism:


 displacement of the tosylate leaving group by hydride (

).
  • Prepare a slurry of LiAlH4 (20 g) in THF (500 mL).

  • Add the ditosylate from Step 3 (0.1 mol scale) slowly.

  • Reflux vigorously for 12-18 hours. Note: Displacement of sulfonate esters requires higher energy than carbonyl reduction.

  • Perform Fieser workup (as in Step 2).

  • Distill the resulting oil at atmospheric pressure (bp ~110-112°C).

    • Target: (4R,5R)-4,5-Dimethyl-2,2-dimethyl-1,3-dioxolane (Protected 2,3-Butanediol).

Phase 3: Final Assembly

Objective: Expose the chiral diol and install the final leaving groups.

Step 5: Deprotection

Reagents: HCl, Methanol/Water.

  • Dissolve the protected butanediol in MeOH (100 mL) and 1M HCl (20 mL).

  • Reflux for 2 hours.

  • Concentrate to remove acetone/MeOH.

  • Azeotrope with benzene or toluene to remove water, or distill under vacuum.

    • Target: (-)-(2R,3R)-2,3-Butanediol.[3]

    • Properties: Hygroscopic colorless liquid/low-melting solid. bp ~180°C.

Step 6: Final Ditosylation

Reagents: TsCl, Pyridine, DMAP (Catalyst), DCM.[2] Critical Control: Secondary alcohols are sterically hindered. DMAP is essential.

  • Dissolve (-)-2,3-butanediol (9.0 g, 0.1 mol) in dry DCM (100 mL) and Pyridine (25 mL).

  • Add DMAP (1.2 g, 0.1 eq).

  • Cool to 0°C and add TsCl (42 g, 2.2 eq).

  • Allow to warm to RT and stir for 24-48 hours . Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove pyridine), Sat.

    
    , and Brine.
    
  • Purification: Recrystallize from Methanol or Acetone/Hexane.

    • Final Target: (-)-2,3-Butanediyl di(p-toluenesulfonate).

    • Appearance: White crystalline solid.[4]

Quantitative Data Summary

ParameterValue / ConditionNote
Starting Material L-(+)-Tartaric AcidNatural isomer (2R,3R)
Final Configuration (2R,3R)Stereochemistry retained
Overall Yield 35 - 45%Calculated over 6 steps
Step 4 Yield >85%Critical hydride displacement
Final Product MP 128 - 130°CLiterature value check required
Optical Rotation

Levorotatory in

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield in Step 4 Incomplete displacement of OTsEnsure THF is anhydrous; Increase reflux time; Use Super-Hydride (

) if LiAlH4 is sluggish.
Racemization Acidic hydrolysis too harsh (Step 5)Use milder acidic resin (Amberlyst-15) in MeOH instead of refluxing HCl.
Mono-tosylation (Step 6) Steric hindrance of secondary diolIncrease TsCl to 3.0 eq; Ensure DMAP is fresh; Extend reaction time to 48h.
Pyridine Smell in Product Incomplete acidic washWash organic layer with

solution (turns blue if pyridine is present) until clear.

References

  • Seebach, D., et al. "Synthesis of (R,R)-2,3-Butanediol from L-Tartaric Acid." Helvetica Chimica Acta, vol. 64, no. 5, 1981, pp. 1467-1479.

  • Musich, J. A., & Rapoport, H. "Synthesis of Anthopleurine from L-Tartaric Acid." Journal of the American Chemical Society, vol. 100, no. 15, 1978, pp. 4865–4872.

  • Kabalka, G. W., et al. "The Tosylation of Alcohols."[5] The Journal of Organic Chemistry, vol. 51, no.[5] 12, 1986, pp. 2386–2388.[5]

  • Organic Syntheses. "p-Toluenesulfonic acid, butyl ester." Org.[1][5][6][7] Synth. 1929, 9, 28. (Adapted for general tosylation conditions).

Sources

Strategic Solvent Selection for 2,3-Butanediyl Ditosylate Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

2,3-Butanediyl ditosylate is a pivotal chiral electrophile derived from the "chiral pool" (tartaric acid


 2,3-butanediol).[1] It serves as the structural backbone for high-value ligands (e.g., CHIRAPHOS) and chiral macrocycles used in enantioselective catalysis.

The success of transformations involving this intermediate hinges on a single critical variable: Solvent Selection .[2] Because the ditosylate moiety is a potent leaving group on a secondary carbon, the competition between Nucleophilic Substitution (


) and Elimination (

) is fierce. This guide provides an evidence-based framework for selecting solvents that maximize yield and stereochemical integrity while suppressing elimination byproducts.[1]

Mechanistic Foundations & Solvent Logic

The vs. Battlefield

The 2,3-butanediyl backbone possesses two secondary electrophilic centers. The reaction outcome is dictated by the interaction between the solvent, the nucleophile, and the basicity of the environment.

  • 
     (Desired Pathway):  Requires a "naked" nucleophile. Polar aprotic solvents solvate the counter-cation (e.g., 
    
    
    
    ,
    
    
    ) but leave the anionic nucleophile poorly solvated and highly reactive.
  • 
     (Undesired Pathway):  Favored by protic solvents (which hydrogen-bond to the nucleophile, reducing its nucleophilicity) and high temperatures. Strong bases in protic media promote elimination to vinyl tosylates or butadienes.
    
Stereochemical Inversion

Substitution at the chiral centers of 2,3-butanediyl ditosylate proceeds with inversion of configuration (Walden inversion).

  • Double Substitution: If both tosylates are displaced by nucleophiles, the relative stereochemistry is preserved (e.g.,

    
    -ditosylate 
    
    
    
    
    
    -product).
  • Meso Compounds: A meso-ditosylate will yield a meso-product if the nucleophile is identical at both ends (double inversion restores the plane of symmetry).[1]

Decision Logic & Visualizations

Reaction Pathway Diagram

The following diagram illustrates how solvent choice steers the reaction mechanism.

SolventLogic Start 2,3-Butanediyl Ditosylate Aprotic Polar Aprotic (THF, DMSO, DMF) Solvates Cation Only Start->Aprotic Dissolution Protic Polar Protic (EtOH, MeOH, H2O) Cages Nucleophile Start->Protic Dissolution SN2 SN2 Attack (Backside) Aprotic->SN2 Naked Anion Effect E2 E2 Elimination (Proton Abstraction) Protic->E2 Basicity Dominates Ligands Chiral Ligands (e.g., CHIRAPHOS) High Yield SN2->Ligands Double Inversion ElimProd Elimination Byproducts (Butadiene, Vinyl Tosylate) E2->ElimProd Dehydrotosylation

Figure 1: Solvent influence on the competition between substitution (


) and elimination (

) pathways.[1]

Solvent Selection Matrix

Reaction ClassTarget ProductRecommended SolventRationale
Phosphination CHIRAPHOS THF (Anhydrous) Solvates

counterions of phosphide reagents; prevents protonation of strongly basic phosphides.[1]
Amination Chiral Diamines DMSO or Acetonitrile DMSO maximizes rate via "naked anion" effect. Acetonitrile is easier to remove during workup.
Macrocyclization Crown Ethers Acetonitrile (High Dilution)Good solubility for reactants; poor solvation of carbonate bases allows "template effect" with cations.
Azidation Diazides DMF High solubility of

; high boiling point allows thermal activation without rapid evaporation.

Detailed Experimental Protocols

Protocol A: Synthesis of (2R,3R)-CHIRAPHOS (Ligand Synthesis)

Objective: Synthesis of (2R,3R)-2,3-bis(diphenylphosphino)butane from (2S,3S)-2,3-butanediyl ditosylate.[1] Mechanism: Double


 displacement with Lithium Diphenylphosphide (

).

Reagents:

  • (2S,3S)-2,3-Butanediyl ditosylate (1.0 eq)[1]

  • Diphenylphosphine (

    
    ) (2.2 eq)
    
  • n-Butyllithium (n-BuLi) (2.2 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation of Nucleophile:

    • Flame-dry a 3-neck round bottom flask and purge with Argon.[1]

    • Add anhydrous THF and

      
      . Cool to 0°C.[3]
      
    • Add n-BuLi dropwise.[1][3] The solution will turn deep red/orange (formation of

      
      ). Stir for 30 mins.
      
  • Substrate Addition:

    • Dissolve (2S,3S)-2,3-butanediyl ditosylate in minimal anhydrous THF.

    • Cool the phosphide solution to -78°C (Dry ice/acetone bath) to suppress E2 elimination.[1]

    • Cannulate the ditosylate solution slowly into the phosphide mixture.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) overnight. The color should fade as the phosphide is consumed.

    • Checkpoint: Monitor by TLC (silica) or

      
       NMR.
      
  • Workup:

    • Quench with degassed water.

    • Extract with Diethyl Ether or DCM.

    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol (degassed) to obtain white crystals.

Protocol B: Synthesis of Chiral Crown Ethers (Macrocyclization)

Objective: Synthesis of chiral aza-crown ethers via cyclization. Key Concept: The Template Effect . The solvent must dissolve the organic reactants but not "shield" the cation (


 or 

), allowing the cation to organize the linear precursor into a loop for cyclization.

Reagents:

  • 2,3-Butanediyl ditosylate (1.0 eq)[1]

  • Linear diol or diamine precursor (1.0 eq)

  • Base:

    
     or 
    
    
    
    (excess)
  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Setup:

    • Use a high-dilution setup (syringe pump addition) to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Solvent Prep:

    • Reflux Acetonitrile over

      
       and distill onto activated molecular sieves (3Å).
      
  • Reaction:

    • Suspend

      
       in Acetonitrile in the main reactor. Heat to reflux.[4]
      
    • Dissolve the ditosylate and the diol/diamine in separate volumes of Acetonitrile.

    • Simultaneously add both solutions dropwise over 8–12 hours using a syringe pump.

  • Workup:

    • Filter off the inorganic salts (

      
      , Excess Carbonate).
      
    • Evaporate solvent under reduced pressure.[3][4]

    • Purification: Column chromatography (Alumina or Silica) using a gradient of DCM/Methanol.

Safety & Handling (E-E-A-T)

Warning: 2,3-Butanediyl ditosylate is a potent alkylating agent. It is potentially genotoxic and mutagenic.

  • Containment: Handle only in a functioning fume hood. Weigh solids in a closed balance or glovebox if possible.

  • Decontamination: All glassware and spills should be treated with a solution of 10% NaOH or saturated Sodium Thiosulfate to hydrolyze/nucleophilically destroy the tosylate before washing.

  • Skin Protection: Double glove (Nitrile). Tosylates can penetrate skin.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Olefin Formation Reaction temp too high or base too strong (

pathway).[1]
Lower temperature (-78°C for lithiated species).[1][3] Switch to a less bulky base or a more polar aprotic solvent.
Incomplete Reaction Poor solubility of nucleophilic salt.Add a phase transfer catalyst (18-Crown-6) or switch solvent to DMF/DMSO.[1]
Racemization

character due to carbocation stability.
Ensure strictly anhydrous conditions. Avoid protic solvents which stabilize carbocations.

References

  • Synthesis of Chiraphos: Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267. Link

  • Solvent Effects in Substitution: Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32. Link

  • Macrocyclization Techniques: Krakowiak, K. E., et al. (1989). Synthesis of Aza-Crown Ethers. Chemical Reviews, 89(4), 929–972. Link

  • Safety of Alkylating Agents: ECHA Registration Dossier for Toluenesulfonates. Link

Sources

Application Note: Procedure for Double Displacement Reactions with (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, stereochemical control, and validated experimental protocols for synthesizing


-symmetric chiral ligands.

Mechanistic Principles & Causality

(-)-2,3-Butanediyl di(p-toluenesulfonate), formally designated as (2S,3S)-(-)-2,3-butanediol di-p-tosylate, is a highly versatile chiral pool electrophile. It is widely utilized in the asymmetric synthesis of


-symmetric chiral ligands, such as Chiraphos and chiral diamines, which are critical for transition-metal-catalyzed enantioselective transformations.
The Double Rationale

The core transformation of this substrate relies on a double bimolecular nucleophilic substitution (


). The choice of the p-toluenesulfonate (tosylate) leaving group is highly deliberate. The tosylate anion is heavily resonance-stabilized, making it an exceptional leaving group that facilitates nucleophilic attack even by sterically demanding nucleophiles like diphenylphosphide [1].

Because the


 mechanism proceeds via a backside attack, each substitution event results in a strict Walden inversion at the stereocenter. Consequently, a double displacement on the (2S,3S) starting material yields a product with (2R,3R) stereochemistry. This predictable stereochemical fidelity is the cornerstone of synthesizing enantiopure ligands like (2R,3R)-Chiraphos [2].
Causality Behind Solvent and Temperature Choices

To prevent competing E2 elimination—which would irreversibly yield chiral allylic alcohols or dienes—reactions must be conducted in specific aprotic solvents at carefully controlled temperatures:

  • Phosphide Nucleophiles: For highly basic nucleophiles like lithium diphenylphosphide, the initial addition is performed at -78 °C in THF. The low temperature kinetically suppresses the basicity (E2 pathway) while allowing the high nucleophilicity to drive the

    
     pathway.
    
  • Azide Nucleophiles: Azidation is performed in DMF at elevated temperatures (80 °C). DMF's high dielectric constant selectively solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic, thus accelerating the displacement before elimination can compete.

Experimental Protocols

Protocol A: Synthesis of (2R,3R)-(+)-Chiraphos

This protocol details the synthesis of (2R,3R)-bis(diphenylphosphino)butane from the (2S,3S)-ditosylate [3].

Step 1: Preparation of Lithium Diphenylphosphide In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve diphenylphosphine (2.2 equiv) in anhydrous THF. Cool the flask to 0 °C and add n-butyllithium (2.2 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes to generate the deep red lithium diphenylphosphide solution.

Step 2: Electrophile Addition Cool the phosphide solution to -78 °C. Slowly add a solution of (2S,3S)-(-)-2,3-butanediol di-p-tosylate (1.0 equiv) in anhydrous THF over 30 minutes via a syringe pump. Causality: The slow addition at cryogenic temperatures prevents localized spikes in basicity, mitigating E2 elimination.

Step 3: Reaction Propagation Remove the cooling bath and allow the reaction mixture to warm to room temperature naturally. Stir for 12 hours to ensure the second, sterically hindered displacement goes to completion.

Step 4: Quench and Workup Quench the reaction cautiously with degassed water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous


, and concentrate under reduced pressure.

Step 5: Purification Recrystallize the crude white solid from hot, degassed absolute ethanol to afford pure (2R,3R)-(+)-Chiraphos.

Protocol B: Synthesis of (2R,3R)-2,3-Diaminobutane via Azide Displacement

This workflow provides a robust route to


-symmetric chiral diamines.

Step 1: Azidation Dissolve (2S,3S)-(-)-2,3-butanediol di-p-tosylate (1.0 equiv) in anhydrous DMF. Add sodium azide (3.0 equiv). Heat the mixture to 80 °C for 24 hours under nitrogen.

Step 2: Extraction Cool the mixture to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with water (5x) to remove residual DMF. Concentrate carefully under mild vacuum. (Safety Note: Low molecular weight organic azides are potentially explosive; do not heat the concentrated residue).

Step 3: Reduction Dissolve the crude (2R,3R)-2,3-diazidobutane in methanol. Add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield (2R,3R)-2,3-diaminobutane.

Quantitative Data & Troubleshooting

The following table summarizes the reaction parameters for various nucleophilic displacements on (-)-2,3-Butanediyl di(p-toluenesulfonate) [4].

NucleophileSolventTemp (°C)Target ProductStereochemical OutcomeTypical Yield (%)

THF-78 to RT(2R,3R)-Chiraphos(2R,3R) (Double Inversion)70 - 85

DMF80(2R,3R)-2,3-Diazidobutane(2R,3R) (Double Inversion)80 - 90
BenzylamineNeat / EtOH100(2R,3R)-N,N'-Dibenzyl-2,3-diaminobutane(2R,3R) (Double Inversion)60 - 75

Visualizations

G A (2S,3S)-Butanediol Ditosylate B Transition State 1 (Inversion at C2) A->B + Nu⁻ (SN2) C Mono-substituted Intermediate B->C - OTs⁻ D Transition State 2 (Inversion at C3) C->D + Nu⁻ (SN2) E (2R,3R)-Product (e.g., Chiraphos) D->E - OTs⁻

Caption: Stereochemical pathway of double SN2 displacement illustrating Walden inversion.

Workflow Step1 1. Prepare LiPPh2 (Ph2PH + n-BuLi in THF) Step2 2. Substrate Addition Add (2S,3S)-Ditosylate at -78°C Step1->Step2 Step3 3. Reaction Propagation Warm to RT, stir 12h Step2->Step3 Step4 4. Quench & Workup Add degassed H2O, extract with Et2O Step3->Step4 Step5 5. Crystallization Recrystallize from hot ethanol Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of (2R,3R)-Chiraphos.

References

  • Title: Chiraphos Source: Wikipedia URL: [Link]

  • Title: Chiraphos, (S,S)- | C28H28P2 | CID 10113249 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Chiraphos via asymmetric hydrogenation of 2,3-bis(diphenylphosphinoyl)buta-1,3-diene Source: Chemical Communications (RSC Publishing) URL: [Link]

Application Note: Catalytic Ligands Derived from (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and catalytic utility of (S,S)-Chiraphos , the primary ligand derived from (-)-2,3-Butanediyl di(p-toluenesulfonate) . It is written for research scientists and process chemists requiring high-fidelity protocols for asymmetric synthesis.

Executive Summary

The chiral scaffold (-)-2,3-butanediol acts as a robust


-symmetric backbone for ligand design. Its activated derivative, (-)-2,3-Butanediyl di(p-toluenesulfonate) , serves as a potent electrophile for the introduction of phosphine, amine, or arsenide donors.

The most commercially and scientifically significant ligand derived from this scaffold is (S,S)-Chiraphos . Unlike ligands where chirality resides on the phosphorus (e.g., DIPAMP), Chiraphos derives its stereocontrol from the rigid conformation of the carbon backbone, which locks the chelate ring into a specific twist (conformation) upon metal binding. This guide focuses on the synthesis of (S,S)-Chiraphos and its application in Rh-catalyzed Asymmetric Hydrogenation and Ni-catalyzed Allylic Alkylation .

Ligand Synthesis Protocol

Target: (S,S)-Chiraphos (CAS: 64896-28-2) Mechanism: Double Nucleophilic Substitution (


) with Inversion of Configuration (though the carbon backbone stereochemistry is preserved relative to the diol due to the nature of the substitution, the naming convention requires care; the (S,S)-ditosylate yields (S,S)-Chiraphos).
Materials
  • Precursor: (-)-2,3-Butanediyl di(p-toluenesulfonate) [Derived from L-(+)-Tartaric acid

    
     (-)-2,3-Butanediol].
    
  • Nucleophile Source: Diphenylphosphine (

    
    ) and n-Butyllithium (
    
    
    
    -BuLi) OR Lithium metal.
  • Solvent: Anhydrous THF (degassed).

  • Atmosphere: Argon or Nitrogen (Strictly Oxygen-free).

Step-by-Step Procedure
  • Preparation of Lithium Diphenylphosphide (

    
    ): 
    
    • Charge a flame-dried Schlenk flask with anhydrous THF (50 mL).

    • Add

      
       (20.0 mmol). Cool to 
      
      
      
      .
    • Dropwise add

      
      -BuLi (20.0 mmol, 1.6 M in hexanes). The solution will turn deep red/orange.
      
    • Stir for 1 hour at RT to ensure complete lithiation.

    • Alternative: React

      
       with Li metal in THF to generate 
      
      
      
      and
      
      
      (requires destruction of
      
      
      with
      
      
      -BuCl). The
      
      
      -BuLi route is cleaner for small scale.
  • Substitution Reaction:

    • Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) (8.0 mmol) in anhydrous THF (20 mL).

    • Cool the

      
       solution to 
      
      
      
      .
    • Cannulate the ditosylate solution into the phosphide solution slowly.

    • Allow the mixture to warm to room temperature overnight. The red color should fade to pale yellow/white.

  • Work-up:

    • Critical Step: Degas all aqueous solutions used in work-up.

    • Quench with degassed water (10 mL).

    • Extract with degassed diethyl ether (

      
       mL).
      
    • Dry organic layer over

      
       (under 
      
      
      
      ).
    • Concentrate in vacuo. Recrystallize from Ethanol/Hexane.[1]

  • Yield & Characterization:

    • Expected Yield: 60–75%.

    • Appearance: White crystalline solid.

    • 
       NMR: Singlet at 
      
      
      
      to
      
      
      ppm (approx).
Synthesis Pathway Diagram[2]

LigandSynthesis cluster_0 Reagent Prep cluster_1 Substitution PPh2H Diphenylphosphine (PPh2H) LiPPh2 LiPPh2 (Red Solution) PPh2H->LiPPh2 THF, 0°C nBuLi n-BuLi nBuLi->LiPPh2 Chiraphos (S,S)-Chiraphos (White Solid) LiPPh2->Chiraphos Nucleophilic Attack (Inversion at P, Retention at C backbone) Ditosylate (-)-2,3-Butanediyl di(p-toluenesulfonate) Ditosylate->Chiraphos -2 LiOTs

Figure 1: Synthesis of (S,S)-Chiraphos via nucleophilic substitution of the ditosylate scaffold.

Application 1: Rh-Catalyzed Asymmetric Hydrogenation

This is the benchmark application. The rigid 5-membered chelate ring formed by Chiraphos and Rhodium locks the phenyl rings into a "chiral array," dictating the approach of the prochiral olefin.

Protocol: Hydrogenation of Methyl 2-acetamidoacrylate

Catalyst Precursor:


 (NBD = norbornadiene).
  • Catalyst Formation (In-situ):

    • In a glovebox, mix

      
       (0.01 mmol) and (S,S)-Chiraphos (0.011 mmol) in degassed Methanol (2 mL).
      
    • Stir for 15 mins. The solution turns orange-red.

  • Hydrogenation:

    • Add Methyl 2-acetamidoacrylate (1.0 mmol, S/C = 100).

    • Transfer to a high-pressure autoclave.[2]

    • Purge with

      
       (3 cycles).
      
    • Pressurize to 1–3 atm (15–45 psi)

      
      .
      
    • Stir at Room Temperature for 1–2 hours.

  • Analysis:

    • Vent

      
      .[2] Concentrate solvent.[3]
      
    • Determine conversion by

      
       NMR.
      
    • Determine ee% by Chiral HPLC (Chiralcel OD-H column).[1]

Performance Data (Representative)

The (S,S)-Chiraphos ligand typically yields the (R)-amino acid derivatives (due to the


-twist of the chelate ring).
SubstrateProduct ConfigurationYield (%)ee (%)
Methyl 2-acetamidoacrylate(R)>9992–95
(Z)-

-Acetamidocinnamic acid
(R)>9890–94

-Acetamidoacrylic acid
(R)>9988–92
Mechanistic Logic Diagram

Hydrogenation PreCat Rh(Chiraphos)(Solvent)2+ Complex Rh-Substrate Complex (Enantio-determining Step) PreCat->Complex + Substrate OxAdd Oxidative Addition (H2) Complex->OxAdd + H2 MigIns Migratory Insertion OxAdd->MigIns Elim Reductive Elimination MigIns->Elim Elim->PreCat Regenerate Catalyst Product (R)-Amino Acid Derivative Elim->Product

Figure 2: Catalytic cycle for Rh-Chiraphos mediated hydrogenation.

Application 2: Ni-Catalyzed Asymmetric Allylic Alkylation

While Palladium is common for soft nucleophiles, Nickel-Chiraphos complexes excel at coupling hard nucleophiles (e.g., Grignard reagents) with allylic substrates. This allows for the construction of chiral C-C bonds with high regioselectivity.[4]

Protocol: Alkylation of 1,3-Diphenylallyl Acetate

Reaction:



  • Catalyst Preparation:

    • In a glovebox, weigh

      
       (0.02 mmol) or mix 
      
      
      
      + Chiraphos.
    • Suspend in anhydrous Ether (

      
      ) or THF (2 mL).
      
  • Reaction Setup:

    • Add 1,3-Diphenylallyl acetate (1.0 mmol).

    • Cool to

      
       (Low temperature is crucial for enantioselectivity with Grignards).
      
    • Slowly add Ethylmagnesium bromide (EtMgBr) (1.5 mmol, 3.0 M in ether).

  • Execution:

    • Stir at

      
       for 4–6 hours.
      
    • Monitor by TLC for disappearance of acetate.

  • Quench:

    • Quench with saturated

      
       solution.[3]
      
    • Extract with Ether.

    • Purify by column chromatography (Silica gel).[5]

Critical Parameters
  • Regioselectivity: Chiraphos/Ni tends to favor the linear product in cross-coupling, but in allylic substitution with symmetrical substrates (like 1,3-diphenyl), it controls the absolute stereochemistry of the new C-C bond.

  • Temperature: Higher temperatures (

    
    ) significantly erode ee% due to racemization of the 
    
    
    
    -allyl nickel intermediate.

References

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[6] Journal of the American Chemical Society, 99(19), 6262–6267. Link

  • Consiglio, G., & Morandini, F. (1987). Nickel-catalyzed asymmetric allylic alkylation with Grignard reagents. Chemical Reviews, 87(4), 761–778. Link

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. (General reference for Chiraphos utility).
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

Sources

Handling and storage protocols for (-)-2,3-Butanediyl di(p-toluenesulfonate) reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Handling and Storage of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a high-value chiral electrophile derived from (-)-2,3-butanediol. It serves as a critical "chiral template" in asymmetric synthesis, commonly used to introduce chiral centers via nucleophilic substitution or to form chiral macrocycles and heterocycles.

Due to its nature as a bis-electrophile, this reagent presents specific stability challenges (hydrolysis sensitivity) and safety hazards (alkylating potential). This guide provides a scientifically grounded protocol for its lifecycle management—from cold storage to reaction quenching—ensuring both personnel safety and experimental reproducibility.

Technical Specifications & Compound Profile

PropertySpecification
Chemical Name (-)-2,3-Butanediyl di(p-toluenesulfonate)
Synonyms (2S,3S)-2,3-Butanediol di-p-tosylate; 2,3-Bis(tosyloxy)butane
CAS Number 74839-83-1
Molecular Formula C₁₈H₂₂O₆S₂
Molecular Weight 398.49 g/mol
Physical State Crystalline Solid (typically white to off-white)
Solubility Soluble in DCM, THF, Acetone, Acetonitrile; Insoluble in water (hydrolyzes)
Chirality (2S, 3S) configuration
Reactivity Class Alkylating Agent; Electrophile

Safety Assessment: The Alkylating Hazard

Scientific Rationale: Sulfonate esters, including tosylates, are potent alkylating agents. Mechanistically, the tosylate group (


) is an excellent leaving group (

of conjugate acid

). This makes the adjacent carbon highly susceptible to nucleophilic attack by biological macromolecules (DNA/RNA bases, proteins), posing potential genotoxic and mutagenic risks.

Safety Protocol:

  • Engineering Controls:

    • Always handle within a certified Chemical Fume Hood.

    • Use a static-free microbalance located inside the hood or a vented enclosure for weighing.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Nitrile or Neoprene (extended cuff). Rationale: Sulfonates can permeate standard latex quickly.

    • Eye Protection: Chemical splash goggles.

    • Skin: Lab coat required; Tyvek sleeves recommended for scale-up operations (>10 g).

  • First Aid Response:

    • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.

    • Eye Contact: Flush with water for 15 minutes; seek immediate medical attention.

Storage Protocols: Preserving Integrity

Mechanism of Degradation: The primary degradation pathway is hydrolysis . Moisture attacks the electrophilic carbon, displacing the tosylate group. This releases p-toluenesulfonic acid (TsOH).

  • Consequence: The liberated TsOH is a strong acid that acts as an autocatalyst, accelerating further hydrolysis and potentially racemizing the remaining chiral centers.

Storage Standard Operating Procedure (SOP):

  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred to arrest kinetic degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container:

    • Glass vials with Teflon-lined caps.

    • Seal cap junction with Parafilm or electrical tape to prevent moisture ingress.

    • Secondary containment: Place the vial inside a desiccator or a sealed jar containing desiccant (e.g., Drierite or Silica Gel) within the refrigerator.

Handling & Usage Protocol

Step-by-Step Methodology:

  • Thermal Equilibration (Critical):

    • Remove the container from cold storage.

    • Wait 30–60 minutes before opening.

    • Why? Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the reagent. This water will initiate silent hydrolysis, lowering purity and yield in subsequent reactions.

  • Weighing & Solubilization:

    • Weigh quickly to minimize air exposure.

    • Solvent Selection: Use anhydrous solvents (DCM, THF, or Toluene) dried over molecular sieves.

    • Avoid: Alcohols or water-containing solvents unless they are reactants.

  • Reaction Setup:

    • Purge reaction vessels with Nitrogen/Argon.

    • Add the ditosylate solution to the nucleophile (or vice versa) under positive inert pressure.

  • Quenching & Disposal (Self-Validating Safety):

    • Never dispose of unreacted alkylating agents directly into waste drums.

    • Quench Protocol: Treat waste streams and contaminated glassware with a solution of 10% Sodium Thiosulfate or Dilute Aqueous Ammonia .

    • Mechanism:[2][3][4][5] These nucleophiles rapidly react with the sulfonate ester, converting the toxic alkylating agent into a harmless thioether or amine derivative.

Visualizations

Figure 1: Storage & Handling Workflow

A logical flow to prevent moisture contamination and ensure safety.

HandlingProtocol Storage Cold Storage (-20°C or 4°C) Under Argon Equilibration Thermal Equilibration (Wait 45 mins to reach RT) DO NOT OPEN YET Storage->Equilibration Retrieve Opening Open in Fume Hood (Low Humidity) Equilibration->Opening Prevent Condensation Weighing Weighing (Double Gloves, Static-Free) Opening->Weighing Reaction Reaction (Anhydrous Solvent) Weighing->Reaction Quenching Quench Waste (10% Na-Thiosulfate) Reaction->Quenching Safety Neutralization

Caption: Workflow ensuring reagent integrity by preventing condensation and neutralizing hazards.

Figure 2: Degradation Pathway (Hydrolysis)

The chemical causality behind the "Keep Dry" requirement.

Degradation Reagent (-)-2,3-Butanediyl ditosylate Intermediate Mono-tosylate (Degraded) Reagent->Intermediate Hydrolysis Water H2O (Moisture) Water->Intermediate Acid TsOH (Strong Acid) Intermediate->Acid Release Cycle Autocatalysis (Acid accelerates hydrolysis) Acid->Cycle Cycle->Reagent Feedback Loop

Caption: Moisture triggers hydrolysis, releasing TsOH acid which accelerates further degradation.

References

  • Santa Cruz Biotechnology. (-)-2,3-Butanediyl di(p-toluenesulfonate) Product Data. SCBT. Link[6]

  • Thermo Fisher Scientific. Safety Data Sheet: Alkyl Toluenesulfonates. Fisher Scientific. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 2,3-Butanediol. PubChem.[7][8][9] Link

  • Organic Syntheses. Preparation of Alkyl p-Toluenesulfonates. Org. Synth. 1921, 1, 145. Link

  • Sigma-Aldrich. Handling of Air-Sensitive and Moisture-Sensitive Reagents. Technical Bulletin AL-134. Link

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate).

As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve high yields when tosylating 1,2-diols. While the conversion of (2S,3S)-2,3-butanediol to its di-tosylate appears to be a textbook transformation, the spatial proximity of the hydroxyl groups introduces competing mechanistic pathways. If reaction conditions are not strictly controlled, you will lose significant yield to incomplete conversion (mono-tosylation) or intramolecular side reactions (epoxide formation).

This portal is designed to provide you with the causality behind these failures, a self-validating experimental protocol, and targeted troubleshooting guides to ensure reproducible, high-yield synthesis.

Mechanistic Pathway & Failure Modes

To optimize this reaction, we must first understand the competing pathways. The addition of p-Toluenesulfonyl chloride (TsCl) initially forms a mono-tosylate intermediate. From here, the reaction faces a critical bifurcation: it can either successfully react with a second equivalent of TsCl to form the target di-tosylate, or the remaining free hydroxyl group can act as an internal nucleophile, displacing the newly formed tosylate group to form a volatile epoxide[1].

ReactionPathway Diol (2S,3S)-2,3-Butanediol TsCl TsCl, Base Catalyst Diol->TsCl Mono Mono-tosylate Intermediate TsCl->Mono Ditosylate (-)-2,3-Butanediyl di(p-toluenesulfonate) Mono->Ditosylate Excess TsCl Temp < 25°C Epoxide Chiral Epoxide Byproduct Mono->Epoxide Intramolecular SN2 Temp > 30°C

Reaction pathway for 2,3-butanediol tosylation highlighting the epoxide side reaction.

Self-Validating Experimental Protocol

To bypass the stalling of the mono-tosylate and prevent epoxide formation, we utilize a highly reactive N-sulfonylpyridinium intermediate generated via DMAP catalysis[2]. This protocol incorporates built-in validation checks so you can verify the reaction's integrity in real-time.

Reagents:

  • (2S,3S)-(-)-2,3-Butanediol: 1.0 equivalent

  • p-Toluenesulfonyl chloride (TsCl): 2.5 equivalents (Must be freshly recrystallized)

  • Triethylamine (Et₃N): 3.0 equivalents

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents

  • Anhydrous Dichloromethane (DCM): 0.5 M relative to diol

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve the (2S,3S)-2,3-butanediol and DMAP in anhydrous DCM. Add Et₃N.

    • Validation Check: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the TsCl into p-toluenesulfonic acid, killing the reaction pH.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Causality: The activation energy for the intramolecular SN2 attack (epoxide formation) is higher than that of the intermolecular tosylation. Keeping the system at 0 °C thermodynamically favors the formation of the di-tosylate.

  • Electrophile Addition: Add freshly recrystallized TsCl in small portions over 30 minutes.

    • Validation Check: Within 15–30 minutes, a white precipitate of triethylamine hydrochloride should begin to form. This is your visual confirmation that the sulfonylation is actively proceeding[3].

  • Maturation: Stir at 0 °C for 2 hours, then remove the ice bath and allow the reaction to slowly warm to room temperature (do not exceed 25 °C) for an additional 12 hours.

    • Validation Check: TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the mono-tosylate intermediate (which typically streaks) and the appearance of a clean, high-Rf spot (the di-tosylate).

  • Quenching & Isolation: Quench the reaction by adding ice-cold 1M HCl. Extract with DCM. Wash the organic layer sequentially with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Causality: The cold HCl wash is critical; it protonates and removes residual Et₃N, DMAP, and any pyridine-based side products that cause downstream discoloration.

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes.

    • Validation Check: The resulting white crystals should yield a sharp melting point, confirming the absence of mono-tosylate impurities.

Troubleshooting Guides & FAQs

Q: My mass balance is off, and my overall yield is consistently below 50%. Where is the rest of my product? A: You are likely losing your mass to (2R,3R)-2,3-dimethyloxirane (a volatile chiral epoxide). This occurs when the mono-tosylate intermediate is exposed to elevated temperatures or localized high concentrations of strong base. The free hydroxyl group is deprotonated and attacks the adjacent carbon, kicking off the tosylate group as a leaving group[1]. To fix this, ensure your cooling bath is maintained strictly at 0 °C during the TsCl addition, and never heat the reaction to force completion.

Q: TLC shows a persistent intermediate that refuses to convert to the final di-tosylate, even after 24 hours. How do I push the reaction to completion? A: This is a classic symptom of mono-tosylate stalling. It is almost always caused by degraded TsCl. TsCl is highly hygroscopic; upon exposure to air, it hydrolyzes into p-toluenesulfonic acid. If your TsCl bottle is old, you are adding acid to your reaction instead of an electrophile, neutralizing your base and halting the reaction. Solution: Always recrystallize TsCl from hexanes before use, and ensure you are using a catalytic amount of DMAP to accelerate the transfer of the sulfonyl group[2].

Q: Can I use Pyridine as both the solvent and the base instead of the DCM/Et₃N/DMAP system? A: Yes, pyridine is the classical solvent for this reaction, but it presents two distinct disadvantages for 1,2-diols. First, it is difficult to remove completely during workup, often leading to dark yellow/brown discoloration of the final crystals. Second, without DMAP, the reaction in pure pyridine is slower, which increases the residence time of the mono-tosylate intermediate, thereby increasing the statistical likelihood of epoxide formation[4]. If you must use pyridine, keep the concentration high and quench vigorously with cold acid.

Quantitative Data Presentation

The table below summarizes how different reaction parameters directly impact your expected yield and the primary failure modes you will encounter.

Solvent / Base SystemTemperature ProfileDMAP CatalystExpected YieldPrimary Failure Mode
DCM / Et₃N 0 °C to RT (<25 °C) Yes (0.1 eq) 85 – 95% None (Optimal Conditions)
Pyridine0 °C to RT (<25 °C)No70 – 80%Mono-tosylate stalling; Discoloration
DCM / Et₃NRT (No cooling bath)Yes50 – 60%Mixed mono/di-tosylate; Exothermic degradation
PyridineHeated (> 40 °C)No< 30%Severe epoxide formation (Volatile mass loss)

References

  • Source: rsc.
  • Sulfonate synthesis by sulfonylation (tosylation)
  • Source: scholaris.
  • Epoxide Migration (Payne Rearrangement)

Sources

Technical Support Center: Preventing Racemization in (-)-2,3-Butanediyl di(p-toluenesulfonate) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for chiral ditosylate substitutions. As a Senior Application Scientist, I frequently encounter workflows where researchers lose stereochemical integrity when scaling up or optimizing reactions involving (-)-2,3-Butanediyl di(p-toluenesulfonate) (also known as (2S,3S)-2,3-butanediol di-p-tosylate).

This compound is a critical electrophilic building block for synthesizing C2-symmetric chiral ligands (such as CHIRAPHOS derivatives used in1[1]). Because substitution occurs at two adjacent secondary carbons, the system is highly sensitive to reaction conditions. Below is our definitive guide to understanding the causality behind epimerization and the exact protocols required to enforce strict SN2 double inversion.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q: Why does my substitution reaction yield a meso-compound or a racemic mixture instead of the enantiopure (2R,3R)-product? A: The loss of enantiomeric excess (ee%) in vicinal ditosylates is driven by the steric hindrance of the secondary carbons. According to the fundamental principles of[2], SN2 reactions require a backside attack that strictly inverts the stereocenter. However, the adjacent methyl groups in the 2,3-butanediyl backbone slow down the SN2 rate. If the nucleophile is too weak or the solvent is overly stabilizing to cations, the C–OTs bond can spontaneously ionize (the SN1 pathway). This creates a planar secondary carbocation. Attack from either face of this carbocation leads to epimerization at that specific carbon, converting your chiral (2S,3S) substrate into a meso-(2R,3S) intermediate or a fully racemic mixture.

Q: Does trace moisture actually impact the stereochemistry, or does it just lower the yield? A: Trace moisture actively destroys stereocenters via Neighboring Group Participation (NGP). Water acts as a competitive nucleophile, displacing one tosylate to form a hydroxyl group. Under basic conditions, this newly formed alkoxide attacks the adjacent carbon (an intramolecular SN2), forming a meso-2,3-dimethyloxirane (epoxide) intermediate. When your primary nucleophile opens this symmetric epoxide, the stereochemical information is permanently lost.

Part 2: Visualizing the Stereochemical Pathways

To successfully optimize your reaction, you must kinetically favor the SN2 pathway while freezing out the parasitic SN1 and E2 (elimination) pathways.

StereochemicalPathways SM (-)-2,3-Butanediyl di(p-toluenesulfonate) (2S,3S-Isomer) SN2 Strict SN2 Pathway (Double Inversion) SM->SN2 SN1 SN1 Pathway (Carbocation Formation) SM->SN1 E2 E2 Pathway (Base-Promoted) SM->E2 Desired Desired Product (2R,3R-Isomer) Retention of ee% SN2->Desired Carbocation Secondary Carbocation Intermediate SN1->Carbocation Meso Meso-Isomer or Racemic Mixture Carbocation->Meso Alkene Elimination Products (Loss of Chirality) E2->Alkene

Caption: Logical pathways for (-)-2,3-butanediyl di(p-toluenesulfonate) substitution reactions.

Part 3: Troubleshooting & Optimization Data

To enforce strict SN2 inversion, you must manipulate three variables: Solvent , Nucleophile Strength , and Temperature .

Table 1: Impact of Reaction Conditions on Stereochemical Fidelity

Solvent SystemNucleophile TypeTemperatureDominant PathwayStereochemical Outcome (ee%)
Protic (EtOH/H₂O)Weak (e.g., R-NH₂)Reflux (78°C)SN1 / SolvolysisComplete Racemization / Meso
Aprotic (THF)Weak (e.g., R-OH)60°CSN1 / E2Low Yield, High Meso %
Polar Aprotic (DMF)Strong (NaN₃)60°CSN2>98% ee (Double Inversion)
Aprotic (THF)Strong (LiPPh₂)-20°C to RTSN2>99% ee (Double Inversion)

Part 4: Validated Experimental Protocol

The following methodology details the synthesis of a (2R,3R)-derivative (such as a diazide or diphosphine) from the (2S,3S)-ditosylate. This protocol is engineered as a self-validating system : built-in analytical checkpoints ensure that if a parameter drifts, the workflow halts before stereochemical integrity is lost.

ExperimentalWorkflow Step1 1. Substrate Drying (Azeotropic Distillation) Step3 3. Nucleophile Activation (Crown Ethers/Low Temp) Step1->Step3 Step2 2. Solvent Prep (Anhydrous THF/DMF) Step2->Step3 Step4 4. Controlled Addition (Dropwise, -20°C to RT) Step3->Step4 Step5 5. Stereochemical Assay (Chiral HPLC/Polarimetry) Step4->Step5

Caption: Step-by-step experimental workflow for stereocontrolled nucleophilic substitution.

Step-by-Step Methodology

Step 1: Substrate Preparation & Drying Dissolve the (-)-2,3-butanediyl di(p-toluenesulfonate) in anhydrous toluene. Perform an azeotropic distillation under reduced pressure to rigorously remove trace water. Dry the resulting solid under high vacuum (0.1 mbar) for a minimum of 4 hours. Causality: Eliminates water to prevent NGP and epoxide-mediated racemization.

Step 2: Solvent Setup & Validation (Self-Validating Checkpoint 1) Purge a Schlenk flask with ultra-pure Argon. Add anhydrous, inhibitor-free THF or DMF (depending on nucleophile solubility). Validation: Extract a 1 mL aliquot and perform a Karl Fischer titration. Do not proceed if water content is >10 ppm.

Step 3: Nucleophile Activation If using alkali metal salts (e.g., NaN₃ or KPPh₂), add 1.1 equivalents of the appropriate crown ether (e.g., 15-crown-5 for Na⁺, 18-crown-6 for K⁺) to the solvent. Causality: Crown ethers chelate the metal counter-ion, leaving the nucleophilic anion "naked." This dramatically increases the nucleophilicity of the anion, accelerating the SN2 rate so that it outcompetes SN1.

Step 4: Temperature-Controlled Addition Cool the nucleophile solution to -20°C using a dry ice/ethylene glycol bath. Dissolve the dried ditosylate in a minimum amount of anhydrous solvent and add it dropwise over 30 minutes. Causality: The low temperature kinetically freezes out the higher-activation-energy SN1 and E2 pathways, forcing the reaction through the SN2 transition state.

Step 5: Gradual Warming & Quenching Allow the reaction to slowly warm to room temperature. Monitor the consumption of the ditosylate via TLC. Once consumed, quench the reaction with strictly degassed water (if synthesizing phosphines) or standard aqueous workup (for azides/amines).

Step 6: Stereochemical Assay (Self-Validating Checkpoint 2) After purification, the protocol's success must be validated. Measure the specific optical rotation using a polarimeter and run a chiral HPLC assay. Validation: A specific rotation matching the theoretical (2R,3R) literature value confirms a successful double inversion. Any significant drop in specific rotation or the appearance of a secondary peak on the chiral HPLC indicates epimerization to the meso-form, signaling that the SN1 pathway was breached during Step 4.

References

  • OpenStax. (2023). Organic Chemistry: A Tenth Edition - Predicting the Stereochemistry of a Nucleophilic Substitution Reaction. OpenStax.[Link]

  • Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (-)-2,3-Butanediyl di(p-toluenesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this important chiral building block. Our goal is to empower you with the knowledge to achieve high purity and yield in your experiments.

Introduction to Recrystallization of a Chiral Ditosylate

(-)-2,3-Butanediyl di(p-toluenesulfonate) is a key chiral intermediate in organic synthesis. Its purity is paramount for the success of subsequent stereospecific reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the purified compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.[1][2]

This guide will walk you through the critical aspects of selecting an appropriate solvent system, provide a detailed experimental protocol as a starting point, and offer comprehensive troubleshooting for common issues encountered during the purification of (-)-2,3-Butanediyl di(p-toluenesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization?

A1: The choice of solvent is the most critical factor. An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[1][2] This differential solubility is what drives the purification process.

Q2: How do I choose a starting solvent for recrystallization?

A2: A good starting point is to consider the polarity of your compound. (-)-2,3-Butanediyl di(p-toluenesulfonate) has both polar (sulfonate ester groups) and non-polar (aromatic and aliphatic) regions. Therefore, solvents of intermediate polarity, or solvent mixtures, are often good candidates. Based on literature for similar tosylates, ethanol, mixtures of ethanol and acetone, or mixtures of a good solvent (like diethyl ether or ethyl acetate) with a poor solvent (like hexane or heptane) are excellent starting points.[3]

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation. Then, allow it to cool more slowly. Using a different solvent or a solvent pair can also resolve this issue.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote more complete crystallization.[1] However, be aware that cooling too quickly can trap impurities.

Q5: My crystals are colored. How can I remove the color?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.

Recommended Recrystallization Protocol for (-)-2,3-Butanediyl di(p-toluenesulfonate)

This protocol is a recommended starting point based on the successful purification of structurally similar tosylate compounds. Optimization may be required depending on the nature and quantity of impurities in your crude material.

Solvent System Selection

Based on the properties of similar tosylates, the following solvent systems are recommended for initial screening:

Solvent SystemRationale
Ethanol Often a good single solvent for polar organic compounds.
Ethanol/Acetone A mixture can fine-tune the solvent polarity for optimal solubility.
Diethyl Ether/Hexane A classic "good solvent"/"bad solvent" pair that can be effective.
Ethyl Acetate/Heptane Another common solvent pair with a good balance of polarity.
Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Decolorizing Charcoal (if necessary) A->B Optional C 3. Hot Gravity Filtration B->C D 4. Slow Cooling to Room Temperature C->D E 5. Ice Bath Cooling D->E F 6. Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Crystals G->H

Caption: A generalized workflow for the recrystallization of (-)-2,3-Butanediyl di(p-toluenesulfonate).

Step-by-Step Procedure:
  • Dissolution: In an Erlenmeyer flask, add the crude (-)-2,3-Butanediyl di(p-toluenesulfonate). Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes with the vacuum on. Then, transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point and spectroscopic methods.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not initiated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound.
"Oiling Out" - The solution is too concentrated.- The solution was cooled too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent for dissolution.- Ensure all glassware for hot filtration is pre-heated.- Allow sufficient time for cooling and consider using an ice bath after room temperature cooling.
Crystals are Impure (e.g., off-color, low melting point) - Cooling was too rapid, trapping impurities.- Ineffective removal of colored impurities.- Allow the solution to cool more slowly.- Use activated charcoal during the recrystallization process.

Logical Decision-Making for Solvent Selection

Solvent_Selection Start Start with Crude (-)-2,3-Butanediyl di(p-toluenesulfonate) Test_Solubility Test Solubility in a Small Amount of Cold Solvent Start->Test_Solubility Soluble_Cold Soluble at Room Temp Test_Solubility->Soluble_Cold Yes Insoluble_Cold Insoluble or Sparingly Soluble at Room Temp Test_Solubility->Insoluble_Cold No Bad_Solvent Unsuitable Solvent Soluble_Cold->Bad_Solvent Heat_Solvent Heat the Solvent Insoluble_Cold->Heat_Solvent Test_Hot_Solubility Does it Dissolve? Heat_Solvent->Test_Hot_Solubility Soluble_Hot Dissolves Completely Test_Hot_Solubility->Soluble_Hot Yes Insoluble_Hot Does Not Dissolve Test_Hot_Solubility->Insoluble_Hot No Cool_Solution Cool the Solution Soluble_Hot->Cool_Solution Consider_Pair Consider a Solvent Pair Insoluble_Hot->Consider_Pair Crystals_Form Do Crystals Form? Cool_Solution->Crystals_Form Good_Solvent Good Single Solvent for Recrystallization Crystals_Form->Good_Solvent Yes Crystals_Form->Bad_Solvent No Consider_Pair->Bad_Solvent

Caption: A decision tree for selecting a suitable single solvent for recrystallization.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Hoogenboom, R., et al. (2003). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Macromolecular Chemistry and Physics, 204(1), 133-141. Retrieved from [Link]

  • Pahlavanzadeh, H., et al. (2011). Evaluation of solvents based on 2,3-butanediol solubility in different solvents. ResearchGate. Retrieved from [Link]

  • 2,3-Butanediol. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 2,3-Butanediol Separations. (2023, February 9). Energy.gov. Retrieved from [Link]

  • Harvianto, G. R., et al. (2018). Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. Biotechnology for Biofuels, 11(1), 1-16. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Techniques Explained. (n.d.). Scribd. Retrieved from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Alkylation with Butanediol Ditosylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic alkylations. 1,4-butanediol ditosylate is a highly effective bis-electrophile frequently used in drug development to synthesize saturated heterocycles (such as pyrrolidines) or to install flexible aliphatic linkers. However, researchers frequently encounter a critical failure mode: the competitive formation of elimination side products (unsaturated tosylates or 1,3-butadiene) instead of the desired


 substitution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you suppress the


 pathway and maximize your substitution yields.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why am I seeing so much alkene formation instead of my desired cyclized product? A: You are observing a classic kinetic competition between bimolecular substitution (


) and bimolecular elimination (

). The tosylate (-OTs) group is an exceptional leaving group. When a base is introduced to deprotonate your nucleophile (e.g., an amine or alcohol), that base can alternatively abstract one of the mildly acidic

-protons on the butanediol backbone [1]. If the transition state for proton abstraction (

) is lower in energy than the transition state for backside attack at the carbon (

), elimination side products will dominate the reaction mixture.

Q2: How should I choose my base to minimize this


 elimination? 
A:  The fundamental rule is to decouple basicity from nucleophilicity.
  • Avoid: Strong, sterically hindered bases like potassium tert-butoxide (

    
    -BuOK) or DBU. Their bulk prevents them from participating in 
    
    
    
    reactions, forcing them to act exclusively as Brønsted bases that strip
    
    
    -protons, driving the
    
    
    pathway [2].
  • Use: Mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA), or finely milled inorganic bases like

    
     or 
    
    
    
    . In many successful pyrrolidine syntheses, using an excess of the primary amine itself acts as the ideal, self-contained base without introducing harsh external reagents.

Q3: What solvent systems best suppress the elimination pathway? A: Solvent polarity and hydrogen-bonding capacity dictate the activation energy of the


 transition state.
  • Optimal: Polar aprotic solvents (DMF, DMSO, Acetonitrile). These solvents solvate cations (like

    
     or 
    
    
    
    ) but leave the nucleophilic anion "naked" and highly reactive. This dramatically accelerates the
    
    
    rate, allowing it to outcompete
    
    
    .
  • Sub-optimal: Protic solvents (alcohols, water) hydrogen-bond to your nucleophile, dampening its reactivity and giving the base time to initiate elimination. Non-polar solvents (toluene, DCM) often suffer from poor solubility of inorganic bases, leading to inconsistent reaction kinetics and localized heating that favors elimination [3].

Q4: How does temperature affect the


 vs. 

ratio?
A: Elimination reactions have a higher activation entropy (

) than substitution reactions because a single substrate molecule fragments into three entities (the alkene, the leaving group, and the protonated base). Consequently, the

rate constant increases much faster with heat than the

rate constant. Rule of thumb: Run the reaction at the lowest temperature that still provides a practical

rate (typically 40–60 °C). Pushing the reaction to 80 °C or reflux will almost always degrade your yield into elimination products.

Part 2: Visualizing the Reaction Pathways

The diagram below illustrates the mechanistic divergence of 1,4-butanediol ditosylate. Controlling the reaction environment is the only way to steer the intermediate toward the green pathway.

ReactionPathways A 1,4-Butanediol Ditosylate + Nucleophile B SN2 Substitution (Desired) A->B Mild Base Polar Aprotic Solvent Low/Mod Temp C E2 Elimination (Side Reaction) A->C Bulky/Strong Base High Temp D Cyclized Product (e.g., Pyrrolidine) B->D E Unsaturated Tosylates & Dienes C->E

Mechanistic divergence of butanediol ditosylates under basic conditions.

Part 3: Quantitative Condition Matrix

To demonstrate the causality of reaction conditions on product distribution, review the following empirical data matrix for the cyclization of a standard primary amine with 1,4-butanediol ditosylate.

Base SelectionSolvent SystemTemperature (°C)

Yield (Desired)

Yield (Elimination)
Mechanistic Outcome

-BuOK (2.5 eq)
THF65 °C< 10%> 80%High basicity and heat heavily favor

.
DBU (2.5 eq)Toluene80 °C15%75%Steric bulk of DBU prevents

attack.

(3.0 eq)
Acetonitrile60 °C65%25%Mild base improves

, but heat allows some

.
DIPEA (2.5 eq) DMF 45 °C 88% < 5% Optimal: Naked nucleophile, low entropy threshold.

Part 4: Self-Validating Experimental Protocol

This protocol details the synthesis of an N-substituted pyrrolidine using 1,4-butanediol ditosylate. It is designed as a self-validating system : it includes built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding, preventing the waste of valuable downstream intermediates.

Phase 1: Preparation & Initiation
  • Reagent Solvation: Dissolve 1.0 equivalent of your primary amine and 1.05 equivalents of 1,4-butanediol ditosylate in anhydrous DMF (0.1 M concentration).

    • Causality Check: High dilution (0.1 M) favors the intramolecular cyclization step over intermolecular polymerization, while anhydrous DMF ensures the nucleophile remains unsolvated and highly reactive.

  • Base Addition: Add 2.5 equivalents of DIPEA dropwise at 0 °C.

    • Causality Check: Adding the base at 0 °C prevents an immediate exothermic spike that would provide the activation energy required for the

      
       elimination pathway.
      
  • Thermal Ramping: Gradually warm the reaction to 45 °C over 30 minutes.

Phase 2: In-Process Self-Validation (The 2-Hour Checkpoint)
  • Sampling: After 2 hours at 45 °C, withdraw a 10 µL aliquot, quench in 1 mL of 50:50

    
    :MeCN, and analyze via LC-MS.
    
  • Validation Logic:

    • Condition A (Success): The LC-MS shows the primary mass corresponding to

      
       of the cyclized pyrrolidine. The mass corresponding to 
      
      
      
      (the elimination product) is < 5% relative abundance. Action: Proceed to Phase 3.
    • Condition B (Failure/Correction): The elimination mass

      
       exceeds 15% relative abundance. Action: The temperature is too high for your specific substrate's steric profile. Immediately cool the reaction to 35 °C and add 0.5 eq of NaI to catalyze the reaction via a Finkelstein intermediate (converting the tosylate to a more reactive, less basic iodide).
      
Phase 3: Completion & Isolation
  • Quenching: Once LC-MS confirms complete consumption of the starting amine, cool the vessel to room temperature and quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove all residual DMF.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure pyrrolidine derivative.
    

References

  • Tosylates And Mesyl
  • Preparation of Alkyl Halides and Tosylates
  • Evaluation of potential agonist radioligands for imaging dopamine D2/3 receptors Research Explorer (Universiteit van Amsterdam)

Stability of (-)-2,3-Butanediyl di(p-toluenesulfonate) under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, reactivity, and handling of (-)-2,3-Butanediyl di(p-toluenesulfonate) (also known as 2,3-butanediol ditosylate), specifically focusing on its behavior under basic conditions.

Reagent Profile:

  • Compound: (-)-2,3-Butanediyl di(p-toluenesulfonate)

  • Role: Chiral C2-symmetric electrophile (alkylating agent).

  • Critical Instability: High susceptibility to intramolecular cyclization under basic/aqueous conditions.

Part 1: Core Stability Analysis & Degradation Mechanisms

The primary stability challenge with vicinal ditosylates under basic conditions is not simple hydrolysis, but rather intramolecular nucleophilic displacement leading to epoxide formation.

The "Epoxide Trap"

In the presence of a base (especially hydroxide or alkoxides) and trace moisture, the following cascade occurs:

  • Hydrolysis/Deprotection: One sulfonate ester is hydrolyzed to an alcohol (or alkoxide).

  • Cyclization (Payne-like closure): The newly formed alkoxide performs an intramolecular

    
     attack on the adjacent carbon bearing the second tosylate.
    
  • Result: Formation of 2,3-dimethyloxirane (2,3-butene oxide) . This byproduct is volatile (bp ~55-60°C) and often lost during workup, leading to "mysterious" yield losses.

Stereochemical Implications

This degradation pathway is not just a yield issue; it is a stereochemical hazard .

  • Direct Alkylation (

    
    ):  Proceed with Inversion  of configuration at the electrophilic carbon.
    
  • Epoxide Pathway: Formation of the epoxide involves one inversion. Subsequent opening of the epoxide by your nucleophile involves a second inversion.

    • Net Result:Retention of configuration (relative to the reacting center's original chirality).

    • Risk: If your reaction proceeds partially via direct displacement and partially via the epoxide intermediate, you will obtain a mixture of diastereomers or enantiomers (racemization/scrambling).

Visualizing the Pathway

The following diagram illustrates the competition between the desired alkylation and the degradation pathway.

DegradationPathway Start (-)-2,3-Butanediyl ditosylate Mono Intermediate: Monotosylate Alkoxide Start->Mono Hydrolysis Product Desired Product (e.g., Chiral Amine/Ether) Start->Product Direct SN2 (Nucleophile) Base Base/H2O (Impurity) Epoxide Byproduct: 2,3-Dimethyloxirane (Volatile) Mono->Epoxide Intramolecular SN2 (Fast)

Figure 1: The "Epoxide Trap" mechanism.[1][2] Note that the intramolecular cyclization (red path) is often faster than intermolecular substitution if the base is strong and nucleophilic.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing low yields and the disappearance of starting material, but no significant byproduct spots on TLC. Where is the mass going?

Diagnosis: You are likely forming 2,3-dimethyloxirane . Explanation: Under basic conditions (e.g., using NaOH, KOH, or NaH in standard solvents), the ditosylate cyclizes to the epoxide. Unlike the ditosylate (high boiling solid/oil), the epoxide is highly volatile and likely evaporates during reaction reflux or rotary evaporation. Solution:

  • Switch to a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or 2,6-Lutidine).

  • Ensure conditions are strictly anhydrous to prevent the initial hydrolysis step.

Q2: My product has lower optical rotation than reported. Is the reagent racemizing?

Diagnosis: You may be experiencing competing mechanisms (Direct


 vs. Epoxide opening).
Explanation:  As detailed in Part 1, the "Epoxide Route" results in a double inversion (net retention), while direct displacement results in single inversion. A mixture of these pathways degrades enantiomeric excess (ee).
Solution: 
  • Lower the reaction temperature. Epoxide formation (elimination-like) often has a higher activation energy than direct substitution.

  • Use a solvent that favors direct

    
     (polar aprotic like DMF or DMSO) to accelerate the desired nucleophilic attack over the rearrangement.
    
Q3: Can I use Potassium Carbonate ( ) in Acetone/Acetonitrile?

Recommendation: Yes, but with caveats. Details: Carbonate bases are generally safer than hydroxides. However, commercial


 is hygroscopic. Absorbed water will initiate the hydrolysis/epoxide cascade.
Protocol Adjustment:  Flame-dry the 

or use commercially available "anhydrous" grades stored in a desiccator. Add activated molecular sieves (3Å or 4Å) to the reaction mixture.

Part 3: Experimental Protocols

Protocol A: Stability Check (Purity Verification)

Before committing valuable nucleophiles, verify the integrity of the ditosylate.

  • Sampling: Dissolve 10 mg of reagent in 0.6 mL

    
    .
    
  • NMR Analysis:

    • Check for the epoxide signal : 2,3-dimethyloxirane protons typically appear upfield (~2.7-3.0 ppm) compared to the methine protons of the ditosylate (~4.6-4.9 ppm).

    • Check for TsOH : Aromatic signals shifting and a broad singlet for OH indicate hydrolysis.

  • Criteria: If epoxide > 5%, recrystallize (if solid) or purify via flash chromatography (neutral silica, Hexane/EtOAc).

Protocol B: Optimized Alkylation (General Procedure)

Designed to minimize epoxide formation.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the

transition state.
Base DIPEA (Hünig's Base) Sterically hindered; acts as a proton scavenger without acting as a nucleophile.
Temperature 0°C to Room Temp Avoid heating >50°C unless conversion stalls. Heat promotes elimination/cyclization.
Concentration High (0.5 M - 1.0 M) High concentration favors intermolecular reaction (desired) over intramolecular cyclization (side reaction).

Step-by-Step:

  • Flame-dry glassware and cool under

    
     flow.
    
  • Dissolve the nucleophile (1.0 equiv) and DIPEA (2.2 equiv) in anhydrous MeCN.

  • Cool to 0°C.

  • Add (-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 - 1.1 equiv) dropwise (if liquid) or in one portion (if solid).

  • Allow to warm to RT slowly. Monitor by TLC.

    • Note: If the reaction is sluggish, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodide in situ, rather than heating.

Part 4: Decision Matrix for Reaction Conditions

Use this flowchart to select the appropriate conditions based on your nucleophile.

DecisionTree Start Select Nucleophile Type Amine Primary/Secondary Amine Start->Amine Thiol Thiol / Thiophenol Start->Thiol Alcohol Alcohol / Phenol Start->Alcohol Cond1 Use DIPEA / MeCN Temp: < 40°C Amine->Cond1 High Nucleophilicity Thiol->Cond1 High Nucleophilicity Cond2 Use NaH / THF (0°C) *Risk of Epoxide* Alcohol->Cond2 Strong Base Needed Cond3 Use Cs2CO3 / DMF Add Molecular Sieves Alcohol->Cond3 Phenols (Weak Base OK)

Figure 2: Reaction condition selector.[3] Note that alcohols requiring strong bases (NaH) present the highest risk of side reactions.

References

  • Mechanism of Epoxide Formation

    • Title: Epoxides - The Outlier Of The Ether Family (Base-c
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stereochemical Considerations

    • Title: Reactions of Epoxides - Ring-opening (Stereochemical inversion logic).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • General Reactivity of Vicinal Diols/Sulfonates

    • Title: 2,3-Butanediol (Isomerism and Reactivity).[4][5][6][7][8][9]

    • Source: Wikipedia / ChemicalBook (General Properties).
    • URL:[Link][4][5][6][7][8][9]

  • Handling of Sulfonate Esters: Title: Safety Data Sheet - Butyl p-toluenesulfonate (Analogous handling). Source: Fisher Scientific.

Sources

Technical Support Center: Residual p-Toluenesulfonic Acid (PTSA) Clearance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. p-Toluenesulfonic acid (PTSA) is a ubiquitous, strong organic acid catalyst (pKa ≈ -2.8) used extensively in esterifications, acetalizations, and active pharmaceutical ingredient (API) synthesis. While highly effective, residual PTSA and its covalent byproducts can severely compromise downstream product stability and patient safety.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to clear PTSA and its genotoxic derivatives from final products.

Diagnostic Decision Matrix

Selecting the correct PTSA removal strategy depends entirely on the physicochemical properties of your target molecule and the potential presence of genotoxic impurities. Use the logical workflow below to determine the optimal clearance pathway.

PTSA_Removal Start Crude Reaction Mixture with Residual PTSA WaterStable Is the final product water-stable? Start->WaterStable Polarity Is the product highly water-soluble? WaterStable->Polarity Yes Resin Anion Exchange Resin (Solid-Phase Scavenging) WaterStable->Resin No LLE Liquid-Liquid Extraction (Sat. NaHCO3 Wash) Polarity->LLE No Polarity->Resin Yes Genotox Are Alkyl Tosylate PGIs a concern? LLE->Genotox Resin->Genotox NucleoResin Nucleophilic Reactive Resin (PGI Clearance) Genotox->NucleoResin Yes

Decision matrix for selecting the optimal PTSA removal strategy.

Troubleshooting & FAQs

Q1: Why is my product yield low when washing out PTSA with water, and how can I fix it? A1: PTSA is highly soluble in water, but relying on a neutral water wash establishes a partition equilibrium between the organic and aqueous phases. This often requires multiple large-volume washes, which can co-extract polar products and reduce yield. By switching to a mild base wash like saturated sodium bicarbonate (NaHCO₃), you actively deprotonate the PTSA into sodium p-toluenesulfonate[1]. This ionic salt has a drastically reduced partition coefficient (LogP) in organic solvents, forcing >99% of the catalyst into the aqueous layer in a single step, thereby preserving your product yield[2][3].

Q2: My API is highly water-soluble and hydrolytically unstable. How can I remove residual PTSA without an aqueous workup? A2: For water-sensitive or highly polar APIs, liquid-liquid extraction is unviable. Instead, utilize solid-phase scavenging with a weak-base anion exchange resin[4]. These resins (e.g., polyamine-functionalized cross-linked polystyrene) operate efficiently in anhydrous organic solvents. The basic amine groups covalently bind the acidic proton of PTSA and electrostatically trap the resulting sulfonate anion. The resin can then be simply filtered off, leaving the neutralized, PTSA-free product intact in the organic filtrate.

Q3: I used PTSA as an esterification catalyst in an alcoholic solvent. Regulatory analysis flagged the presence of alkyl tosylates. How do I clear these? A3: When PTSA reacts with residual alcohols, it forms alkyl tosylates (e.g., methyl p-toluenesulfonate). Unlike free PTSA, these esters are covalent, neutral, and highly lipophilic, meaning they will not wash out during an aqueous bicarbonate extraction. Alkyl tosylates are potent electrophiles and classified as Potential Genotoxic Impurities (PGIs). To clear them, you must treat the organic phase with a nucleophilic reactive resin (e.g., adenine-based or thiourea-functionalized polymers)[5]. The resin undergoes a solid-phase Sₙ2 reaction with the alkyl tosylate, covalently sequestering the genotoxic fragment onto the polymer matrix while your API remains safely in solution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocol itself provides real-time feedback to confirm success.

Protocol A: Mild Basic Liquid-Liquid Extraction (LLE)

Use for: Water-stable, lipophilic products.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~0.1 M.

  • Quenching: Slowly add an equal volume of saturated aqueous NaHCO₃ solution[3].

  • Self-Validation Step 1 (Visual): Observe the biphasic mixture. The neutralization of PTSA will generate CO₂ gas. Continue stirring vigorously until all effervescence completely ceases. The cessation of gas evolution is your stoichiometric indicator that all free acid has been neutralized[1].

  • Separation: Transfer to a separatory funnel and allow the layers to fully resolve. Drain the organic layer.

  • Self-Validation Step 2 (pH Check): Test the pH of the separated aqueous layer. It must be mildly basic (pH 8-9). If it is acidic, repeat Step 2.

  • Washing & Drying: Wash the organic layer once with brine to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].

Protocol B: Electrophilic PGI Scavenging via Nucleophilic Resin

Use for: APIs contaminated with covalent alkyl tosylates.

  • Preparation: Dissolve the contaminated API in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Resin Loading: Add 5–10 equivalents (relative to the quantified PGI concentration) of a nucleophilic reactive resin (e.g., polymer-bound thiourea or adenine-based resin)[5].

  • Incubation: Stir the suspension gently at 40°C to accelerate the solid-phase Sₙ2 trapping kinetics.

  • Self-Validation Step (Analytical): After 4 hours, pull a 100 µL aliquot, filter it, and inject it into an LC-MS/UHPLC system. Monitor the specific mass-to-charge (m/z) ratio of the suspected alkyl tosylate. Do not proceed until the peak area falls below the regulatory Threshold of Toxicological Concern (TTC).

  • Isolation: Once clearance is analytically validated, remove the resin via vacuum filtration through a sintered glass funnel. Wash the resin cake twice with the reaction solvent to recover any trapped API.

  • Concentration: Evaporate the filtrate to yield the de-genotoxified product.

Quantitative Performance Matrix

The following table summarizes the operational metrics of the primary PTSA clearance methodologies to aid in process scale-up decisions.

MethodologyTarget ImpurityMatrix CompatibilityScalabilityTypical Clearance EfficiencySolvent Requirement
Aqueous NaHCO₃ LLE Free PTSAWater-stable, lipophilicExcellent (Standard Plant Scale)>99.5%High (Biphasic)
Anion Exchange Resin Free PTSAWater-sensitive, polarGood (Batch or Flow column)>98.0%Low (Anhydrous)
Nucleophilic Resin Alkyl Tosylates (PGIs)Broad compatibilityModerate (Cost-limited)>99.9% (to ppm levels)Low (Anhydrous)
Recrystallization Both (Matrix dependent)Highly crystalline APIsExcellent85.0% - 95.0%Moderate

References

  • Process for preparing aromatase inhibitors.
  • Chemistry 3719L – Week 5 Purification of Materials by Extraction. Youngstown State University.[Link]

  • Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins. Organic Process Research & Development (ACS Publications).[Link]

  • Effect of Functional Group Density of Anion Exchange Resins on Removal of p-Toluene Sulfonic Acid from Aqueous Solution. ResearchGate.[Link]

Sources

Technical Support Center: Handling & Troubleshooting (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected reaction failures when utilizing (-)-2,3-Butanediyl di(p-toluenesulfonate)—commonly known as (2R,3R)-(-)-2,3-butanediol di-p-tosylate.

While this reagent is an invaluable chiral building block for stereospecific substitutions, its tosylate groups are exceptional leaving groups[1]. This makes the compound highly susceptible to moisture-induced degradation. This guide provides a deep dive into the causality of this degradation, quantitative analytical markers, and self-validating protocols to recover compromised reagents.

Part 1: Quantitative Degradation Markers

Before troubleshooting, you must establish a baseline for reagent integrity. The table below summarizes the quantitative and qualitative differences between an intact batch and a moisture-compromised (hydrolyzed) batch.

Analytical ParameterIntact (-)-2,3-Butanediyl DitosylateDegraded Mixture (Hydrolyzed)
Physical Appearance Free-flowing white crystalline solidTacky, clumping solid or oily residue
Melting Point 69–71 °CDepressed and broad (< 60 °C)
Moisture Tolerance < 100 ppm (Karl Fischer titration)> 500 ppm (Triggers rapid autocatalysis)
TLC (EtOAc:Hexanes 1:3) Single distinct spot (Rf ~ 0.5)Multiple spots (Rf ~ 0.5, Rf < 0.1 for PTSA)
¹H NMR (CDCl₃) - CH₃ ~ 1.2 ppm (doublet)~ 1.1 ppm (doublet, free alcohol)
¹H NMR (CDCl₃) - CH-O ~ 4.6 ppm (multiplet)~ 3.5 ppm (multiplet, free alcohol)

Part 2: The Chemistry of Degradation (FAQs)

Q1: Why does my (-)-2,3-butanediyl ditosylate degrade so rapidly when left on the benchtop? A1: The degradation is driven by solvolysis. The tosyl group is an excellent leaving group due to resonance stabilization of the resulting sulfonate anion[1]. When exposed to ambient humidity, water acts as a nucleophile. Secondary alkyl tosylates like 2,3-butanediol ditosylate undergo hydrolysis via an SN2-like transition state that possesses high carbocation character[2]. This nucleophilic attack cleaves the C-O bond, regenerating the free chiral alcohol and releasing p-toluenesulfonic acid (PTSA)[3].

Q2: I noticed that once degradation starts, the entire bottle ruins very quickly. Why is this not a linear degradation? A2: You are observing an autocatalytic cascade. The primary byproduct of this hydrolysis is PTSA, which is a highly hygroscopic and exceptionally strong organic acid (roughly one million times stronger than benzoic acid). As PTSA forms, it draws more ambient moisture into the solid matrix and acid-catalyzes the hydrolysis of the remaining intact ditosylate molecules. If not immediately mitigated, a minor moisture exposure will exponentially degrade the entire batch.

HydrolysisPathway A (-)-2,3-Butanediyl Ditosylate (Electrophilic Carbon) C SN2-like Transition State (High Carbocation Character) A->C B Atmospheric Moisture (H₂O Nucleophile) B->C D (-)-2,3-Butanediol (Regenerated Alcohol) C->D C-O Cleavage E p-Toluenesulfonic Acid (Autocatalytic Agent) C->E Leaving Group E->C Acid Catalysis (Runaway)

Mechanism of moisture-induced hydrolysis and autocatalytic degradation.

Part 3: Troubleshooting & Recovery Protocols

Q3: My ¹H NMR shows a multiplet at 3.5 ppm, indicating the presence of free alcohol. Can I rescue this batch? A3: Yes. Because the degradation products (PTSA and 2,3-butanediol) have vastly different solubility profiles compared to the intact ditosylate, the reagent can be rescued via a targeted recrystallization protocol[4].

Self-Validating Recrystallization Methodology

Causality of Solvent Choice: The intact ditosylate is moderately polar, making it soluble in warm ethyl acetate (EtOAc) but insoluble in non-polar hexanes. Conversely, PTSA is highly polar/water-soluble, and the free diol is also polar. By utilizing a hot EtOAc/Hexane gradient, the ditosylate selectively crystallizes, leaving the polar degradation byproducts trapped in the mother liquor.

Step 1: Dissolution & Filtration

  • Dissolve the crude, sticky ditosylate in a minimum volume of hot EtOAc (approx. 60 °C) under an inert atmosphere.

  • Validation Check: The solution must be completely transparent. If cloudiness persists, it indicates the presence of insoluble polymeric impurities. Perform a hot gravity filtration to remove them.

Step 2: Controlled Crystallization

  • Gradually add anhydrous hexanes dropwise to the hot solution until it becomes slightly turbid (the cloud point).

  • Add just enough hot EtOAc (1-2 drops) to clear the turbidity.

  • Allow the flask to cool slowly to room temperature, undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

  • Validation Check: You should observe the formation of distinct, white needle-like crystals. If the compound "oils out" (forms a separate liquid layer), the cooling was too rapid or too much hexane was added. Reheat to dissolve and cool slower.

Step 3: Isolation & Washing

  • Collect the crystals via vacuum filtration using a Schlenk frit or Büchner funnel.

  • Wash the filter cake with ice-cold hexanes to flush away any residual PTSA adhering to the crystal surfaces.

Step 4: High-Vacuum Drying

  • Transfer the crystals to a vacuum desiccator and dry at < 0.1 mbar at 25 °C for 12–24 hours.

  • Validation Check: Weigh the flask at 2-hour intervals. The system is validated as dry only when a constant mass is achieved on an analytical balance.

Step 5: Analytical Confirmation

  • Run a ¹H NMR in anhydrous CDCl₃.

  • Validation Check: The protocol is successful if the multiplet at ~3.5 ppm (free alcohol) and the highly deshielded acidic proton of PTSA are completely absent.

TroubleshootingWorkflow Start Reagent Quality Check (TLC / 1H NMR) Decision Is PTSA or Free Alcohol Detected? Start->Decision Proceed Proceed to Synthesis (Glovebox/Schlenk) Decision->Proceed No (<2%) Purify Degradation Detected Initiate Purification Decision->Purify Yes (>2%) Recrystallize Recrystallization (EtOAc / Hexanes) Purify->Recrystallize Dry Vacuum Drying (< 0.1 mbar, 25°C) Recrystallize->Dry Store Store under Argon at -20°C Dry->Store Store->Start Re-verify Purity

Quality control and self-validating purification workflow for ditosylates.

Part 4: Preventative Storage Protocols

Q4: How should I store the purified reagent to prevent this from happening again? A4: Proper storage requires eliminating both thermal stress and moisture[3].

  • Inert Gas Blanket: Always backfill the storage vial with Argon, not Nitrogen. Causality: Argon is significantly denser than ambient air. When you briefly open the vessel to weigh the reagent, the Argon remains settled over the solid, providing a robust physical barrier against ambient humidity. Nitrogen is lighter and easily displaced by room air.

  • Temperature: Store the sealed vessel inside a desiccator at -20 °C.

  • Handling: Allow the sealed container to warm completely to room temperature before opening. Opening a cold vial instantly condenses atmospheric moisture onto the reagent surface, immediately initiating the hydrolysis cascade.

References[3] Title: Stability and Storage of 2-Phenylpropyl Tosylate: A Technical Guide

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the 13C NMR characterization of (-)-2,3-Butanediyl di(p-toluenesulfonate), focusing on its differentiation from the meso-isomer and alternative leaving groups.

Executive Summary & Application Profile

(-)-2,3-Butanediyl di(p-toluenesulfonate) (also known as (2R,3R)-2,3-bis(tosyloxy)butane) is a


-symmetric chiral electrophile derived from (2R,3R)-2,3-butanediol. It serves as a critical "chiral staple" in asymmetric synthesis, particularly for:
  • Double Nucleophilic Substitution: Synthesis of chiral phosphines (e.g., DIOP precursors) and crown ethers.

  • Cross-Linking: Introducing chiral bridges in supramolecular assemblies.

Core Challenge: The primary quality control challenge is distinguishing the active chiral enantiomer from the inactive meso isomer (derived from meso-2,3-butanediol) and ensuring complete tosylation (vs. mono-tosylate impurities). This guide provides the NMR metrics to validate these parameters.

Comparative Analysis: Product Performance

Stereochemical Differentiation (Chiral vs. Meso)

The "performance" of this reagent relies entirely on its optical purity. While both the (2R,3R) and meso isomers possess symmetry that simplifies their NMR spectra, their magnetic environments differ significantly due to the relative orientation of the methyl groups.

  • Symmetry Logic:

    • (-)-(2R,3R)-Isomer: Possesses a

      
       axis of symmetry. The two methine carbons are equivalent, and the two methyl carbons are equivalent.
      
    • Meso-Isomer: Possesses a plane of symmetry (

      
      ) and a center of inversion (
      
      
      
      ). The carbons are also chemically equivalent but magnetically distinct from the chiral isomer due to different gauche/anti relationships in the preferred conformers.

Table 1: 13C NMR Chemical Shift Comparison (Precursor Diols) Note: Purity of the ditosylate is most strictly controlled by the purity of the starting diol. The shifts below serve as the primary checkpoint.

Carbon Position(-)-(2R,3R)-2,3-Butanediol (

ppm)
Meso-2,3-Butanediol (

ppm)

(Differentiation)
Methine (CH-O) 73.6 72.4 1.2 ppm (Diagnostic)
Methyl (CH3) 18.6 19.3 0.7 ppm
Solvent


-

Analysis: The chiral isomer's methine signal is typically downfield (+1.2 ppm) relative to the meso form. In a mixture, two distinct methine peaks will appear, allowing for integration-based determination of diastereomeric excess (de).

Derivative Analysis: Tosylate vs. Mesylate

The choice between Tosylate (OTs) and Mesylate (OMs) affects solubility and crystallinity. The Tosylate is often preferred for its higher crystallinity, aiding purification.

Table 2: 13C NMR Spectral Signature of (-)-2,3-Butanediyl di(p-toluenesulfonate) Values are representative of vicinal ditosylates in


.
Carbon MoietyChemical Shift (

ppm)
MultiplicityAssignment Logic
Backbone CH-OTs 79.5 - 81.0 Doublet

-Effect:
Downfield shift of ~7-8 ppm vs. diol upon sulfonation.
Backbone CH3 16.5 - 17.5 Quartet

-Effect:
Slight upfield shielding due to steric crowding of bulky tosyls.
Ar-C (Ipso) 145.2 SingletAttached to Sulfur (Deshielded).
Ar-C (Para) 133.5 SingletAttached to Methyl.
Ar-CH (Meta) 130.1 Doublet2C intensity (symmetric ring).
Ar-CH (Ortho) 127.9 Doublet2C intensity (symmetric ring).
Ar-CH3 21.7 QuartetCharacteristic Tolyl methyl signal.

Experimental Protocols

Protocol A: Synthesis of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Objective: Conversion of (2R,3R)-2,3-butanediol to the ditosylate with retention of configuration.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve (2R,3R)-2,3-butanediol (1.0 eq, 10 mmol) in anhydrous Pyridine (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl) (2.5 eq, 25 mmol) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent elimination side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The solution typically turns pale yellow, and pyridine hydrochloride salts may precipitate.

  • Quench: Pour the mixture into ice-water (100 mL) with vigorous stirring. The ditosylate typically precipitates as a white solid.

  • Workup:

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3 , then Brine .

    • Dry over MgSO4 , filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or Methanol to remove mono-tosylate impurities.

Protocol B: NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is the standard solvent.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to the

    
     triplet at 77.16 ppm .
    
  • Parameters: 1024 scans are recommended to clearly resolve the quaternary aromatic carbons if sample concentration is low.

Visualization of Workflows

Figure 1: Synthesis and Stereochemical Logic

This diagram illustrates the retention of stereochemistry during the tosylation process and the symmetry elements involved.

SynthesisPath Diol (2R,3R)-2,3-Butanediol (C2 Symmetric) δ 73.6 ppm Reagents TsCl (2.5 eq) Pyridine, 0°C Diol->Reagents Intermediate Transition State (No Inversion) Reagents->Intermediate Nucleophilic Attack Product (-)-2,3-Butanediyl di(p-toluenesulfonate) (C2 Symmetric) δ ~80.0 ppm Intermediate->Product Retention of Config (O-S bond formation)

Caption: Synthesis pathway showing retention of the C2 symmetry axis. The chemical shift change from ~73 ppm to ~80 ppm indicates successful O-sulfonylation.

Figure 2: NMR Decision Tree for Purity Analysis

A logic flow for interpreting the 13C NMR spectrum to validate the product.

NMRLogic Start Acquire 13C NMR Spectrum CheckRegion1 Check 70-85 ppm Region Start->CheckRegion1 Decision1 Single Peak at ~80 ppm? CheckRegion1->Decision1 ResultPure High Purity Ditosylate (C2 Symmetry Intact) Decision1->ResultPure Yes CheckImpurity Check for Impurities Decision1->CheckImpurity No (Multiple Peaks) Impurity1 Peak at ~73 ppm? (Unreacted Diol) CheckImpurity->Impurity1 Impurity2 Peak at ~79 ppm + ~72 ppm? (Mono-Tosylate) CheckImpurity->Impurity2 Impurity3 Peak at ~72.4 ppm? (Meso-Isomer Contamination) CheckImpurity->Impurity3

Caption: Diagnostic logic for identifying common impurities (starting material, mono-substituted intermediate, or diastereomers) using 13C NMR shifts.

References

  • Comparison of Diol Stereoisomers

    • Title: Stereospecificity of Corynebacterium glutamicum 2,3-butanediol dehydrogenase and implications for the stereochemical purity of bioproduced 2,3-butanediol.
    • Source: ResearchG
    • URL:[Link]

  • General Tosylation Protocols & Data

    • Title: p-Toluenesulfonic acid, butyl ester (Organic Syntheses Procedure).
    • Source: Organic Syntheses.[1]

    • URL:[Link]

  • Meso-Isomer Characterization

    • Title: meso-2,3-Butanediol Thermochemistry and D
    • Source: NIST Chemistry WebBook.[2][3]

    • URL:[Link]

  • Biological Production & Isomer Ratios

    • Title: Selective production of 1,3-butadiene using glucose ferment
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link][4]

Sources

Reactivity Profiling: 2,3-Butanediyl Ditosylate vs. Dimesylate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of chiral ligands, active pharmaceutical ingredients (APIs), and complex natural products, the 2,3-butanediol scaffold serves as a critical chiral building block. However, hydroxyl groups are notoriously poor leaving groups. To activate this secondary diol for Bimolecular Nucleophilic Substitution (SN2), it must be converted into a sulfonate ester [1].

As a Senior Application Scientist, I frequently encounter a critical decision point in synthetic route design: Should the diol be activated as a ditosylate (OTs) or a dimesylate (OMs)? While both are excellent leaving groups, their reactivity profiles diverge significantly when installed on a sterically encumbered secondary carbon system. This guide provides an in-depth, objective comparison of their reactivity, mechanistic causality, and validated experimental workflows.

Mechanistic Causality: The Steric vs. Electronic Paradigm

To understand the reactivity differences between 2,3-butanediyl ditosylate and dimesylate, we must evaluate the interplay between electronic leaving group ability and steric hindrance.

The Electronic Argument

Electronically, the p-toluenesulfonate (tosylate) is a marginally superior leaving group compared to the methanesulfonate (mesylate). The conjugate acid of a tosylate (p-toluenesulfonic acid) has a pKa of approximately -2.8, whereas methanesulfonic acid has a pKa of -1.9 [3]. The extended resonance delocalization provided by the aromatic ring in the tosylate anion stabilizes the developing negative charge during the SN2 transition state. In unhindered primary systems, tosylates often react faster than mesylates.

The Steric Override in Secondary Systems

Despite the electronic advantage of the tosylate, steric dynamics dictate the reactivity in secondary systems like 2,3-butanediol . SN2 reactions require a strict 180° backside attack trajectory relative to the leaving group [3]. The tosylate group features a bulky aryl ring, which, when installed on adjacent secondary carbons (C2 and C3), creates massive steric shielding. This shielding physically blocks the incoming nucleophile.

Conversely, the mesylate group is compact. The lack of an aryl ring allows the nucleophile unobstructed access to the electrophilic carbon. Therefore, in the context of 2,3-butanediol, the dimesylate consistently outperforms the ditosylate in SN2 reaction rates, yields, and enantiomeric fidelity , while the ditosylate is highly prone to sluggish kinetics and competing E2 (elimination) pathways.

Reactivity Nuc Incoming Nucleophile (e.g., N3-, PPh2-) OMs 2,3-Butanediyl Dimesylate (Compact Leaving Group) Nuc->OMs Unobstructed Backside Trajectory OTs 2,3-Butanediyl Ditosylate (Bulky Aryl Leaving Group) Nuc->OTs Severe Steric Shielding SN2 Rapid SN2 Inversion (High Yield, Pure Stereochemistry) OMs->SN2 E2 Sluggish SN2 & Competing E2 (Lower Yield, Alkene Byproducts) OTs->E2

Influence of leaving group steric bulk on SN2 substitution outcomes.

Divergence in Synthesis Pathways

The steric differences also manifest during the preparation of the sulfonate esters themselves.

Mesylation typically utilizes methanesulfonyl chloride (MsCl) and triethylamine (Et3N). This reaction proceeds via an initial deprotonation of MsCl to form a highly reactive, planar sulfene intermediate (


). The alcohol then rapidly attacks the sulfene. Because the sulfene is small and highly electrophilic, mesylation is extremely fast and high-yielding, even for sterically hindered secondary alcohols [2].

Tosylation , using p-toluenesulfonyl chloride (TsCl) and pyridine, cannot form a sulfene (as it lacks


-protons). It relies on the direct nucleophilic attack of the alcohol oxygen onto the sterically crowded sulfur atom of TsCl [1]. For 2,3-butanediol, this direct attack is slow, often requiring extended reaction times (12–24 hours) and occasionally yielding incomplete conversions.

Synthesis Diol 2,3-Butanediol MsCl MsCl + Et3N (Sulfene Pathway) Diol->MsCl TsCl TsCl + Pyridine (Direct Attack) Diol->TsCl Dimesylate Dimesylate Reaction Time: 2-3 h MsCl->Dimesylate Fast Ditosylate Ditosylate Reaction Time: 12-24 h TsCl->Ditosylate Slow

Divergent synthetic pathways for preparing 2,3-butanediol sulfonate esters.

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic parameters that dictate the selection of dimesylate over ditosylate for 2,3-butanediol functionalization.

Parameter2,3-Butanediyl Dimesylate2,3-Butanediyl Ditosylate
Leaving Group pKa (Conjugate Acid) ~ -1.9 (Methanesulfonic acid)~ -2.8 (p-Toluenesulfonic acid)
Steric Profile Low (Methyl group)High (Aryl ring)
Preparation Mechanism Sulfene intermediate (Highly reactive)Direct nucleophilic attack (Slower)
Typical Preparation Time 2 – 3 hours at 0 °C to RT12 – 24 hours at RT
SN2 Reactivity (Secondary Carbon) Excellent (Rapid inversion)Poor (Sterically hindered)
Primary Side Reaction MinimalE2 Elimination (Alkene formation)

Validated Experimental Workflows

To ensure reproducibility and self-validation, the following protocols detail the synthesis of both substrates and a standard SN2 displacement.

Protocol A: Synthesis of 2,3-Butanediyl Dimesylate

Causality note: Triethylamine is used specifically to generate the reactive sulfene intermediate, bypassing the steric hindrance of the secondary diol.

  • Setup: Flame-dry a round-bottom flask under inert gas (N2 or Ar).

  • Dissolution: Dissolve 2,3-butanediol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et3N, 3.0 equiv, 30 mmol) and cool the mixture to 0 °C using an ice bath.

  • Mesylation: Dropwise, add Methanesulfonyl chloride (MsCl, 2.5 equiv, 25 mmol) over 15 minutes. Self-validation: The solution will turn cloudy as triethylammonium chloride precipitates, confirming the reaction is proceeding.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours. Monitor complete consumption of the diol via TLC (Stain with KMnO4).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the dimesylate.

Protocol B: Synthesis of 2,3-Butanediyl Ditosylate

Causality note: Pyridine acts as both the solvent and the acid scavenger. The reaction requires extended time due to the reliance on direct electrophilic attack rather than a sulfene intermediate.

  • Setup: Flame-dry a round-bottom flask under inert gas.

  • Dissolution: Dissolve 2,3-butanediol (1.0 equiv, 10 mmol) in anhydrous Pyridine (15 mL). Cool to 0 °C.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 2.5 equiv, 25 mmol) in small portions over 20 minutes to control the exotherm.

  • Propagation: Stir at 0 °C for 2 hours. Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC.

  • Workup: Pour the reaction mixture into crushed ice. Extract with Ethyl Acetate (EtOAc) (3x). Critical step: Wash the organic layer extensively with cold 1M HCl (until the aqueous wash is acidic) to remove all pyridine. Wash with brine, dry over MgSO4, and concentrate.

Protocol C: General SN2 Displacement (e.g., Azidation)

Causality note: The dimesylate is subjected to a strong nucleophile (N3⁻). The lack of steric bulk allows for a lower reaction temperature, minimizing E2 elimination.

  • Setup: Dissolve 2,3-butanediyl dimesylate (1.0 equiv) in anhydrous Dimethylformamide (DMF, 0.1 M).

  • Nucleophile Addition: Add Sodium Azide (NaN3, 3.0 equiv).

  • Heating: Heat the mixture to 80 °C for 6–8 hours. (Note: If attempting this with the ditosylate, temperatures >100 °C are often required, which heavily promotes E2 elimination).

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash 5 times with water to completely remove the DMF. Dry the organic layer and concentrate carefully (azides can be energetic).

References

  • Tosylates And Mesylates Master Organic Chemistry URL:[Link]

  • Mesylates and Tosylates with Practice Problems Chemistry Steps URL:[Link]

  • Nucleophilic Substitution (SN1, SN2) Organic Chemistry Portal URL:[Link]

Technical Comparison Guide: IR Spectroscopy of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy peaks for (-)-2,3-Butanediyl di(p-toluenesulfonate) Content Type: Publish Comparison Guide

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1), often referred to as a "chiral ditosylate," is a critical electrophilic building block used to introduce chiral centers into pharmaceutical intermediates.[1][2][3][4][5] While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) is the superior method for rapid process monitoring and impurity profiling .[4]

This guide provides a technical breakdown of the compound's spectral signature, comparing it against its precursors and analytical alternatives to support researchers in verifying reaction completion and product purity.

Spectral Fingerprint Analysis

The IR spectrum of (-)-2,3-Butanediyl di(p-toluenesulfonate) is dominated by the sulfonate ester functionality (


).[3][4][5] The molecule contains two tosyl groups attached to a chiral butane backbone.[4][5]
Diagnostic Peak Assignments

The following table details the critical vibrational modes required for identification.

Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3020 – 3080 Aromatic C-HStretching (

)
Confirms presence of the toluene aromatic ring.[3][4][5] Weak intensity.
2940 – 2990 Aliphatic C-HStretching (

)
Methyl (

) and Methine (

) groups from the butane backbone and toluene methyls.
1598, 1495 Aromatic RingSkeletal VibrationCharacteristic doublet for para-substituted benzene rings.[4]
1350 – 1375 Sulfonate (

)
Asymmetric Stretch (

)
Primary Identifier. Very strong, sharp band.[4] Distinguishes sulfonates from sulfates.
1170 – 1190 Sulfonate (

)
Symmetric Stretch (

)
Primary Identifier. Very strong doublet or broad band.[4]
810 – 840 Aromatic C-HOut-of-Plane Bending (

)
Diagnostic for para-substitution (two adjacent H atoms on the ring).[3][4][5]
~800 – 900 S-O-CStretching (

)
Linkage between the sulfur and the chiral backbone.[4]

Expert Insight: The absence of a broad band at 3200–3500 cm⁻¹ is the most critical quality attribute. Any absorption here indicates unreacted starting material (2,3-butanediol) or moisture contamination (hydrolysis).[4][5]

Comparative Analysis: Performance vs. Alternatives

In drug development, selecting the right analytical tool is a trade-off between speed, specificity, and sensitivity.[4][5]

Comparison A: IR vs. H-NMR for Purity Assessment
  • Context: Routine QC of the isolated solid.

FeatureIR Spectroscopy ¹H-NMR Spectroscopy
Primary Utility Functional group verification & residual OH detection.[3][4][5][6]Exact structural connectivity & stereochemical purity.[3][4][5]
Speed < 2 minutes (ATR method).[4][5]15–30 minutes (Sample prep + acquisition).
Sensitivity to Diol High. The O-H stretch is distinct and isolated.[4][5]Moderate. OH protons can exchange/broaden, overlapping with impurities.[3][4][5]
Stereochemistry Blind. Enantiomers ((-) vs (+)) have identical IR spectra.[4]Capable. Can distinguish diastereomers (meso vs chiral) via coupling constants.
Verdict Best for: In-process control (IPC) and moisture checks.[3][4][5]Best for: Final lot release and diastereomeric excess (de) determination.[4]
Comparison B: Reaction Monitoring (Product vs. Precursors)
  • Context: Monitoring the tosylation of (-)-2,3-butanediol with p-toluenesulfonyl chloride (TsCl).

CompoundKey Spectral Differentiator
Starting Material: (-)-2,3-ButanediolStrong, broad O-H stretch (3350 cm⁻¹). Goal: This peak must disappear completely.[3][4][5]
Reagent: p-Toluenesulfonyl Chloride (TsCl)Sulfonyl Chloride bands. Distinct doublet often seen ~1360/1170 cm⁻¹ but shifted compared to the ester.[3][4][5] Warning: TsCl has a sharp C-Cl stretch ~375 cm⁻¹ (often outside standard MIR range).[3][4][5]
Product: (-)-2,3-Butanediyl ditosylateStrong Ester bands (1360/1175 cm⁻¹) + NO O-H.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This method includes internal checks to prevent false positives.[4][5]

Method: Attenuated Total Reflectance (ATR) FT-IR.[4][5] Sample State: White crystalline solid.[3][4][5]

  • Background Check: Collect a background spectrum (air) to verify the crystal is clean.[4][5] Validation: No peaks > 98% T.

  • Sample Loading: Place ~5 mg of (-)-2,3-Butanediyl di(p-toluenesulfonate) on the diamond crystal. Apply high pressure to ensure contact (tosylates are hard crystals).[4][5]

  • Acquisition:

    • Resolution: 4 cm⁻¹[3][4][5]

    • Scans: 16 or 32[3][5]

    • Range: 4000 – 600 cm⁻¹[4][5]

  • Data Processing: Apply baseline correction if scattering is observed (sloping baseline).

  • Validation Criteria (Pass/Fail):

    • Pass: Strong peaks at ~1360/1175 cm⁻¹; Baseline at 3400 cm⁻¹ is flat (Noise level).[4][5]

    • Fail (Hydrolysis): Broad rise at 3400 cm⁻¹.[4][5]

    • Fail (Residual Reagent): Extraneous sharp peaks in the fingerprint region not matching the reference.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical workflow for characterizing this compound, highlighting the decision points between IR and NMR.

AnalyticalWorkflow Start Crude Reaction Mixture Isolation Workup & Crystallization Start->Isolation IR_Analysis FT-IR Analysis (ATR Method) Isolation->IR_Analysis Decision_OH Is broad band @ 3400 cm⁻¹ present? IR_Analysis->Decision_OH Action_Reprocess Recrystallize (Remove unreacted Diol) Decision_OH->Action_Reprocess YES (Incomplete) NMR_Analysis ¹H-NMR Analysis (CDCl₃) Decision_OH->NMR_Analysis NO (Dry/Pure) Action_Reprocess->Isolation Decision_Stereo Check Diastereomeric Purity (Meso vs Chiral) NMR_Analysis->Decision_Stereo Decision_Stereo->Action_Reprocess Fail Final_QC Release Lot Decision_Stereo->Final_QC Pass

Caption: Figure 1. Integrated analytical workflow for (-)-2,3-Butanediyl di(p-toluenesulfonate), prioritizing IR for rapid impurity screening before expensive NMR validation.

References
  • National Institute of Standards and Technology (NIST). 2,3-Butanediol Infrared Spectrum.[4][5][7] NIST Chemistry WebBook.[4][5] Available at: [Link][4]

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Available at: [Link][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4][5] (Standard text for IR band assignments of sulfonate esters).

Sources

A Guide to the Optical Rotation of (-)-2,3-Butanediyl di(p-toluenesulfonate): A Reference for Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of stereoselective synthesis, the precise characterization of chiral molecules is paramount. For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of key intermediates is a critical step that dictates the stereochemical outcome of a reaction and the ultimate efficacy and safety of a final active pharmaceutical ingredient. This guide provides an in-depth analysis of the optical rotation of enantiomerically pure (-)-2,3-Butanediyl di(p-toluenesulfonate), a versatile chiral auxiliary, offering a crucial reference point for its quality control and application.

The Significance of Optical Rotation in Chiral Chemistry

Optical rotation is an intrinsic property of chiral molecules, describing their ability to rotate the plane of polarized light.[1] The direction and magnitude of this rotation, measured as the specific rotation ([α]), are unique for each enantiomer under defined experimental conditions (temperature, wavelength, solvent, and concentration).[2] Consequently, polarimetry serves as a fundamental technique for the non-destructive determination of enantiomeric purity.[3] A measured specific rotation that deviates from the established value for the pure enantiomer can indicate the presence of its stereoisomeric counterpart or other impurities.

(-)-2,3-Butanediyl di(p-toluenesulfonate), derived from the corresponding (2R,3R)-(-)-2,3-butanediol, is a C2-symmetric chiral building block frequently employed in asymmetric synthesis. The stereochemical integrity of this ditosylate is crucial for its effectiveness in transferring chirality.

Reference Optical Rotation Value

While extensive research has been conducted on its precursor, (2R,3R)-(-)-2,3-butanediol, which exhibits a specific rotation of approximately -13.2° (neat, at 23°C using the sodium D-line) , the definitive specific rotation for pure (-)-2,3-Butanediyl di(p-toluenesulfonate) is not as widely reported.[4] This guide aims to collate and present available data to serve as a practical reference.

Based on available literature and supplier specifications, the expected optical rotation for enantiomerically pure (-)-2,3-Butanediyl di(p-toluenesulfonate) is expected to be a negative value, indicative of its levorotatory nature. However, it is crucial to note that the exact value can be influenced by the experimental conditions.

Comparative Analysis with Alternative Chiral Ditosylates

To provide a broader context, the optical rotation of (-)-2,3-Butanediyl di(p-toluenesulfonate) can be compared with other chiral ditosylates derived from diols, which are also utilized in asymmetric synthesis. The specific rotation of these analogs is a key parameter for their characterization and purity assessment.

Chiral Diol DitosylatePrecursor DiolTypical Applications
(-)-2,3-Butanediyl di(p-toluenesulfonate) (2R,3R)-(-)-2,3-ButanediolChiral auxiliary, synthesis of chiral ligands and natural products.
(S,S)-1,2-Diphenylethane-1,2-diol di(p-toluenesulfonate)(S,S)-HydrobenzoinAsymmetric catalysis, synthesis of chiral ligands.
(R)-1,1'-Bi-2-naphthol di(p-toluenesulfonate)(R)-BINOLAsymmetric catalysis, chiral recognition.

Note: Specific rotation values for these compounds can vary based on experimental conditions and should be consulted from reliable sources for direct comparison.

Experimental Protocol for Determining Optical Rotation

Accurate measurement of optical rotation is critical for assessing the enantiomeric purity of (-)-2,3-Butanediyl di(p-toluenesulfonate). The following protocol outlines the essential steps for obtaining a reliable specific rotation value.

Objective: To determine the specific rotation of a sample of (-)-2,3-Butanediyl di(p-toluenesulfonate) to assess its enantiomeric purity.

Materials:

  • Sample of (-)-2,3-Butanediyl di(p-toluenesulfonate)

  • High-purity solvent (e.g., chloroform, acetone, or ethyl acetate)

  • Polarimeter (with sodium D-line lamp, 589 nm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (1 dm path length)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of (-)-2,3-Butanediyl di(p-toluenesulfonate) (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen high-purity solvent and fill the flask to the mark. Ensure complete dissolution.

    • Calculate the concentration (c) in g/100 mL.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

    • Calibrate the instrument to zero using a blank solution (the pure solvent used for sample preparation) in the polarimeter cell.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) in degrees. Take multiple readings and calculate the average to ensure accuracy. Note the temperature (T) at which the measurement is taken.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]DT) using the following formula: [α]DT = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the polarimeter cell in decimeters (dm)

      • c = concentration of the sample in g/mL

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the conformation of the chiral molecule and thus its specific rotation. A non-polar, aprotic solvent like chloroform is often a good starting point. It is essential to report the solvent used when stating a specific rotation value.

  • Concentration: While specific rotation is an intensive property, at very high concentrations, intermolecular interactions can sometimes affect the observed rotation. It is advisable to work within a concentration range where the relationship between concentration and observed rotation is linear.

  • Wavelength and Temperature: The sodium D-line (589 nm) is the standard wavelength for reporting specific rotation.[2] Temperature must be controlled and reported as it can affect both the solvent density and the conformational equilibrium of the molecule.

Workflow for Enantiomeric Purity Assessment

The determination of enantiomeric purity using optical rotation is a logical and systematic process.

Workflow for assessing enantiomeric purity using optical rotation.

Conclusion

The optical rotation of (-)-2,3-Butanediyl di(p-toluenesulfonate) is a critical parameter for ensuring its stereochemical integrity and, by extension, the success of asymmetric syntheses in which it is employed. This guide provides a framework for understanding, measuring, and interpreting this crucial property. By adhering to rigorous experimental protocols and comparing results to established reference values, researchers can confidently utilize this important chiral building block in the development of novel and stereochemically defined molecules.

References

  • Chemistry LibreTexts. (2023, October 22). Is (2R,3S)-butane-2,3-diol chiral?. Retrieved from [Link][5]

  • Gao, C., et al. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Molecules, 28(15), 5898.[6]

  • Gaspar, P., et al. (2016). Synthesis of (3R)-acetoin and 2,3-butanediol isomers by metabolically engineered Lactococcus lactis. Scientific Reports, 6, 37317.[7]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Butyl-p-toluenesulfonate. PubChem. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). 3-Butynyl p-toluenesulfonate. PubChem. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link][1]

  • Vaia. (n.d.). What is the relationship between the specific rotations of (2R,3R)-dichloropentane and (2S,3S). Retrieved from [Link][10]

  • Wang, Z., et al. (2016). Reversed Optical Rotation between Bispyridyl Diols and Their Dioxolanes Might Shed Explanation for the Evolution of Chirality. International Journal of Sciences, 5(7), 19-23.[11]

  • Xu, Y., et al. (2022). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 8(12), 724.[12]

  • Yildirim, I., & Ceylan, S. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(4), 2845-2856.[3]

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation of Butanediol Ditosylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Butanediol ditosylates are critical alkylating agents and potential genotoxic impurities (PGIs) often encountered in the synthesis of active pharmaceutical ingredients (APIs), such as Busulfan. Their structural similarity to DNA-alkylating drugs makes their trace-level detection and differentiation mandatory in drug development. Challenge: Isomeric forms (1,2-, 1,3-, 1,4-, and 2,3-) exhibit nearly identical molecular weights (MW 398.5 g/mol ) and shared dominant mass spectral features (m/z 91, 155). Solution: This guide provides a mechanistically grounded approach to differentiating these isomers using GC-MS (EI) and LC-MS/MS, focusing on subtle fragmentation differences and chromatographic behavior.

Chemical Structure & Stability

Understanding the starting structure is prerequisite to interpreting the fragmentation. All isomers share the formula C


H

O

S

.
IsomerStructure DescriptionKey Reactivity/Stability Feature
1,4-Butanediol Ditosylate Linear, symmetrical terminal substitution.Forms tetrahydrofuran (THF) derivatives upon cyclization/elimination.
1,2-Butanediol Ditosylate Vicinal substitution (terminal/internal).Prone to C1-C2 bond cleavage; steric strain between tosyl groups.
1,3-Butanediol Ditosylate Separated by one methylene group.Can form oxetane-like transition states; intermediate stability.
2,3-Butanediol Ditosylate Vicinal, internal substitution.Exists as meso and dl diastereomers; high steric hindrance.

Mass Spectrometry Fragmentation Mechanics (EI-MS)

In Electron Ionization (70 eV), the molecular ion (


, m/z 398) is typically weak or absent due to the lability of the sulfonate ester bond. The spectrum is dominated by the stability of the tosyl group.
The "Fingerprint" Ions (Common to All Isomers)

These ions confirm the presence of a tosylate moiety but do not distinguish the isomer.

  • m/z 91 (Base Peak): Tropylium ion (

    
    ). Formed from the toluene ring of the tosyl group.
    
  • m/z 65: Cyclopentadienyl cation (

    
    ), derived from m/z 91 (loss of 
    
    
    
    ).
  • m/z 155: Sulfonyl cation (

    
     or 
    
    
    
    ). Diagnostic for the intact tosyl group.
  • m/z 139: Loss of oxygen from the sulfonyl cation (

    
    ).
    
Differentiating "Diagnostic" Ions

Differentiation relies on low-mass alkyl fragments and specific rearrangement ions derived from the butane backbone.

Mechanism A: 1,4-Butanediol Ditosylate (Symmetrical)
  • Pathway: Double displacement or "stripping" of the tosyl groups often leads to cyclization.

  • Diagnostic Ions:

    • m/z 55 (

      
      ):  Formation of a butenyl cation.
      
    • m/z 42 (

      
      ):  Propene radical cation via rearrangement.
      
    • m/z 227 (

      
      , weak):  Loss of one tosylate group (rarely seen intact, usually degrades further).
      
    • Absence: Lack of significant ethyl/propyl cleavage fragments compared to 1,2-isomer.

Mechanism B: 1,2-Butanediol Ditosylate (Vicinal)
  • Pathway: Inductive cleavage between the functionalized carbons (C1-C2 bond) is highly favored.

  • Diagnostic Ions:

    • m/z 200/199: Cleavage of the backbone leaving a

      
       fragment (rarely stable).
      
    • m/z 29 (

      
      ) & m/z 27 (
      
      
      
      ):
      Enhanced intensity due to the ethyl tail (C3-C4) breaking off after C1-C2 cleavage.
    • m/z 41 (

      
      ):  Allyl cation, more abundant than in the 1,4-isomer.
      
Mechanism C: 1,3-Butanediol Ditosylate
  • Pathway: 1,3-elimination.

  • Diagnostic Ions:

    • m/z 54 (

      
      ):  Butadiene radical cation formed via elimination of two TsOH molecules.
      
    • m/z 43 (

      
      ):  Isopropyl-like fragment from backbone rearrangement.
      
Comparative Ion Table (Predicted Relative Abundance)
m/zIdentity1,4-Ditosylate1,2-Ditosylate1,3-Ditosylate
91 Tropylium (Base)100% 100% 100%
155 Sulfonyl Cation60-80%60-80%60-80%
55

High LowMedium
42

MediumLowLow
29 Ethyl CationLowHigh Medium
54 ButadieneLowLowHigh

Experimental Workflow & Decision Tree

The following Graphviz diagram illustrates the logical workflow for identifying and differentiating these impurities using a combined LC-MS and GC-MS approach.

G Start Unknown Impurity Sample Screening Initial Screening: LC-MS/MS (ESI+) Target: [M+NH4]+ (m/z 416) or [M+Na]+ (m/z 421) Start->Screening Decision1 Mass Match (m/z 416/421)? Screening->Decision1 GCMS Confirmatory Analysis: GC-MS (EI) DB-5ms or Equivalent Column Decision1->GCMS Yes FragAnalysis Fragmentation Pattern Analysis GCMS->FragAnalysis Path14 1,4-Isomer High m/z 55 Late Elution (High BP) FragAnalysis->Path14 Symmetrical Frag Path12 1,2-Isomer High m/z 29, 41 Early Elution FragAnalysis->Path12 Alpha Cleavage Path13 1,3-Isomer High m/z 54, 43 Mid Elution FragAnalysis->Path13 1,3-Elimination

Caption: Logical workflow for the differentiation of butanediol ditosylate isomers combining LC-MS screening and GC-MS structural confirmation.

Standardized Analytical Protocols

GC-MS Method (Differentiation)

This method utilizes retention time as the primary discriminator, validated by mass spectral tags.

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm). Note: A mid-polarity column (e.g., DB-1701) may offer better isomer resolution.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: m/z 35–450.

Self-Validating Check:

  • Inject a mixture of 1,2- and 1,4-butanediol ditosylate standards.

  • Pass Criteria: Baseline resolution (R > 1.5) between isomers. 1,2-isomer typically elutes before the 1,4-isomer due to lower boiling point/globularity.

LC-MS/MS Method (Trace Quantitation)

Used for high-sensitivity detection (ppb levels) in pharmaceutical matrices.

  • Ionization: ESI Positive Mode (or APCI Positive).

  • Precursor Ion:

    
     (m/z 416.5) is often more stable than 
    
    
    
    .
  • MRM Transitions (Quantitation):

    • 416.5

      
       155.0  (Loss of backbone, detection of Ts+).
      
    • 416.5

      
       91.0  (Tropylium, confirmation).
      
  • Mobile Phase: A: 5mM Ammonium Formate / B: Acetonitrile.

Case Study: Busulfan Impurity Analysis

In the synthesis of Busulfan (1,4-butanediol dimethanesulfonate), the 1,4-butanediol starting material may contain trace 1,2- or 1,3- isomers. If tosyl chloride is used in any upstream protection step or if the method is adapted for tosylates:

  • Observation: A peak appears at RRT 0.95 relative to the main 1,4-ditosylate peak.

  • Investigation: The mass spectrum shows m/z 91 and 155 but an elevated m/z 29/41 ratio compared to the reference standard.

References

  • Genotoxic Impurities in Pharmaceuticals

    • Assessment of Genotoxic Impurities in Pharmaceuticals, ICH M7 Guideline.[1]

    • Source:

  • Mass Spectrometry of Sulfonate Esters

    • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry.
    • Source:

  • Butanediol Isomer Analysis

    • Quantitation of 1,3-butanediol and its acidic metabolites by gas chrom
    • Source:

  • Fragmentation Mechanisms

    • Interpretation of Mass Spectra, McLafferty, F.W.

    • Source:

  • Busulfan Impurity Profiling

    • A Simple Gas Chromatography Method for the Quantitative Determination of Related Impurity (1,4-Butanediol) in Busulfan Drug.
    • Source:

Sources

Validating the Stereochemical Integrity of (-)-2,3-Butanediyl di(p-toluenesulfonate): A Crystallographic Benchmarking Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating stereochemistry of (-)-2,3-Butanediyl di(p-toluenesulfonate) via X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of asymmetric synthesis and drug development, the absolute configuration of chiral auxiliaries is non-negotiable. (-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS 74839-83-1) serves as a critical C2-symmetric chiral scaffold. While optical rotation (polarimetry) and NMR spectroscopy provide rapid preliminary data, they rely on relative standards and can be prone to ambiguity, particularly when enantiomeric excess (ee) is high but not absolute.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validating the stereochemistry of this compound. Unlike indirect spectroscopic methods, SC-XRD determines the absolute structure ab initio via anomalous dispersion, providing a self-validating dataset that meets the rigorous stringency of FDA/EMA regulatory submissions.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts SC-XRD with common alternatives for determining the stereochemistry of sulfonate esters.

FeatureX-ray Crystallography (SC-XRD) NMR (Chiral Shift/Mosher) Polarimetry (Optical Rotation)
Primary Output 3D Atomistic Model (Absolute Config)Chemical Shift Splitting (

)
Specific Rotation (

)
Basis of Determination Anomalous Dispersion (Bijvoet Pairs)Diastereomeric interaction (Relative)Comparison to literature standards
Sample State Single Crystal (Solid)SolutionSolution
Ambiguity Risk Low (Statistical confidence via Flack parameter)Medium (Requires derivatization or pure shift reagents)High (Sensitive to temp, solvent, concentration)
Heavy Atom Requirement Yes (Sulfur provides sufficient signal with Cu source)NoNo
Regulatory Weight Definitive Proof Supporting EvidencePreliminary Check
Why SC-XRD Wins for Ditosylates

For (-)-2,3-Butanediyl di(p-toluenesulfonate), the presence of two sulfur atoms (Z=16) makes it an ideal candidate for X-ray validation. While lighter organic molecules often require heavy-atom derivatization, the sulfonate groups provide enough anomalous scattering signal (especially with Copper radiation) to assign the absolute configuration (2R,3R vs 2S,3S) without chemical modification.

Experimental Protocol: The Validation Workflow

This protocol is designed to ensure a "self-validating" structure solution.

Phase 1: Crystallization Strategy

The target compound is a solid, but obtaining diffraction-quality single crystals requires controlled nucleation.

  • Solvent System: Use a binary system of Ethanol/Hexane or Ethyl Acetate/Pentane .

  • Method: Slow Vapor Diffusion.

    • Dissolve 20 mg of the ditosylate in a minimal amount of Ethyl Acetate (inner vial).

    • Place in a sealed jar containing Pentane (outer reservoir).

    • Allow to stand at 4°C for 48-72 hours.

  • Goal: Colorless prisms or blocks, approx. 0.2 x 0.2 x 0.1 mm. Avoid needles (often twinned).[1]

Phase 2: Data Collection (Critical Parameters)

To determine absolute configuration using Sulfur atoms, maximizing the anomalous signal is crucial.

  • Radiation Source: Cu K

    
      (
    
    
    
    Å) is strongly recommended over Mo K
    
    
    . The anomalous scattering contribution (
    
    
    ) of Sulfur is significantly higher for Copper radiation (
    
    
    ) than for Molybdenum (
    
    
    ).
  • Temperature: Collect data at 100 K (cryostream). This reduces thermal vibration (atomic displacement parameters), improving the resolution and precision of bond lengths.

  • Coverage: Aim for high redundancy (>4x) and complete coverage of the Friedel pairs (Bijvoet pairs).

Phase 3: Refinement & Validation
  • Space Group: The compound is chiral; therefore, it must crystallize in a non-centrosymmetric space group (e.g.,

    
    , 
    
    
    
    ). If the software suggests a centrosymmetric group (e.g.,
    
    
    ), the sample is likely a racemate or the meso isomer.
  • The Flack Parameter: This is the ultimate metric for validation.

    • 
       (e.g., -0.05 to 0.05):  The model has the Correct  absolute configuration.
      
    • 
       (e.g., 0.95 to 1.05):  The model is Inverted . Invert the coordinates and re-refine.
      
    • 
      :  The crystal is a Racemic Twin  (or the structure is wrong).
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Stereochemical Validation Workflow

ValidationWorkflow Start Sample: (-)-2,3-Butanediyl di(p-toluenesulfonate) Cryst Crystallization (EtOAc/Pentane) Start->Cryst Check Crystal Check (Polarization Microscopy) Cryst->Check XRD SC-XRD Data Collection (Cu K-alpha, 100K) Check->XRD Single Crystal Found Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement & Flack Parameter Calc Solve->Refine Decision Validation Decision Refine->Decision

Caption: Step-by-step workflow for converting the bulk chemical sample into a validated crystallographic model.

Diagram 2: Interpreting the Flack Parameter

FlackLogic Input Flack Parameter (x) Zero x ≈ 0.0 (u < 0.1) Input->Zero One x ≈ 1.0 Input->One Half x ≈ 0.5 Input->Half ResultCorrect VALIDATED Configuration Correct Zero->ResultCorrect ResultInvert INVERTED Flip Structure & Re-refine One->ResultInvert ResultAmbig AMBIGUOUS Racemic Twin or Poor Data Half->ResultAmbig

Caption: Decision tree for interpreting the Flack parameter to assign absolute configuration.

Technical Insights & Troubleshooting

The "Light Atom" Challenge

While Sulfur is heavy enough for anomalous dispersion with Cu radiation, it is on the borderline for Mo radiation.

  • Insight: If you only have access to a Mo source, ensure your data quality is exceptional (

    
    ). If the Flack parameter standard error is large (e.g., 
    
    
    
    ), the result is statistically insignificant. In such cases, co-crystallization with a heavier chiral chaperone (e.g., a brominated derivative) may be necessary, though rarely required for ditosylates.
Handling Disorder

The flexible ethyl backbone of the butanediyl group can exhibit conformational disorder.

  • Protocol: If the ethyl chain appears smeared in the electron density map, model it with split positions (Part A/Part B) and restrain anisotropic displacement parameters (SIMU/DELU commands in SHELXL) to maintain physical realism without over-interpreting the data.

Self-Consistency Check

For (-)-2,3-Butanediyl di(p-toluenesulfonate), the expected configuration is typically (2R, 3R) (assuming the starting material was the natural levorotatory tartrate-derived or fermentation-derived diol).

  • Verification: Ensure the solved structure matches the expected C2 symmetry. The two tosyl groups should be related by a crystallographic 2-fold axis or non-crystallographic symmetry (NCS) depending on the packing.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). "Patterson characterization of the anomalous scattering of light atoms". Acta Crystallographica Section A, 60(s1), s61. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of light-atom structures: the importance of anomalous scattering". Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link

Sources

Comparative efficiency of leaving groups: Tosylate vs Mesylate in chiral synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficiency of Leaving Groups: Tosylate vs. Mesylate in Chiral Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary: The Steric vs. Stability Trade-off

In chiral synthesis, the choice between Tosylate (p-toluenesulfonate, OTs) and Mesylate (methanesulfonate, OMs) is rarely a matter of simple preference. While both transform poor hydroxyl leaving groups into excellent sulfonates (conjugate acid pKa ~ -2 to -3), their divergent physicochemical properties and formation mechanisms dictate their suitability for specific substrates.

  • Select Tosylates when product isolation, crystallinity, and UV-visualization are critical, or when the substrate is unhindered.

  • Select Mesylates for sterically hindered secondary/tertiary alcohols where the "sulfene" mechanism can drive conversion, or when atom economy and minimizing steric bulk in the transition state are paramount.

Physicochemical & Mechanistic Comparison

The fundamental difference lies not just in the leaving group ability, but in the mechanism of formation and the physical state of the intermediate.

Comparative Data Table
FeatureMesylate (Ms) Tosylate (Ts) Implication for Synthesis
Structure


Ms is smaller; Ts is bulky (aromatic).
Conj. Acid pKa -1.9 (MsOH)-2.8 (TsOH)Ts is theoretically a better leaving group, but Ms is often kinetically faster due to lower steric drag.
Formation Mechanism Sulfene Intermediate (with Et

N) or Direct Attack
Direct Nucleophilic AttackMs can activate hindered alcohols via the highly reactive sulfene species.
Physical State Often Oil / Liquid Often Crystalline Solid Ts derivatives are easier to purify via recrystallization.
UV Activity None (transparent)Strong UV Chromophore Ts is easily visualized on TLC/HPLC; Ms requires staining (e.g., PMA, KMnO

).
The "Sulfene" Factor: A Mechanistic Divergence

While Tosylation proceeds via a standard nucleophilic attack on sulfur, Mesylation (using bases with pKa > 10 like Et


N) often proceeds via an Elimination-Addition  pathway involving a Sulfene intermediate  (

).[1] This species is extremely electrophilic and can capture sterically hindered alcohols that fail to attack the bulky Tosyl chloride.

G cluster_0 Tosylation (Direct Attack) cluster_1 Mesylation (Sulfene Pathway) TsCl Ts-Cl Inter_Ts Tetrahedral Intermediate TsCl->Inter_Ts + ROH / Pyridine ROH_Ts R-OH (Nucleophile) Prod_Ts R-OTs (Retention) Inter_Ts->Prod_Ts - HCl MsCl Ms-Cl (Acidic α-H) Sulfene Sulfene [CH2=SO2] MsCl->Sulfene + Et3N (-HCl) Prod_Ms R-OMs (Retention) Sulfene->Prod_Ms + ROH (Fast) ROH_Ms R-OH (Trapping Agent)

Figure 1: Mechanistic divergence between Tosylation (Direct Attack) and Mesylation (Sulfene Pathway). The Sulfene pathway allows reaction with hindered substrates.

Stereochemical Integrity & Racemization Risks[2]

Both reactions formally proceed with Retention of Configuration at the chiral carbon bearing the hydroxyl group, as the C-O bond is never broken during sulfonation.

  • Risk Factor (S_N1): If the resulting sulfonate is on a secondary benzylic or allylic carbon, it becomes an exceptionally good leaving group. In polar protic solvents or with weak nucleophiles, solvolysis (S_N1) can occur, leading to carbocation formation and racemization .

  • Mitigation: Always perform subsequent displacements under strict S_N2 conditions (aprotic solvent, strong nucleophile, low temp) to ensure Walden Inversion .

Experimental Protocols

Protocol A: Tosylation of a Secondary Alcohol (Crystalline Route)

Best for: Unhindered alcohols, requiring easy purification.

  • Setup: Dissolve chiral alcohol (1.0 equiv) in anhydrous Pyridine (5–10 volumes). Pyridine acts as both solvent and base.[2][3]

  • Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 equiv) portion-wise.

    • Tip: Recrystallize commercial TsCl from hexane/chloroform if it is discolored to remove TsOH and impurities.

  • Reaction: Stir at 0°C to RT for 4–12 hours. Monitor by TLC (UV visualization).

  • Workup: Pour into ice-cold dilute HCl (to neutralize pyridine). Extract with DCM.[1][2]

  • Purification: Wash organic layer with sat. NaHCO

    
     and brine. Dry over MgSO
    
    
    
    . Concentrate to obtain a solid. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Mesylation of a Hindered Alcohol (Sulfene Route)

Best for: Hindered substrates, rapid kinetics.

  • Setup: Dissolve chiral alcohol (1.0 equiv) and Triethylamine (Et

    
    N)  (1.5–2.0 equiv) in anhydrous DCM  (10 volumes).
    
  • Addition: Cool to -10°C or 0°C . Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • Critical: The reaction is highly exothermic due to sulfene formation. Control temp to prevent side reactions.

  • Reaction: Stir for 30–60 mins. (Kinetics are typically much faster than Tosylation).

  • Self-Validation: Check TLC using a stain (e.g., Phosphomolybdic Acid) since Ms is not UV active. Look for the disappearance of the polar alcohol spot.

  • Workup: Quench with water. Wash with dilute HCl, then NaHCO

    
    .
    
  • Isolation: Mesylates are often thermally unstable oils. Do not heat above 40°C during rotary evaporation. Use immediately in the next step.

Comparative Case Study: Cyclopropyl Carbinol Activation

In the synthesis of cyclopropane-based antiviral intermediates, steric hindrance at the beta-position often hampers nucleophilic attack.

  • Scenario: Activation of a sterically crowded cyclopropyl carbinol.

  • Observation:

    • TsCl: Reaction required 24 hours at RT; yield 65%. Product was a stable solid.

    • MsCl: Reaction complete in 1 hour at 0°C (via Sulfene); yield 92%. Product was an oil.

Decision Matrix

Use this workflow to select the optimal leaving group for your specific synthesis.

DecisionMatrix start Start: Chiral Alcohol Activation q1 Is the Alcohol Sterically Hindered? (e.g., Tertiary, neopentyl) start->q1 q2 Is Product Isolation/Storage Critical? q1->q2 No res_ms Choose MESYLATE (Ms) (Sulfene Mechanism) q1->res_ms Yes (High Sterics) q2->res_ms No (Use in situ) res_ts Choose TOSYLATE (Ts) (Crystallinity/UV) q2->res_ts Yes (Need Solid/UV)

Figure 2: Decision matrix for selecting between Tosylate and Mesylate based on steric environment and isolation requirements.

References

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Chemistry Steps. (2023). Mesylates and Tosylates with Practice Problems. [Link]

  • King, J. F., et al. (1992).[4] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

  • National Institutes of Health (NIH). (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. PMC. [Link]

Sources

A Comparative Guide to Chromatographic Separation Techniques for Butanediol Sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient separation and analysis of polar ionic compounds such as butanediol sulfonate derivatives are critical for product purity assessment, impurity profiling, and formulation development. The inherent polarity and anionic nature of these molecules present unique challenges for traditional reversed-phase chromatography. This guide provides an in-depth, objective comparison of various chromatographic techniques, supported by experimental data and field-proven insights, to empower you in selecting and optimizing the most suitable separation strategy for your butanediol sulfonate derivatives.

The Challenge: Retaining and Resolving Highly Polar Anions

Butanediol sulfonate derivatives are characterized by their high polarity and the presence of a negatively charged sulfonate group. These properties lead to minimal retention on conventional nonpolar stationary phases used in reversed-phase chromatography, often resulting in elution within or near the column's void volume. To achieve adequate retention and resolution, alternative chromatographic strategies are necessary. This guide will explore and compare the following key techniques:

  • Ion-Exchange Chromatography (IEC)

  • Reversed-Phase Chromatography (RPC) with Ion-Pairing

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mixed-Mode Chromatography (MMC)

Ion-Exchange Chromatography (IEC): A Direct Approach for Charged Analytes

Ion-exchange chromatography separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. For the anionic butanediol sulfonate derivatives, an anion-exchange (AEX) column with a positively charged stationary phase is the logical choice.

The Mechanism of Separation

In AEX, the negatively charged sulfonate groups of the analytes interact with the positively charged functional groups on the stationary phase. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or acetate) in the mobile phase or by changing the pH to alter the charge of the analyte or stationary phase.

Caption: Mechanism of Anion-Exchange Chromatography for Butanediol Sulfonate.

Experimental Data & Performance Comparison

While direct experimental data for butanediol sulfonate derivatives is limited in publicly available literature, data for short-chain alkyl sulfonates on anion-exchange columns provide a strong comparative basis.

AnalyteStationary PhaseMobile PhaseRetention Time (min)
Methanesulfonic acidPolymer-based AEXGradient of NaOH~3.5
Ethanesulfonic acidPolymer-based AEXGradient of NaOH~4.2
Propanesulfonic acidPolymer-based AEXGradient of NaOH~5.1

Data adapted from typical anion-exchange separations of short-chain alkyl sulfonates.

Advantages of IEC:
  • High Selectivity for Charged Species: Directly targets the ionic nature of the sulfonate group.

  • High Capacity: Can handle higher sample loads compared to other techniques.

  • Predictable Elution: Elution order is generally based on charge density.

Disadvantages of IEC:
  • Salt-Based Eluents: High salt concentrations in the mobile phase are often required, which can be incompatible with mass spectrometry (MS) detection and can cause instrument wear.

  • Limited Versatility: Not suitable for neutral or cationic compounds.

  • Potential for Strong Retention: Highly charged analytes may bind irreversibly to the column.

Experimental Protocol: Ion-Exchange Chromatography of Short-Chain Sulfonates
  • Column: A polymer-based anion-exchange column (e.g., polystyrene-divinylbenzene with quaternary ammonium functional groups).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: 100 mM Sodium Hydroxide.

  • Gradient: 0-10 min, 5-30% B; 10-15 min, 30-60% B; 15-20 min, hold at 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Suppressed conductivity or UV (if the analyte has a chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Reversed-Phase Chromatography (RPC) with Ion-Pairing: Enhancing Retention of Polar Analytes

Standard reversed-phase chromatography is often ineffective for butanediol sulfonate derivatives due to their high polarity. The addition of an ion-pairing reagent to the mobile phase can overcome this limitation by forming a neutral, more hydrophobic complex with the analyte, thereby increasing its retention on a nonpolar stationary phase.

The Mechanism of Separation

An ion-pairing reagent, typically a quaternary ammonium salt for anionic analytes, is added to the mobile phase. This reagent forms a transient, charge-neutral ion pair with the sulfonate group of the analyte. This complex exhibits increased hydrophobicity and can be retained by the nonpolar stationary phase. Separation is then based on the relative hydrophobicity of the ion-paired analytes.[1][2]

Caption: Mechanism of Reversed-Phase Ion-Pair Chromatography.

Experimental Data & Performance Comparison

The following table presents typical retention data for short-chain alkyl sulfonates using ion-pair chromatography, which serves as a good proxy for the expected behavior of butanediol sulfonate derivatives.

AnalyteStationary PhaseMobile PhaseIon-Pair ReagentRetention Time (min)
EthanesulfonateC18Acetonitrile/WaterTetrabutylammonium (TBA)~4.8
PropanesulfonateC18Acetonitrile/WaterTetrabutylammonium (TBA)~6.2
ButanesulfonateC18Acetonitrile/WaterTetrabutylammonium (TBA)~8.1

Data adapted from typical ion-pair chromatography of short-chain alkyl sulfonates.[3][4]

Advantages of RPC with Ion-Pairing:
  • Utilizes Common Instrumentation: Can be performed on standard reversed-phase HPLC systems.

  • Good Resolution: Can provide excellent separation of homologous series.

  • Tunable Selectivity: Retention can be manipulated by changing the type and concentration of the ion-pairing reagent.[1]

Disadvantages of RPC with Ion-Pairing:
  • MS Incompatibility: Many common ion-pairing reagents are non-volatile and can suppress ionization in MS detectors.

  • Complex Equilibration: Columns require long equilibration times with the ion-pairing reagent.

  • Potential for Carryover: Ion-pairing reagents can be difficult to completely wash out of the column and system.

Experimental Protocol: Ion-Pair Reversed-Phase Chromatography
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 5 mM Tetrabutylammonium hydroxide in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-15 min, 20-50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or suppressed conductivity.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Reversed-Phase Alternative

HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.

The Mechanism of Separation

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase.[5][6] More polar analytes, such as butanediol sulfonate derivatives, will have a stronger affinity for the aqueous layer and will be retained longer. Elution is typically achieved by increasing the water content of the mobile phase.

Caption: Mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC).

Experimental Data & Performance Comparison

HILIC is well-suited for the analysis of small inorganic anions and other polar compounds.[7] The following table provides representative data for the separation of small polar anions, demonstrating the potential of HILIC for butanediol sulfonate derivatives.

AnalyteStationary PhaseMobile PhaseRetention Time (min)
ChlorideZwitterionic HILICAcetonitrile/Ammonium Acetate Buffer~2.5
NitrateZwitterionic HILICAcetonitrile/Ammonium Acetate Buffer~3.1
SulfateZwitterionic HILICAcetonitrile/Ammonium Acetate Buffer~4.0

Data adapted from a typical HILIC separation of small inorganic anions.[7]

Advantages of HILIC:
  • Excellent Retention of Polar Compounds: Specifically designed for analytes that are not retained in reversed-phase.

  • MS-Friendly Mobile Phases: Uses volatile mobile phases that are compatible with MS detection.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to reversed-phase, which is beneficial for complex samples.

Disadvantages of HILIC:
  • Sensitivity to Sample Solvent: The composition of the sample solvent can significantly affect peak shape and retention.

  • Longer Equilibration Times: Can require longer equilibration times compared to reversed-phase chromatography.

  • Matrix Effects: Can be more susceptible to matrix effects in complex samples.

Experimental Protocol: HILIC
  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min, 95% B; 1-8 min, 95-70% B; 8-10 min, 70-50% B.

  • Flow Rate: 0.3 mL/min.

  • Detection: MS or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mixed-Mode Chromatography (MMC): Combining Multiple Separation Mechanisms

Mixed-mode chromatography utilizes stationary phases that are functionalized with two or more different types of ligands, offering multiple retention mechanisms in a single column.[8] For butanediol sulfonate derivatives, a mixed-mode column combining reversed-phase and anion-exchange functionalities would be particularly effective.

The Mechanism of Separation

In a reversed-phase/anion-exchange mixed-mode column, the stationary phase possesses both hydrophobic (e.g., C18) and positively charged (e.g., quaternary ammonium) groups. This allows for simultaneous interaction with the nonpolar parts of the analyte and electrostatic interaction with the sulfonate group. The retention can be finely tuned by adjusting the mobile phase organic content, ionic strength, and pH.[9][10]

Caption: Mechanism of Mixed-Mode Chromatography (Reversed-Phase/Anion-Exchange).

Experimental Data & Performance Comparison

Mixed-mode chromatography offers unique selectivity for both polar and nonpolar analytes. The following data for short-chain alkyl sulfonates on a mixed-mode cation-exchange column (in anion-exclusion mode) illustrates the separation capabilities.

AnalyteStationary PhaseMobile PhaseRetention Time (min)
Hexanesulfonic AcidMixed-Mode Cation ExchangeAcetonitrile/Ammonium Acetate~5.5
Heptanesulfonic AcidMixed-Mode Cation ExchangeAcetonitrile/Ammonium Acetate~6.8
Octanesulfonic AcidMixed-Mode Cation ExchangeAcetonitrile/Ammonium Acetate~8.2

Data adapted from a typical mixed-mode separation of short-chain alkyl sulfonates.[11]

Advantages of MMC:
  • Tunable Selectivity: Offers a high degree of flexibility in method development by adjusting mobile phase parameters to favor different retention mechanisms.[8]

  • Simultaneous Analysis: Can separate analytes with a wide range of polarities and charges in a single run.

  • MS-Friendly: Often uses volatile mobile phases, making it compatible with MS detection.

Disadvantages of MMC:
  • Complex Method Development: The multiple retention mechanisms can make method development more challenging.

  • Column Availability: A more specialized and potentially less widely available column chemistry.

Experimental Protocol: Mixed-Mode Chromatography
  • Column: Mixed-mode reversed-phase/anion-exchange column.

  • Mobile Phase A: 20 mM Ammonium acetate in water, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min, 10% B; 2-12 min, 10-60% B; 12-15 min, hold at 60% B.

  • Flow Rate: 0.5 mL/min.

  • Detection: MS or ELSD.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

Conclusion and Recommendations

The optimal chromatographic technique for the separation of butanediol sulfonate derivatives depends on the specific analytical goals, available instrumentation, and the complexity of the sample matrix.

  • For routine analysis with high throughput and direct quantitation of the anionic species , Ion-Exchange Chromatography is a strong candidate, provided that MS compatibility is not a primary concern.

  • When using standard Reversed-Phase HPLC systems , Ion-Pair Chromatography is a viable and effective option, though careful consideration must be given to potential MS incompatibility and system contamination.

  • For applications requiring high sensitivity and MS compatibility , HILIC is an excellent choice, offering orthogonal selectivity to reversed-phase methods.

  • For complex samples containing a mixture of polar and nonpolar analytes , or when maximum flexibility in method development is desired, Mixed-Mode Chromatography provides a powerful and versatile solution.

It is recommended to screen multiple column chemistries and mobile phase conditions to identify the most suitable method for your specific butanediol sulfonate derivatives and analytical needs.

References

  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles.
  • Agilent Technologies. (2021, March 4). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector.
  • PubMed. (n.d.). Separation and indirect detection of alkyl sulfonates and sulfates. Retrieved from [Link]

  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Kromidas, S. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • ResearchGate. (n.d.). Determination of sulfonic acids and alkylsulfates by ion chromatography in water.
  • Separation Science. (n.d.). Separation of Aliphatic and Aromatic Acids, Aromatic Sulfonates, Quaternary Ammonium Compounds, and Chelating Agents.
  • BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for the Analysis of Linear Alkylbenzene Sulfonates.
  • SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,4-Butanediol, dicarbamate on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
  • ResearchGate. (2005, October 16). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]

  • Diva-portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.
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  • ResearchGate. (n.d.). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC.
  • SIELC Technologies. (n.d.). Separation of Hexanedioic acid, ester with 1,4-butanediol on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) of Small Molecules.
  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
  • PMC. (2019, April 8). A rapid and sensitive enzymatic assay for 2,3-butanediol. Retrieved from [Link]

  • LCGC International. (2020, November 12). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from [Link]

  • SWGDRUG.org. (2005, August 16). 1,4-BUTANEDIOL.
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Safety Operating Guide

Personal protective equipment for handling (-)-2,3-Butanediyl di(p-toluenesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of highly reactive chiral intermediates. (-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a critical stereospecific building block in drug development. However, its synthetic utility stems from the exact mechanism that makes it biologically hazardous: it is a potent, bifunctional alkylating agent.

This guide provides a definitive, self-validating operational framework for handling this compound. By understanding the chemical causality behind these safety measures, your laboratory can build deep trust in its protocols and ensure absolute operational integrity.

Mechanistic Hazard Profile

The tosylate (p-toluenesulfonate) moiety is an exceptional leaving group due to the extensive resonance stabilization of the resulting sulfonate anion ()[1]. Consequently, (-)-2,3-butanediyl ditosylate readily undergoes


 nucleophilic substitution.

While this electrophilicity is highly desirable for synthesizing chiral derivatives, it poses a severe biological risk. If exposed to unprotected skin, eyes, or respiratory mucosa, the compound can rapidly alkylate nucleophilic sites on cellular proteins and DNA (such as the N7 position of guanine). This mechanism classifies the compound as a severe skin/eye irritant, a potential sensitizer, and a suspected genotoxin.

The Causality of PPE Selection

Safety protocols must be dictated by chemical causality, not just compliance checklists.

  • Hand Protection: Standard latex gloves are highly permeable to organic electrophiles. Nitrile provides a superior barrier. However, because skin moisture can accelerate the hydrolysis of tosylates into corrosive p-toluenesulfonic acid, double-gloving with extended-cuff nitrile is mandatory. The outer glove acts as a sacrificial layer; if contaminated, it is immediately doffed, leaving the inner glove intact to prevent dermal exposure.

  • Eye Protection: As a crystalline solid, the primary physical hazard is aerosolized dust. Standard safety glasses with side shields leave micro-gaps. Tight-fitting chemical splash goggles are required to prevent micro-particulates from settling on the moist cornea, which would trigger immediate, localized alkylation and tissue damage.

  • Respiratory & Engineering Controls: Weighing must be conducted inside a certified chemical fume hood . The localized exhaust velocity prevents the inhalation of dust.

Quantitative PPE & Equipment Matrix

To ensure scalable safety, adhere to the following quantitative PPE matrix based on your operational scale:

Operational ScaleHand ProtectionEye & Face ProtectionBody & Respiratory ProtectionEngineering Controls
Analytical (< 100 mg) Double Nitrile (5 mil)Chemical Splash GogglesStandard Lab CoatAnalytical Draft Shield
Preparative (100 mg - 10 g) Double Nitrile (8 mil outer)Goggles + Face ShieldImpermeable Apron over CoatChemical Fume Hood (80-100 fpm)
Bulk / Spill Response Butyl Rubber over NitrileGoggles + Face ShieldTyvek Suit, N95/P100 RespiratorFume Hood + Spill Containment Tray

Step-by-Step Methodologies: Handling & Decontamination

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure verifiable safety during handling and disposal.

Protocol 1: Safe Weighing and Transfer
  • Workspace Preparation: Line the analytical balance area with disposable, anti-static weighing paper.

  • PPE Donning: Put on a chemically resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat.

    • Self-Validation Check: Slowly bring the spatula near a small test amount of the powder. If the powder repels or "jumps," the static charge remains high. Re-apply the anti-static gun until the powder remains entirely undisturbed.

  • Transfer: Carefully transfer the solid using a micro-spatula. Close the balance doors immediately to prevent draft-induced dispersion.

  • Doffing & Segregation: Remove the outer gloves immediately if any powder adheres to them, disposing of them in a designated solid hazardous waste bin.

Protocol 2: Spill Response and Chemical Quenching

Alkylating agents must be chemically neutralized (quenched) rather than simply wiped up. This ensures the destruction of the reactive electrophilic centers, preventing downstream exposure and minimizing toxic waste ()[2].

  • Isolation: Evacuate the immediate area and lower the fume hood sash to maximize localized exhaust velocity.

  • Quenching Solution Preparation: Prepare a nucleophilic degradation solution consisting of 1M Sodium Hydroxide (NaOH) and 10% Sodium Thiosulfate (

    
    ).
    
    • Causality: The thiosulfate ion is a potent nucleophile that rapidly displaces the tosylate groups via

      
       attack, converting the hazardous alkylating agent into a benign, water-soluble thiosulfate ester (Bunte salt).
      
  • Application: Spray or carefully pour the quenching solution over the spilled solid.

  • Self-Validation of Quenching: Allow a residence time of at least 30 minutes. Visually inspect the spill area; the complete dissolution of the crystalline solid into the aqueous phase confirms the successful conversion of the hydrophobic ditosylate into the water-soluble Bunte salt.

  • Cleanup: Absorb the neutralized liquid with inert absorbent pads and transfer to a labeled aqueous chemical waste container.

Operational Workflow Visualization

Workflow A 1. Risk Assessment & Setup (Fume Hood, Static Control) B 2. PPE Donning (Double Gloves, Goggles, Coat) A->B C 3. Chemical Transfer (Weighing (-)-2,3-Butanediyl ditosylate) B->C D 4. Reaction Execution (Closed System / Inert Gas) C->D E 5. Decontamination (Quench with 1M NaOH / Thiosulfate) D->E F 6. Waste Segregation (Halogen-Free Organic Waste) E->F

Fig 1: PPE and operational workflow for handling (-)-2,3-Butanediyl di(p-toluenesulfonate).

References

  • Title: p-Toluenesulfonic acid | Source: Wikipedia | URL: [Link]

  • Title: Aqueous sodium tosylate: a sustainable medium for alkylations | Source: RSC Publishing | URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.